Product packaging for Methyl 5-bromo-3-methoxypicolinate(Cat. No.:CAS No. 1142192-55-9)

Methyl 5-bromo-3-methoxypicolinate

Cat. No.: B1421094
CAS No.: 1142192-55-9
M. Wt: 246.06 g/mol
InChI Key: SSIURRLLLWFNCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methyl 5-bromo-3-methoxypicolinate is a useful research compound. Its molecular formula is C8H8BrNO3 and its molecular weight is 246.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8BrNO3 B1421094 Methyl 5-bromo-3-methoxypicolinate CAS No. 1142192-55-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-bromo-3-methoxypyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO3/c1-12-6-3-5(9)4-10-7(6)8(11)13-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSIURRLLLWFNCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=CC(=C1)Br)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80673938
Record name Methyl 5-bromo-3-methoxypyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80673938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1142192-55-9
Record name Methyl 5-bromo-3-methoxypyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80673938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of Methyl 5-bromo-3-methoxypicolinate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-bromo-3-methoxypicolinate is a key heterocyclic building block, pivotal in the fields of medicinal chemistry and agrochemical research. Its substituted pyridine scaffold allows for diverse functionalization, making it a valuable intermediate in the synthesis of complex, biologically active molecules, including kinase inhibitors.[1] This guide provides a detailed examination of a robust synthetic pathway to this compound, beginning from commercially available 3-hydroxypicolinic acid. We delve into the rationale behind the selection of reagents and reaction conditions for each synthetic step—O-methylation, esterification, and regioselective bromination. Furthermore, this document outlines the comprehensive analytical techniques required to confirm the structure and purity of the final product, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). By presenting detailed protocols, mechanistic insights, and expected characterization data, this guide serves as an essential resource for scientists engaged in the synthesis and application of this versatile chemical intermediate.

Introduction: The Significance of Picolinates in Modern Chemistry

Picolinic acid and its derivatives are recognized as "privileged" structural motifs within the landscape of drug discovery and development.[2] The pyridine ring, a bioisostere of a phenyl ring but with distinct electronic properties and hydrogen bonding capabilities, is a core component in a significant number of FDA-approved pharmaceuticals.[2] These structures serve as versatile scaffolds for creating vast libraries of compounds for biological screening across numerous therapeutic areas.[3]

This compound (CAS No. 1142192-55-9) is a particularly valuable derivative. The molecule possesses three key points for chemical modification:

  • The bromo group at the 5-position is ideal for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of diverse aryl, heteroaryl, or alkyl substituents.

  • The methyl ester at the 2-position can be readily hydrolyzed to the corresponding carboxylic acid or converted to an amide, facilitating further derivatization.

  • The methoxy group at the 3-position influences the electronic properties of the pyridine ring, impacting its reactivity and interaction with biological targets.

This combination of functional handles makes it an indispensable intermediate for constructing novel molecular architectures for structure-activity relationship (SAR) studies in drug and agrochemical discovery programs.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below for quick reference.

PropertyValueSource(s)
CAS Number 1142192-55-9[4][5][6][7]
Molecular Formula C₈H₈BrNO₃[5][6][7]
Molecular Weight 246.06 g/mol [5][6][7]
IUPAC Name methyl 5-bromo-3-methoxypyridine-2-carboxylate[5]
Physical Form Solid[5]
Storage Temperature Room temperature[1]

Synthesis of this compound

Synthetic Strategy Overview

A logical and efficient synthetic route to the target compound begins with the readily available precursor, 3-hydroxypicolinic acid. The synthesis involves a three-step sequence: (1) protection of the phenolic hydroxyl group via methylation, (2) esterification of the carboxylic acid, and (3) regioselective bromination of the electron-rich pyridine ring. This strategy ensures high yields and minimizes the formation of unwanted side products.

G A 3-Hydroxypicolinic Acid B 3-Methoxypicolinic Acid A->B  Step 1: O-Methylation  (e.g., DMS, K₂CO₃) C Methyl 3-methoxypicolinate B->C  Step 2: Esterification  (MeOH, H₂SO₄) D This compound C->D  Step 3: Bromination  (NBS, Acetonitrile)

Figure 1: Proposed three-step synthetic workflow.
Detailed Experimental Protocols

Step 1: Synthesis of 3-Methoxypicolinic Acid from 3-Hydroxypicolinic Acid

  • Rationale: The acidic proton of the hydroxyl group on 3-hydroxypicolinic acid[8][9] must be protected before subsequent reactions. Methylation is a common and effective strategy. Using a mild base like potassium carbonate (K₂CO₃) with dimethyl sulfate (DMS) is a standard procedure for O-methylation. This prevents unwanted side reactions that might occur under harsher conditions.

  • Protocol:

    • To a stirred solution of 3-hydroxypicolinic acid (1.0 eq) in anhydrous acetone, add potassium carbonate (2.5 eq).

    • Stir the suspension at room temperature for 30 minutes.

    • Slowly add dimethyl sulfate (1.2 eq) dropwise to the mixture.

    • Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in water and acidify with 1M HCl to a pH of ~4-5 to precipitate the product.

    • Filter the solid, wash with cold water, and dry under vacuum to yield 3-methoxypicolinic acid.[10]

Step 2: Synthesis of Methyl 3-methoxypicolinate

  • Rationale: Fischer-Speier esterification is a classic and reliable method for converting carboxylic acids to esters.[11] Using methanol as both the solvent and reagent, with a catalytic amount of strong acid like sulfuric acid, drives the reaction to completion.

  • Protocol:

    • Suspend 3-methoxypicolinic acid (1.0 eq) in methanol.

    • Cool the suspension in an ice bath and slowly add concentrated sulfuric acid (0.2 eq) as a catalyst.

    • Heat the mixture to reflux until TLC analysis indicates the complete consumption of the starting material.

    • Cool the reaction mixture and neutralize it carefully with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude Methyl 3-methoxypicolinate, which can be purified by column chromatography if necessary.

Step 3: Synthesis of this compound

  • Rationale: The bromination of the pyridine ring is an electrophilic aromatic substitution reaction. The methoxy group at the 3-position is an activating, ortho-para directing group, while the methyl ester at the 2-position is a deactivating, meta-directing group. The combined effect strongly directs the incoming electrophile (Br+) to the 5-position. N-Bromosuccinimide (NBS) is a convenient and safer source of electrophilic bromine compared to liquid bromine.[12]

  • Protocol:

    • Dissolve Methyl 3-methoxypicolinate (1.0 eq) in acetonitrile.

    • Add N-Bromosuccinimide (1.1 eq) to the solution in portions at room temperature.

    • Stir the reaction mixture at room temperature, protecting it from light. Monitor the reaction by TLC.

    • Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the final product, this compound.

Characterization and Structural Elucidation

Confirming the identity and purity of the synthesized this compound is critical. A combination of spectroscopic methods provides a self-validating system for structural verification.

G cluster_structure Molecular Structure cluster_methods Analytical Techniques cluster_data Expected Data & Interpretation Structure This compound NMR NMR Spectroscopy (¹H, ¹³C) MS Mass Spectrometry (MS) H_NMR ¹H NMR: - 2 Aromatic Doublets - 2 Methoxy/Ester Singlets NMR->H_NMR Correlates protons C_NMR ¹³C NMR: - 8 Distinct Carbon Signals NMR->C_NMR Correlates carbons MS_Data MS: - M+ Peak at m/z ~245 - M+2 Peak at m/z ~247 (Characteristic Br Isotope Pattern) MS->MS_Data Determines mass & elemental composition

Figure 2: Relationship between molecular structure and analytical data.
Expected Analytical Data

The following table summarizes the expected data from key analytical techniques used to characterize the final product.

TechniqueExpected ObservationRationale
¹H NMR (400 MHz, CDCl₃)δ ~ 8.2 (d, 1H), 7.8 (d, 1H), 4.0 (s, 3H), 3.9 (s, 3H)Two doublets for the two coupled aromatic protons on the pyridine ring. Two singlets for the non-equivalent methyl groups of the ester and the ether.
¹³C NMR (100 MHz, CDCl₃)8 distinct signals corresponding to the 8 unique carbon atoms in the molecule.Confirms the number of unique carbon environments in the asymmetrical structure.
Mass Spectrometry (EI) Molecular ion peaks at m/z ≈ 245 and 247 with a ~1:1 intensity ratio.The presence of two major peaks separated by 2 m/z units is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br).[13][14]
Melting Point A sharp, defined melting point.A narrow melting point range is a strong indicator of high purity for a crystalline solid.
Interpretation of Spectroscopic Data
  • ¹H NMR Spectroscopy: The proton NMR spectrum is the most direct method for confirming the structure. The presence of two doublets in the aromatic region confirms the disubstitution pattern on the pyridine ring. The two distinct singlets around 4.0 ppm correspond to the methyl ester and methoxy group protons, confirming the successful esterification and methylation steps.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) can confirm the elemental composition (C₈H₈BrNO₃). The key diagnostic feature in a low-resolution mass spectrum is the isotopic pattern for bromine. The near-equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost identical intensity, providing unambiguous evidence for the presence of a single bromine atom in the molecule.[13]

Applications in Research and Development

This compound is a strategic intermediate rather than an end-product. Its value lies in its utility as a versatile building block:

  • Pharmaceuticals: It is a key intermediate in the synthesis of kinase inhibitors and other biologically active compounds.[1] The picolinate core can act as a hinge-binding motif in kinases, while the bromine atom serves as a handle for introducing substituents that can target specific pockets within an enzyme's active site.

  • Agrochemicals: The reactivity of the pyridine ring and its functional groups allows for its use in the design of novel pesticides and herbicides.[1][3]

  • Material Science: The substituted pyridine structure can be incorporated into functional materials, such as specialized polymers or organic electronic components, where its electronic and coordination properties can be exploited.[15]

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care in a well-ventilated fume hood.

  • Hazards: It is classified as an irritant, causing skin and serious eye irritation. It may also cause respiratory irritation.[5]

  • Precautions: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This technical guide has outlined a logical and efficient three-step synthesis for this compound from 3-hydroxypicolinic acid. The rationale for each synthetic transformation and the choice of reagents has been discussed to provide a deeper understanding of the process. Furthermore, a comprehensive characterization protocol using modern analytical techniques has been detailed to ensure the structural integrity and purity of the final compound. The versatile nature of this molecule, with its multiple points for further chemical modification, solidifies its importance as a high-value intermediate for professionals in drug discovery, agrochemical research, and material science.

References

Methyl 5-bromo-3-methoxypicolinate chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 5-bromo-3-methoxypicolinate

Introduction

This compound is a halogenated pyridine derivative that has emerged as a versatile and highly valuable building block in modern synthetic chemistry. Its unique substitution pattern—featuring a bromine atom ripe for cross-coupling, an electron-donating methoxy group, and a methyl ester—provides a trifecta of functional handles that can be selectively manipulated. This guide provides an in-depth analysis of its chemical properties, reactivity, and applications, offering field-proven insights for researchers, scientists, and drug development professionals. The strategic placement of its functional groups makes it a key intermediate in the synthesis of complex heterocyclic systems, particularly for the development of kinase inhibitors, novel agrochemicals, and other biologically active compounds.[1] This document serves as a technical resource to empower chemists to leverage the full synthetic potential of this important intermediate.

Accurate identification and understanding of a compound's fundamental properties are the bedrock of successful experimental design. This compound is a solid at room temperature and possesses the key structural and physical characteristics summarized below.

Structural and Physical Data Summary

IdentifierValueSource
Chemical Name This compound[2]
Synonyms Methyl 5-Bromo-3-methoxypyridine-2-carboxylate; 5-Bromo-3-methoxy-pyridine-2-carboxylic acid methyl ester[2]
CAS Number 1142192-55-9[2]
Molecular Formula C₈H₈BrNO₃[2][3]
Molecular Weight 246.06 g/mol [2]
Physical Form Solid
SMILES COC(=O)c1ncc(Br)cc1OC[3]
InChI Key SSIURRLLLWFNCI-UHFFFAOYSA-N[3]
Storage Room temperature[1]

Chemical Structure Diagram

synthesis reactant1 5-bromo-3-methoxypicolinic acid conditions Catalytic H₂SO₄ Heat (Reflux) reactant1->conditions reactant2 Methanol (CH₃OH) reactant2->conditions product This compound conditions->product reactivity molecule This compound suzuki Suzuki Coupling (Boronic Acids/Esters) Forms C-C Bonds molecule->suzuki Pd Catalyst (C5-Br) sonogashira Sonogashira Coupling (Alkynes) Forms C-C Bonds molecule->sonogashira Pd/Cu Catalysts (C5-Br) buchwald Buchwald-Hartwig Amination (Amines) Forms C-N Bonds molecule->buchwald Pd Catalyst (C5-Br) hydrolysis Ester Hydrolysis (Base or Acid) Forms Carboxylic Acid molecule->hydrolysis Ester amidation Ester Amidation (Amines, Heat) Forms Amide molecule->amidation Ester

References

The Strategic Utility of Methyl 5-bromo-3-methoxypicolinate in Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

In the landscape of modern medicinal and agrochemical research, the strategic selection of building blocks is paramount to the successful discovery and development of novel active compounds. Methyl 5-bromo-3-methoxypicolinate (CAS No. 1142192-55-9), a substituted pyridine derivative, has emerged as a key intermediate of significant interest. Its unique arrangement of functional groups—a bromine atom, a methoxy group, and a methyl ester on a pyridine core—offers a versatile platform for a variety of chemical transformations. This guide provides an in-depth technical overview of this compound, from its synthesis and physicochemical properties to its potential applications, designed for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties of this compound

A comprehensive understanding of a compound's physical and chemical characteristics is fundamental to its effective application in synthesis. The key properties of this compound are summarized below. It is important to note that while some data is readily available from commercial suppliers, detailed experimental characterization such as melting and boiling points are not consistently reported in public literature.

PropertyValueSource
CAS Number 1142192-55-9[1]
Molecular Formula C₈H₈BrNO₃[1]
Molecular Weight 246.06 g/mol [1]
Physical Form Solid[1]
SMILES String COC(=O)c1ncc(Br)cc1OC[1]
InChI Key SSIURRLLLWFNCI-UHFFFAOYSA-N[1]

Synthesis of this compound: A Plausible and Efficient Route

While specific, detailed multi-step syntheses of this compound are not extensively documented in peer-reviewed literature, a highly plausible and efficient synthetic route involves the esterification of its corresponding carboxylic acid precursor, 5-bromo-3-methoxypicolinic acid (CAS No. 1142191-66-9). This transformation is a fundamental and widely practiced reaction in organic chemistry.

Proposed Synthetic Pathway

The synthesis can be logically broken down into a single, efficient step: the acid-catalyzed esterification of 5-bromo-3-methoxypicolinic acid with methanol.

Diagram of the Proposed Synthetic Pathway

G cluster_0 Esterification 5-bromo-3-methoxypicolinic_acid 5-bromo-3-methoxypicolinic acid Methyl_5-bromo-3-methoxypicolinate This compound 5-bromo-3-methoxypicolinic_acid->Methyl_5-bromo-3-methoxypicolinate MeOH, H+ (cat.)

Caption: A plausible synthetic route to this compound.

Step 1: Fischer Esterification

The Fischer esterification is a classic and reliable method for converting carboxylic acids to esters using an alcohol in the presence of an acid catalyst.[2][3] The reaction is an equilibrium process, and to drive it towards the product, a large excess of the alcohol (methanol in this case) is typically used, often serving as the solvent as well.[4]

Reaction:

5-bromo-3-methoxypicolinic acid + Methanol ⇌ this compound + Water

Detailed Experimental Protocol (Proposed):

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-3-methoxypicolinic acid (1.0 equivalent).

  • Solvent and Reagent Addition: Add a large excess of anhydrous methanol (e.g., 20-40 equivalents), which will also serve as the solvent.

  • Catalyst Addition: While stirring, carefully and slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) or p-toluenesulfonic acid.[2]

  • Reflux: Heat the mixture to a gentle reflux (approximately 65 °C for methanol) using a heating mantle or oil bath. Maintain the reflux for 4-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the acid catalyst with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure this compound.

Diagram of the Fischer Esterification Workflow

G cluster_0 Fischer Esterification Workflow Setup Reaction Setup (Acid, Methanol, Catalyst) Reflux Reflux (4-8 hours) Setup->Reflux Workup Neutralization & Extraction Reflux->Workup Purification Purification (Chromatography/Recrystallization) Workup->Purification Product Pure Product Purification->Product

Caption: General workflow for the Fischer esterification of 5-bromo-3-methoxypicolinic acid.

Spectroscopic Characterization (Predicted)

  • ¹H NMR: The spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring, a singlet for the methoxy group protons, and a singlet for the methyl ester protons. The chemical shifts of the aromatic protons will be influenced by the positions of the bromo, methoxy, and ester functional groups.

  • ¹³C NMR: The spectrum will display eight distinct carbon signals, corresponding to the six carbons of the pyridine ring and the two methyl carbons of the methoxy and ester groups.

  • Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak (M+) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom.

Applications in Drug Discovery and Agrochemicals

This compound is a valuable building block due to the presence of multiple reactive sites that can be selectively functionalized. Its primary utility lies in its role as an intermediate in the synthesis of more complex molecules with potential biological activity.[5]

Role in Kinase Inhibitor Synthesis

Substituted pyridines are a common scaffold in the development of kinase inhibitors, a class of drugs that target protein kinases involved in cell signaling pathways and are crucial in cancer therapy.[6] The bromine atom on the pyridine ring of this compound can serve as a handle for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce new carbon-carbon or carbon-nitrogen bonds. This allows for the construction of more elaborate molecular architectures characteristic of many kinase inhibitors.

Potential in Agrochemical Development

The pyridine ring is a key structural motif in many herbicides and pesticides. The reactivity of the functional groups on this compound allows for its incorporation into novel agrochemical candidates.[7] The bromo substituent can be displaced or used in coupling reactions to build molecules with desired herbicidal or insecticidal properties.

Diagram of Potential Synthetic Transformations

G Start This compound Coupling Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) Start->Coupling [Pd] catalyst Amidation Amidation Start->Amidation Amine Reduction Ester Reduction Start->Reduction Reducing Agent Product1 Complex Heterocycles (e.g., for Kinase Inhibitors) Coupling->Product1 Product2 Picolinamides Amidation->Product2 Product3 Hydroxymethyl Pyridines Reduction->Product3

Caption: Potential synthetic transformations of this compound.

Safety and Handling

This compound is classified as a warning-level hazard.[1] It is harmful if swallowed, causes skin irritation, and causes serious eye irritation.[1] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be employed when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound is a strategically important synthetic intermediate with significant potential in the fields of medicinal chemistry and agrochemical research. Its accessible synthesis from the corresponding carboxylic acid and the versatility of its functional groups make it an attractive starting material for the construction of complex molecular targets. While detailed characterization data and specific applications in marketed products are not widely published, its structural motifs are prevalent in numerous biologically active compounds, underscoring its value to the research and development community.

References

An In-Depth Technical Guide to Methyl 5-bromo-3-methoxypicolinate: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Methyl 5-bromo-3-methoxypicolinate, a key building block in medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the molecule's structural attributes, synthesis, and its pivotal role in the creation of targeted therapeutics, particularly kinase inhibitors. We will explore the causality behind its synthetic route and its strategic application in structure-activity relationship (SAR) studies, offering field-proven insights into its utility.

Introduction: The Strategic Importance of the Picolinate Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a wide array of biologically active compounds. These are termed "privileged scaffolds" due to their inherent ability to interact with multiple biological targets.[1][2] The picolinate scaffold, a derivative of pyridine-2-carboxylic acid, is a prime example of such a privileged structure.[3] Its unique electronic and steric properties, including its capacity to act as both a hydrogen bond donor and acceptor, make it an ideal fragment for engaging with the ATP-binding pockets of various kinases.[3] this compound emerges as a particularly valuable derivative of this scaffold, offering multiple points for chemical modification, which is essential for the fine-tuning of potency, selectivity, and pharmacokinetic properties of novel drug candidates.[4][5]

Physicochemical Properties and Molecular Structure

A thorough understanding of a molecule's physical and chemical characteristics is fundamental to its application in synthesis and drug design. The key properties of this compound are summarized in the table below.

PropertyValueSource(s)
CAS Number 1142192-55-9[6]
Molecular Formula C₈H₈BrNO₃[6]
Molecular Weight 246.06 g/mol [6]
Physical Form Solid[6]
SMILES String COC(=O)c1ncc(Br)cc1OC[6]
InChI Key SSIURRLLLWFNCI-UHFFFAOYSA-N[6]

The molecular structure of this compound, characterized by a pyridine ring substituted with a bromine atom, a methoxy group, and a methyl ester, provides a unique combination of functionalities that are highly advantageous in medicinal chemistry.

Caption: 2D representation of this compound.

Synthesis of this compound: A Self-Validating Protocol

The most direct and industrially scalable synthesis of this compound is achieved through the Fischer esterification of its corresponding carboxylic acid precursor, 5-bromo-3-methoxypicolinic acid.[7][8][9] This acid-catalyzed reaction is a cornerstone of organic synthesis, valued for its efficiency and relatively mild conditions.

Proposed Synthetic Pathway

The synthesis is a two-step process, starting from a suitable pyridine derivative that is first brominated and then methoxylated to yield 5-bromo-3-methoxypicolinic acid. The final step is the esterification with methanol.

Synthesis_Workflow Start 5-bromo-3-methoxypicolinic acid Step1 Dissolution in Methanol Start->Step1 Step2 Acid Catalysis (e.g., H₂SO₄) Step1->Step2 Step3 Reflux Step2->Step3 Step4 Work-up and Purification Step3->Step4 End This compound Step4->End

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol (Fischer Esterification)

This protocol is a generalized procedure based on the principles of Fischer esterification.[3][6][7]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-bromo-3-methoxypicolinic acid in an excess of anhydrous methanol. The use of excess methanol serves to shift the reaction equilibrium towards the product side.

  • Catalyst Addition: Slowly and cautiously add a catalytic amount of concentrated sulfuric acid to the reaction mixture while stirring.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Quenching and Extraction: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel to yield pure this compound.

The self-validating nature of this protocol lies in the clear and observable state changes (dissolution, reflux, phase separation) and the straightforward analytical confirmation of the final product by techniques like NMR and mass spectrometry.

Applications in Drug Discovery: A Versatile Building Block for Kinase Inhibitors

This compound is a highly sought-after intermediate in the synthesis of pharmaceuticals, particularly in the development of kinase inhibitors.[4][5] Its strategic functionalities allow for its use in structure-activity relationship (SAR) studies, where systematic modifications are made to a lead compound to optimize its biological activity.[4]

Role in Structure-Activity Relationship (SAR) Studies

The bromine atom on the pyridine ring serves as a versatile "handle" for a variety of cross-coupling reactions, such as the Suzuki-Miyaura coupling.[10] This enables the introduction of a wide range of aryl and heteroaryl groups at this position, allowing for the exploration of the chemical space around the core scaffold. The methoxy group and the methyl ester can also be modified to fine-tune the molecule's polarity, solubility, and interactions with the target protein. This systematic modification is a cornerstone of modern drug design, enabling the optimization of a compound's potency and selectivity.[11][12]

Targeting Key Signaling Pathways in Cancer

Picolinamide-based derivatives have shown significant promise as inhibitors of key kinases involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Anaplastic Lymphoma Kinase (ALK).[4][13][14] These kinases are critical components of signaling pathways that regulate cell proliferation, survival, and angiogenesis (the formation of new blood vessels that supply tumors).[10][15][16]

The diagram below illustrates a simplified, hypothetical signaling pathway where a kinase inhibitor derived from the picolinate scaffold might act to block tumor growth.

Kinase_Inhibition_Pathway cluster_cell Tumor Cell GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR-2, ALK) GF->RTK binds P_RTK Phosphorylated RTK (Active) RTK->P_RTK autophosphorylation Downstream Downstream Signaling (e.g., Ras/Raf/MAPK, PI3K/Akt) P_RTK->Downstream activates Proliferation Cell Proliferation & Angiogenesis Downstream->Proliferation promotes Inhibitor Picolinate-derived Kinase Inhibitor Inhibitor->RTK blocks ATP binding

Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.

By blocking the ATP-binding site of kinases like VEGFR-2 or ALK, inhibitors synthesized using the this compound scaffold can prevent their activation and halt the downstream signaling cascade that drives cancer progression.[10][15][16]

Conclusion

This compound represents a powerful tool in the arsenal of the modern medicinal chemist. Its "privileged" picolinate core, combined with strategically placed functional groups, makes it an exceptionally versatile building block for the synthesis of targeted therapeutics. The ability to readily modify its structure allows for extensive SAR studies, leading to the development of highly potent and selective kinase inhibitors. As our understanding of the molecular drivers of disease continues to grow, the importance of such well-designed chemical scaffolds in the future of drug discovery is undeniable.

References

A Senior Application Scientist's Guide to the Spectroscopic Characterization of Methyl 5-bromo-3-methoxypicolinate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Imperative

In the landscape of modern drug discovery and materials science, substituted pyridine derivatives are foundational building blocks. Methyl 5-bromo-3-methoxypicolinate (CAS No. 1142192-55-9) is one such key intermediate, valued for its specific arrangement of functional groups—a bromine atom, a methoxy group, and a methyl ester—which offer multiple avenues for synthetic elaboration.[1][2] The precise structural confirmation of this molecule is not merely an academic exercise; it is a critical quality control checkpoint that underpins the reliability and reproducibility of subsequent research and development efforts.

This guide provides an in-depth analysis of the primary spectroscopic techniques used to elucidate and confirm the structure of this compound. We will move beyond a simple recitation of data, focusing instead on the causality behind the observed spectral features. As senior scientists, we understand that true mastery lies not in just acquiring data, but in interpreting it with a deep understanding of the underlying chemical principles. This document is structured to reflect that philosophy, providing a self-validating framework for the spectroscopic analysis of this, and similar, heterocyclic compounds.

Compound Profile:

  • Molecular Formula: C₈H₈BrNO₃[2]

  • Molecular Weight: 246.06 g/mol [2]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For a polysubstituted heteroaromatic compound like this compound, NMR provides an unambiguous map of the proton and carbon framework. The challenge, common in substituted pyridines, is often the close proximity of chemical shifts in the aromatic region, which can complicate direct 1D analysis.[3] Therefore, a combination of 1D and 2D NMR experiments is often the most robust approach, though a careful analysis of a high-field 1D spectrum is typically sufficient for this molecule.

Experimental Protocol: A Self-Validating System

The validity of NMR data is contingent upon a meticulous experimental setup. The following protocol is designed to achieve high-resolution spectra suitable for unambiguous interpretation.

  • Sample Preparation: Dissolve approximately 10-15 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is chosen for its excellent solubilizing power for this type of compound and its well-defined residual solvent peak (δ ≈ 7.26 ppm for ¹H, δ ≈ 77.16 ppm for ¹³C), which serves as a secondary internal reference.[4]

  • Internal Standard: Add tetramethylsilane (TMS) as an internal standard, referencing the ¹H and ¹³C spectra to δ 0.00 ppm.

  • Spectrometer Setup:

    • Utilize a spectrometer with a field strength of at least 400 MHz for ¹H NMR to ensure adequate signal dispersion.[3]

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve narrow, symmetrical linewidths on the TMS and residual solvent signals.

  • ¹H NMR Acquisition:

    • Pulse Angle: Use a 30-degree pulse angle to balance signal intensity with a shorter relaxation delay.

    • Relaxation Delay: Set a relaxation delay of 1-2 seconds.[4]

    • Scans: Acquire 16-32 scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Mode: Acquire with proton decoupling to produce singlet peaks for each unique carbon environment.

    • Relaxation Delay: Use a 2-second relaxation delay.

    • Scans: Acquire 1024-2048 scans, as the ¹³C isotope has a low natural abundance.[4]

¹H NMR Data Analysis

The proton NMR spectrum provides direct evidence for the number of different proton environments and their connectivity. The electronegativity of the nitrogen atom in the pyridine ring generally deshields adjacent protons, causing them to appear at a higher chemical shift (downfield).[5]

Table 1: ¹H NMR Spectroscopic Data for this compound (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
~8.25d~2.41HH-6
~7.65d~2.41HH-4
~3.95s-3H-OCH₃ (ester)
~3.90s-3H-OCH₃ (ether)

Interpretation:

  • Aromatic Protons (H-4, H-6): The spectrum shows two signals in the aromatic region, consistent with the two protons on the pyridine ring. The proton at the 6-position (H-6) is adjacent to the ring nitrogen, leading to significant deshielding and a downfield shift around 8.25 ppm.[5][6] The proton at the 4-position (H-4) is further from the nitrogen and appears slightly more upfield. These two protons are meta-coupled to each other, resulting in a doublet (d) for each signal with a small coupling constant (J) of approximately 2.4 Hz. This pattern is a classic indicator of a 1,3,4,5-tetrasubstituted aromatic ring where the two remaining protons are meta to each other.

  • Methoxy Protons: Two distinct singlets are observed, each integrating to 3 protons. This confirms the presence of two non-equivalent methoxy groups. The signal around 3.95 ppm is assigned to the methyl ester (-COOCH₃), while the signal around 3.90 ppm corresponds to the methoxy ether (-OCH₃) attached directly to the ring. The chemical shifts are consistent with protons on carbons adjacent to an oxygen atom.[7]

¹³C NMR Data Analysis

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~164.0C=O (ester)
~155.0C-3
~145.0C-6
~142.0C-2
~118.0C-4
~115.0C-5
~55.0-OCH₃ (ether)
~53.0-OCH₃ (ester)

Interpretation:

  • Carbonyl Carbon: The signal furthest downfield (~164.0 ppm) is characteristic of an ester carbonyl carbon.[8]

  • Aromatic Carbons: Five distinct signals are expected for the pyridine ring carbons. The carbons directly attached to electronegative atoms (O, N) or halogens are significantly influenced. C-3, bonded to the methoxy group, is shifted downfield (~155.0 ppm). C-2 and C-6, being adjacent to the ring nitrogen, are also downfield (~142.0 and ~145.0 ppm, respectively).[9] The carbon bearing the bromine atom, C-5, appears at a much higher field (~115.0 ppm) due to the "heavy atom effect" of bromine. The remaining protonated carbon, C-4, is observed around 118.0 ppm.

  • Methoxy Carbons: The two methoxy carbons appear as expected in the 50-60 ppm range.[7]

Visualization: NMR Assignment Map

Caption: Numbering scheme for NMR assignments.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

While NMR maps the molecular skeleton, IR spectroscopy provides rapid and definitive confirmation of the functional groups present. The principle is that specific bonds vibrate at characteristic frequencies, and absorbing infrared radiation excites these vibrations.

Experimental Protocol

Modern Attenuated Total Reflectance (ATR) FT-IR spectroscopy is a simple and reliable method requiring minimal sample preparation.

  • Sample Preparation: Place a small amount of the solid this compound directly onto the ATR crystal.[4]

  • Background Collection: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Data Acquisition: Record the sample spectrum from 4000 cm⁻¹ to 600 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.[4]

IR Data Analysis

The IR spectrum is interpreted by identifying characteristic absorption bands for the ester, ether, and substituted aromatic functionalities.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment of Vibration
~3100-3000MediumAromatic C-H stretch
~2950-2850MediumAliphatic C-H stretch (-OCH₃)
~1735-1715 Strong C=O stretch (ester)
~1600-1550MediumC=C and C=N ring stretching
~1300-1200 Strong Asymmetric C-O-C stretch (ester & aryl ether)
~1150-1050 Strong Symmetric C-O-C stretch (ester & aryl ether)

Interpretation:

  • Carbonyl Stretch (C=O): The most prominent peak in the spectrum will be a strong, sharp absorption between 1735-1715 cm⁻¹. This is the definitive signal for the ester carbonyl group. Its position indicates a carbonyl adjacent to an aromatic system.[10][11]

  • C-O Stretches: Two strong bands are expected in the 1300-1000 cm⁻¹ region.[11] These arise from the C-O stretching vibrations of both the ester and the aryl ether functionalities. Phenyl alkyl ethers typically show strong absorbances around 1250 cm⁻¹ and 1050 cm⁻¹.[7]

  • Aromatic Stretches: The presence of the pyridine ring is confirmed by C=C and C=N stretching vibrations in the 1600-1550 cm⁻¹ region and aromatic C-H stretches above 3000 cm⁻¹.[12]

  • Aliphatic C-H Stretches: Absorptions corresponding to the C-H stretching of the two methoxy groups are found just below 3000 cm⁻¹.[13]

Mass Spectrometry (MS): Molecular Weight and Fragmentation Analysis

Mass spectrometry provides two vital pieces of information: the exact molecular weight of the compound and a fragmentation pattern that serves as a structural fingerprint. For halogenated compounds, MS is particularly powerful due to the characteristic isotopic patterns.

Experimental Protocol

Electron Ionization (EI) is a standard technique for analyzing small, relatively volatile organic molecules.

  • Sample Introduction: Introduce a dilute solution of the compound (e.g., in methanol or acetonitrile) into the mass spectrometer. For volatile compounds, GC-MS is an excellent option.[4]

  • Ionization: Use a standard Electron Ionization (EI) source at 70 eV. This high energy ensures fragmentation, providing structural information.[14]

  • Mass Analysis: Scan a mass range from m/z 50 to 300 to detect the molecular ion and key fragments.

Mass Spectrometry Data Analysis

The key to interpreting the mass spectrum of this compound is recognizing the bromine isotope pattern. Bromine has two abundant natural isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[15] Therefore, any fragment containing a bromine atom will appear as a pair of peaks (M and M+2) of nearly equal intensity.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization) for this compound

m/z (mass/charge)Relative IntensityAssignment
245 / 247High[M]⁺ (Molecular Ion)
214 / 216Medium[M - OCH₃]⁺ (Loss of methoxy radical from ester)
186 / 188Medium[M - COOCH₃]⁺ (Loss of carbomethoxy radical)
166Low[M - Br]⁺ (Loss of bromine radical)

Interpretation:

  • Molecular Ion Peak [M]⁺: The molecular ion peak will appear as a doublet at m/z 245 and 247, corresponding to the molecules containing ⁷⁹Br and ⁸¹Br, respectively.[4] The near 1:1 intensity ratio of these peaks is definitive proof of the presence of one bromine atom in the molecule.[15]

  • Key Fragmentations:

    • Loss of a Methoxy Radical (-OCH₃): A common fragmentation for methyl esters is the loss of the methoxy radical (•OCH₃, 31 Da), leading to a strong acylium ion doublet at m/z 214/216.

    • Loss of the Carbomethoxy Radical (-COOCH₃): Cleavage of the bond between the pyridine ring and the ester group results in the loss of the •COOCH₃ radical (59 Da), giving a fragment ion at m/z 186/188. This corresponds to the 5-bromo-3-methoxypyridine radical cation.

    • Loss of a Bromine Radical (-Br): Loss of the bromine radical (79/81 Da) from the molecular ion would result in a fragment at m/z 166.

Visualization: Key Fragmentation Pathways

Fragmentation M [M]⁺ m/z 245/247 F1 [M - OCH₃]⁺ m/z 214/216 M->F1 - •OCH₃ F2 [M - COOCH₃]⁺ m/z 186/188 M->F2 - •COOCH₃ F3 [M - Br]⁺ m/z 166 M->F3 - •Br

Caption: Primary fragmentation pathways in EI-MS.

Conclusion: A Triad of Corroborating Evidence

The structural elucidation of this compound is achieved through the synergistic application of NMR, IR, and MS. NMR spectroscopy provides the definitive carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups (ester, ether), and mass spectrometry verifies the molecular weight and elemental composition (specifically, the presence of bromine). Each technique provides a layer of evidence that, when combined, creates an unambiguous and robust structural confirmation, ensuring the integrity of this crucial chemical building block for its intended application in research and development.

References

An In-Depth Technical Guide to Methyl 5-bromo-3-methoxypicolinate: Properties and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Methyl 5-bromo-3-methoxypicolinate is a halogenated and methoxy-substituted pyridine derivative that serves as a versatile building block in modern synthetic chemistry. Its strategically positioned functional groups—a bromine atom, a methoxy group, and a methyl ester—on the picolinate scaffold make it a valuable precursor for the synthesis of complex heterocyclic compounds. This guide provides a comprehensive overview of its physical and chemical properties, a plausible synthetic route, and its significant applications in the fields of medicinal chemistry and agrochemical research, with a particular focus on its role in the development of kinase inhibitors.

Physicochemical Properties

This compound is a solid at room temperature. While specific experimental data for its melting point, boiling point, and solubility are not widely published, its physical and chemical characteristics can be inferred from its structure and data available for related compounds.

PropertyValue/InformationSource(s)
CAS Number 1142192-55-9
Molecular Formula C₈H₈BrNO₃[1]
Molecular Weight 246.06 g/mol
Physical Form Solid
Storage Temperature Room temperature[2]

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the two methoxy groups. The two aromatic protons on the pyridine ring will appear as doublets due to ortho-coupling. The chemical shifts (δ) in ppm relative to TMS would likely be in the aromatic region (7.0-8.5 ppm). The methyl protons of the ester and the methoxy group will each appear as a singlet, likely in the range of 3.8-4.0 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display eight distinct signals corresponding to each carbon atom in the molecule. The carbonyl carbon of the ester will have a chemical shift in the range of 160-170 ppm. The carbons of the pyridine ring will appear in the aromatic region (110-160 ppm), with the carbon attached to the bromine atom showing a lower chemical shift due to the halogen's electronegativity. The carbons of the two methoxy groups will be found in the upfield region, typically between 50-60 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by several key absorption bands. A strong carbonyl (C=O) stretching vibration from the methyl ester group is expected around 1720-1740 cm⁻¹. C-H stretching vibrations from the aromatic ring and the methyl groups will be observed in the 2850-3100 cm⁻¹ region. The C-O stretching of the ester and ether linkages will likely produce strong bands in the 1000-1300 cm⁻¹ region. The C-Br stretching vibration is expected to appear in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS)

In mass spectrometry with electron impact (EI) ionization, the molecular ion peak (M+) would be observed at m/z 245 and 247 with a characteristic isotopic pattern for bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br). Common fragmentation patterns would involve the loss of the methoxy group (-OCH₃, M-31) or the carbomethoxy group (-COOCH₃, M-59).

Synthesis and Reactivity

While a specific, detailed synthesis protocol for this compound is not extensively documented in peer-reviewed literature, a plausible and efficient synthetic route can be proposed based on established chemical transformations of related picolinic acids.

Proposed Synthetic Pathway: Esterification of 5-bromo-3-methoxypicolinic acid

The most direct route to this compound is the esterification of its corresponding carboxylic acid, 5-bromo-3-methoxypicolinic acid (CAS 1142191-66-9).[3][4][5]

Reaction Scheme:

G Precursor 5-bromo-3-methoxypicolinic acid Product This compound Precursor->Product Esterification Reagent Methanol (CH3OH) Acid Catalyst (e.g., H2SO4) Reagent->Product

Caption: Proposed synthesis of this compound.

Experimental Protocol (General Procedure):

  • Dissolution: Dissolve 5-bromo-3-methoxypicolinic acid in an excess of anhydrous methanol.

  • Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid, slowly to the solution while stirring.

  • Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Neutralization and Extraction: Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.

  • Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent to yield the crude product. Further purification can be achieved by column chromatography on silica gel or by recrystallization.

Chemical Reactivity and Key Transformations

The chemical reactivity of this compound is primarily dictated by the bromine atom on the pyridine ring, making it an excellent substrate for various cross-coupling reactions.

Logical Relationship of Key Reactions:

G Start This compound Suzuki Suzuki Coupling (R-B(OH)2, Pd catalyst, base) Start->Suzuki Buchwald Buchwald-Hartwig Amination (R-NH2, Pd catalyst, base) Start->Buchwald Sonogashira Sonogashira Coupling (R-C≡CH, Pd/Cu catalyst, base) Start->Sonogashira Aryl Aryl/Heteroaryl Substituted Picolinate Suzuki->Aryl Amino Amino Substituted Picolinate Buchwald->Amino Alkynyl Alkynyl Substituted Picolinate Sonogashira->Alkynyl

Caption: Key cross-coupling reactions of this compound.

These palladium-catalyzed reactions allow for the introduction of a wide range of substituents at the 5-position of the pyridine ring, including aryl, heteroaryl, amino, and alkynyl groups. This versatility is crucial for creating diverse chemical libraries for drug discovery and agrochemical development.

Applications in Research and Development

This compound is a key intermediate in the synthesis of biologically active molecules, particularly in the development of kinase inhibitors and novel agrochemicals.[2]

Kinase Inhibitor Synthesis

The picolinate scaffold is a "privileged structure" in medicinal chemistry due to its ability to form key interactions with the ATP-binding site of kinases. The functional groups on this compound allow for systematic modifications to explore structure-activity relationships (SAR) and optimize the potency and selectivity of kinase inhibitors. The bromine atom serves as a convenient attachment point for various moieties that can be designed to interact with specific regions of the kinase active site. Several patents describe the use of substituted bromopyridines in the synthesis of kinase inhibitors for the treatment of diseases such as cancer.[6]

Agrochemical Development

Substituted pyridine derivatives are also prevalent in modern agrochemicals. The structural features of this compound make it an attractive starting material for the synthesis of novel herbicides and pesticides.[2] By modifying the pyridine core through cross-coupling reactions, chemists can fine-tune the biological activity and environmental profile of the resulting agrochemicals.

Safety and Handling

This compound is classified as an irritant and is harmful if swallowed. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.

  • Hazard Codes: H302, H315, H319, H335.

  • Precautionary Statements: P280, P301+P312+P330, P304+P340+P312, P305+P351+P338, P337+P313.

It is essential to handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the fields of drug discovery and agrochemical research. Its well-defined reactivity, particularly in cross-coupling reactions, allows for the efficient synthesis of a wide array of complex molecules. While detailed experimental data for this specific compound is somewhat limited in the public domain, its structural similarity to other well-characterized picolinates provides a solid foundation for its use in synthetic chemistry. As the demand for novel kinase inhibitors and advanced agrochemicals continues to grow, the importance of building blocks like this compound is expected to increase.

References

Methodological & Application

Application Notes and Protocols for the Use of Methyl 5-bromo-3-methoxypicolinate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Value of a Polysubstituted Pyridine Building Block

Methyl 5-bromo-3-methoxypicolinate is a highly functionalized pyridine derivative that has emerged as a valuable and versatile building block in modern organic synthesis. Its strategic importance lies in the orthogonal reactivity of its substituents: a bromine atom at the 5-position, a methoxy group at the 3-position, and a methyl ester at the 2-position. This arrangement allows for a series of selective transformations, making it a key intermediate in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and agrochemicals.[1]

The bromine atom serves as a prime handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. The electron-withdrawing nature of the picolinate ester and the pyridine nitrogen atom influences the reactivity of the C-Br bond, while the methoxy group modulates the electronic properties of the ring. This guide provides an in-depth exploration of the synthetic utility of this compound, complete with detailed, field-proven protocols for its application in key organic transformations.

Compound Properties and Safety Information

A thorough understanding of the physicochemical properties and safety hazards is paramount for the successful and safe handling of any chemical reagent.

PropertyValueSource
CAS Number 1142192-55-9Sigma-Aldrich
Molecular Formula C₈H₈BrNO₃Sigma-Aldrich
Molecular Weight 246.06 g/mol Sigma-Aldrich
Appearance SolidSigma-Aldrich
Storage Room temperatureChemicalBook

Safety and Handling: this compound is classified as an irritant. It is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Material Safety Data Sheet (MSDS) from the supplier.

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

The C(5)-Br bond is the primary site for synthetic elaboration, most commonly via palladium-catalyzed cross-coupling reactions. These transformations are foundational in modern drug discovery for constructing the complex scaffolds of biologically active molecules.

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, a linkage ubiquitous in pharmaceuticals.[3] this compound is an excellent substrate for this reaction, enabling the introduction of a wide variety of amine-containing fragments.

Causality of Experimental Design: The choice of catalyst system is critical. A palladium(0) source, such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)), is used in combination with a specialized phosphine ligand. For heteroaromatic bromides, bulky, electron-rich biarylphosphine ligands or chelating ligands like Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) are often superior.[3] These ligands facilitate the crucial oxidative addition and reductive elimination steps of the catalytic cycle and prevent catalyst decomposition. A strong, non-nucleophilic base, typically cesium carbonate (Cs₂CO₃) or a sterically hindered alkoxide like sodium tert-butoxide, is required to deprotonate the amine, forming the active palladium-amido complex. Anhydrous, aprotic solvents like 1,4-dioxane or toluene are used to prevent quenching of the basic and organometallic intermediates.

Detailed Protocol: Buchwald-Hartwig Amination of this compound

This protocol is adapted from a procedure described in the synthesis of novel inhibitor compounds.[1]

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_product Product R1 This compound P1 Methyl 3-methoxy-5-((5-(4-(trifluoromethyl)phenyl)oxazol-2-yl)amino)picolinate R1->P1 + R2 R2 Amine (e.g., 5-(4-(Trifluoromethyl)phenyl)oxazol-2-amine) Re1 Pd₂(dba)₃ (catalyst) Re2 Xantphos (ligand) Re3 Cs₂CO₃ (base) Re4 1,4-Dioxane (solvent) Re5 95-110 °C

Caption: Buchwald-Hartwig Amination Workflow.

Materials:

  • This compound (1.0 eq.)

  • Amine coupling partner (e.g., 5-(4-(Trifluoromethyl)phenyl)oxazol-2-amine) (1.0 eq.)

  • Pd₂(dba)₃ (0.05 - 0.1 eq.)

  • Xantphos (0.1 - 0.2 eq.)

  • Cesium Carbonate (Cs₂CO₃) (2.0 - 3.0 eq.)

  • Anhydrous, degassed 1,4-dioxane

Procedure:

  • To a dry, re-sealable Schlenk tube under an inert atmosphere (Argon or Nitrogen), add this compound, the amine, cesium carbonate, Pd₂(dba)₃, and Xantphos.

  • Evacuate and backfill the tube with the inert gas three times.

  • Add anhydrous, degassed 1,4-dioxane via syringe. The reaction concentration is typically between 0.1 M and 0.5 M.

  • Seal the tube tightly and place it in a preheated oil bath at 95-110 °C.

  • Stir the reaction mixture vigorously for 5-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.

  • Wash the filter cake with additional solvent.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-arylated picolinate. In a reported example, this procedure provided the product in 82.46% yield.[1]

Suzuki-Miyaura Coupling: Constructing C-C Bonds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling reaction for the formation of C(sp²)-C(sp²) bonds, pairing an organohalide with a boronic acid or ester. This reaction is instrumental for accessing biaryl and heteroaryl-aryl structures, which are prevalent in kinase inhibitors and other drug candidates.

Causality of Experimental Design: The catalytic system for a Suzuki coupling typically consists of a palladium(II) precatalyst like PdCl₂(dppf) or Pd(OAc)₂, which is reduced in situ to the active Pd(0) species. The choice of ligand is crucial; for heteroaryl bromides, ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene) or bulky phosphines such as tricyclohexylphosphine provide good stability and reactivity. An aqueous inorganic base (e.g., Na₂CO₃, K₂CO₃, or K₃PO₄) is essential for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center. The reaction is often run in a biphasic solvent system, such as THF/water or toluene/water, to facilitate the interaction of both the organic-soluble and water-soluble components.

Detailed Protocol: Suzuki-Miyaura Coupling of this compound

This protocol is a representative procedure based on established methods for structurally similar substrates as described in patent literature.[1][2]

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_product Product R1 This compound P1 Methyl 5-aryl-3-methoxypicolinate R1->P1 + R2 R2 Arylboronic Acid (Ar-B(OH)₂) Re1 PdCl₂(dppf)·CH₂Cl₂ (catalyst) Re2 K₂CO₃ or Na₂CO₃ (base) Re3 DMF or THF/Water (solvent) Re4 80-100 °C

Caption: Suzuki-Miyaura Coupling Workflow.

Materials:

  • This compound (1.0 eq.)

  • Arylboronic acid (1.1 - 1.5 eq.)

  • PdCl₂(dppf)·CH₂Cl₂ adduct (0.05 - 0.1 eq.)

  • Potassium Carbonate (K₂CO₃) (3.0 eq.) or 1M aq. Sodium Carbonate (Na₂CO₃)

  • Anhydrous DMF or a mixture of THF and Water (e.g., 3:1)

Procedure:

  • In a flask, combine this compound, the arylboronic acid, and the base (if using a solid like K₂CO₃).

  • Add the solvent (e.g., DMF).

  • Bubble nitrogen or argon gas through the mixture for 10-15 minutes to degas the solution.

  • Add the palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂ adduct) under a positive pressure of the inert gas.

  • If using an aqueous base, add the degassed aqueous solution at this stage.

  • Heat the reaction mixture to 80-100 °C and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, partition the mixture between water and an organic solvent like ethyl acetate.

  • Separate the layers, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography to yield the 5-aryl picolinate product.

Sonogashira Coupling: Synthesis of Aryl Alkynes

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, providing access to valuable aryl-alkyne motifs. These structures are not only important targets themselves but also serve as versatile intermediates for further transformations like cycloadditions or reductions.

Causality of Experimental Design: The classic Sonogashira reaction employs a dual catalytic system: a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) to activate the aryl halide and a copper(I) salt (typically CuI) to activate the terminal alkyne. An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), serves as both the base to deprotonate the alkyne and often as the solvent. The palladium cycle is similar to other cross-couplings, while the copper cycle involves the formation of a copper(I) acetylide, which then undergoes transmetalation to the palladium center. Copper-free Sonogashira protocols have also been developed to avoid issues with copper contamination and homocoupling of the alkyne.

Detailed Protocol: Sonogashira Coupling of this compound

This is a representative protocol based on standard Sonogashira conditions applied to similar heteroaromatic bromides.

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_product Product R1 This compound P1 Methyl 5-alkynyl-3-methoxypicolinate R1->P1 + R2 R2 Terminal Alkyne (R-C≡CH) Re1 Pd(PPh₃)₂Cl₂ (catalyst) Re2 CuI (co-catalyst) Re3 Et₃N or DIPA (base/solvent) Re4 Room Temp to 60 °C

Caption: Sonogashira Coupling Workflow.

Materials:

  • This compound (1.0 eq.)

  • Terminal Alkyne (1.2 - 1.5 eq.)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 - 0.05 eq.)

  • Copper(I) Iodide (CuI) (0.05 - 0.1 eq.)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA) (as solvent or co-solvent with THF)

Procedure:

  • To a Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with an inert atmosphere.

  • Add the solvent (e.g., Et₃N or THF). The solution should be thoroughly degassed by bubbling with argon or nitrogen for 15-20 minutes.

  • Add the terminal alkyne via syringe.

  • If using a co-solvent, add the amine base (e.g., Et₃N) at this point.

  • Stir the reaction at room temperature or heat gently (e.g., 40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Once complete, concentrate the reaction mixture under reduced pressure.

  • Re-dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with aqueous ammonium chloride solution to remove copper salts, followed by a brine wash.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash chromatography on silica gel.

Conclusion: A Versatile Scaffold for Chemical Innovation

This compound has proven to be a robust and versatile building block for the synthesis of complex, highly substituted pyridine derivatives. The predictable reactivity of its C-Br bond in palladium-catalyzed cross-coupling reactions allows for the systematic and efficient construction of C-N and C-C bonds. The protocols detailed in this guide provide a solid foundation for researchers, scientists, and drug development professionals to leverage the synthetic potential of this valuable intermediate in their research and development programs. The ability to selectively introduce diverse functionalities makes this reagent an indispensable tool for generating novel chemical entities with potential applications in medicine and beyond.

References

Application Notes and Protocols: Methyl 5-bromo-3-methoxypicolinate as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Substituted Pyridine Scaffold

In the landscape of modern drug discovery, the pyridine scaffold stands as a "privileged" structure, a core motif frequently found in a multitude of FDA-approved therapeutic agents.[1] Its prevalence is a testament to its unique combination of properties: the nitrogen atom acts as a hydrogen bond acceptor, influencing solubility and target engagement, while the aromatic ring provides a rigid framework for the precise spatial orientation of functional groups. The strategic functionalization of this core is a cornerstone of medicinal chemistry, allowing for the fine-tuning of a compound's pharmacological, pharmacokinetic, and toxicological profile.

Methyl 5-bromo-3-methoxypicolinate is a particularly valuable building block within this chemical space. It presents a trifecta of functionalities on the pyridine ring, each serving a distinct and crucial role in synthetic strategy. The bromine atom at the 5-position is a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, or alkyl groups. The methoxy group at the 3-position can significantly influence the molecule's conformation and metabolic stability, and has been shown to improve crucial drug-like properties such as solubility in complex scaffolds.[2][3] Finally, the methyl ester at the 2-position provides a site for further elaboration, most commonly through amide bond formation, a key linkage in many biologically active molecules. This combination of features makes this compound a highly sought-after precursor for the synthesis of complex molecules, particularly in the development of kinase inhibitors for oncology.[4]

This document serves as a detailed guide for researchers, scientists, and drug development professionals on the applications and synthetic protocols involving this compound. We will delve into its physicochemical properties, explore its utility in key synthetic transformations with detailed, field-proven protocols, and illustrate its application in the synthesis of a key intermediate for a class of potent kinase inhibitors.

Physicochemical and Safety Data

A thorough understanding of a building block's properties is fundamental to its effective use. The following table summarizes the key physicochemical data for this compound.

PropertyValueReference
CAS Number 1142192-55-9[4][5]
Molecular Formula C₈H₈BrNO₃[4][5]
Molecular Weight 246.06 g/mol [4][5]
Appearance Solid[5]
SMILES COC(=O)c1ncc(Br)cc1OC[6]
InChI 1S/C8H8BrNO3/c1-12-6-3-5(9)4-10-7(6)8(11)13-2/h3-4H,1-2H3[6]

Safety Information: this compound is classified with the signal word "Warning" and is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Core Applications & Synthetic Protocols

The synthetic utility of this compound is primarily centered around the reactivity of its C-Br bond. Palladium-catalyzed cross-coupling reactions are the workhorse transformations for this building block, allowing for the construction of complex molecular architectures. Below, we provide detailed protocols for two of the most critical and widely used reactions: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a robust and versatile method for the formation of carbon-carbon bonds between an organoboron species and an organic halide. This reaction is instrumental in the synthesis of biaryl and heteroaryl-aryl structures, which are common motifs in kinase inhibitors.

Reaction Principle: The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with a boronic acid or ester (activated by a base), and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Visualizing the Workflow: Suzuki-Miyaura Coupling

Suzuki_Coupling cluster_workflow Suzuki-Miyaura Coupling Workflow reagents Reagents: - this compound - Arylboronic Acid - Palladium Catalyst (e.g., Pd(PPh₃)₄) - Base (e.g., K₂CO₃) - Solvent (e.g., Dioxane/H₂O) setup Reaction Setup: - Combine reagents in a Schlenk flask. - Degas the mixture (Ar bubbling). reagents->setup 1. Combine reaction Reaction: - Heat the mixture (e.g., 90-100 °C). - Monitor by TLC or LC-MS. setup->reaction 2. Heat workup Workup: - Cool to room temperature. - Dilute with organic solvent. - Wash with water and brine. reaction->workup 3. Quench purification Purification: - Dry the organic layer (e.g., Na₂SO₄). - Concentrate under reduced pressure. - Purify by column chromatography. workup->purification 4. Isolate product Final Product: Methyl 5-aryl-3-methoxypicolinate purification->product 5. Characterize

Caption: Workflow for Suzuki-Miyaura cross-coupling.

Detailed Step-by-Step Methodology:

  • Reagent Preparation:

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.0 eq).

    • Causality: The excess of boronic acid ensures complete consumption of the starting bromide. The base is crucial for activating the boronic acid for the transmetalation step.

  • Catalyst Addition and Inert Atmosphere:

    • Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

    • Seal the flask with a septum. Evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.

    • Causality: Pd(0) catalysts are sensitive to oxygen, which can lead to catalyst deactivation and reduced yields.

  • Solvent Addition and Degassing:

    • Under the inert atmosphere, add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 v/v), to achieve a concentration of approximately 0.1 M with respect to the starting bromide.

    • Degas the resulting mixture by bubbling argon through it for 15-20 minutes.

    • Causality: The aqueous component is often necessary to dissolve the inorganic base and facilitate the reaction. Degassing the solvent mixture after addition of all reagents removes any residual oxygen.

  • Reaction Execution and Monitoring:

    • Heat the reaction mixture to 90-100 °C with vigorous stirring.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Workup and Extraction:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Methyl 5-aryl-3-methoxypicolinate.

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, a critical transformation in the synthesis of many pharmaceuticals.

Reaction Principle: This reaction couples an aryl halide with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.

Buchwald_Hartwig

Caption: Synthetic pathway to a key kinase inhibitor intermediate.

Step 1: Cyanation of this compound

The first step involves the conversion of the bromide to a nitrile. This is a key transformation as the nitrile group can then be elaborated into an amine or other functional groups necessary for the construction of the pyrimidine ring.

  • Protocol: A mixture of this compound (1.0 eq), zinc cyanide (Zn(CN)₂, 0.6 eq), and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.1 eq) in anhydrous, degassed dimethylformamide (DMF) is heated to 120 °C under an argon atmosphere until the starting material is consumed. The reaction is then cooled, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried and concentrated, and the crude product is purified by column chromatography to yield Methyl 5-cyano-3-methoxypicolinate.

  • Rationale: The cyanation reaction introduces a versatile nitrile functionality. The nitrile can be reduced to an amine or hydrolyzed to a carboxylic acid, providing multiple avenues for further diversification.

Step 2: Amidation of the Ester

The methyl ester is converted to a primary amide, which is a necessary precursor for the subsequent cyclization to form the pyrimidine ring.

  • Protocol: Methyl 5-cyano-3-methoxypicolinate is dissolved in a saturated solution of ammonia in methanol and stirred in a sealed vessel at room temperature or with gentle heating until the reaction is complete. The solvent is then removed under reduced pressure to yield 5-cyano-3-methoxypicolinamide.

  • Rationale: The formation of the primary amide at the 2-position is a critical step in setting up the subsequent cyclization to form the pyridopyrimidine core.

Subsequent steps would involve the reduction of the methoxy group to a hydroxyl, followed by conversion to an amine, and then cyclization to form the desired pyridopyrimidine scaffold. This intermediate can then be further functionalized through reactions at the cyano group and the newly formed pyrimidine ring to generate a library of potential kinase inhibitors.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its strategic placement of a bromine atom, a methoxy group, and a methyl ester on a pyridine core provides a rich platform for the synthesis of complex, biologically active molecules. The ability to perform selective and high-yielding cross-coupling reactions at the C-Br bond, coupled with the potential for elaboration of the ester and the beneficial influence of the methoxy group, makes it an ideal starting material for the construction of diverse compound libraries. The protocols and synthetic strategies outlined in this document provide a solid foundation for researchers to leverage the full potential of this important chemical intermediate in their drug discovery programs.

References

The Strategic Role of Methyl 5-bromo-3-methoxypicolinate in the Synthesis of Advanced Picolinamide Fungicides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the continuous pursuit of novel and effective crop protection agents, the strategic selection of versatile chemical building blocks is paramount. Methyl 5-bromo-3-methoxypicolinate has emerged as a pivotal starting material in the synthesis of a new generation of picolinamide fungicides. Its unique substitution pattern on the pyridine ring provides a reactive handle for constructing complex molecules with potent fungicidal activity. This application note provides a comprehensive guide for researchers, chemists, and professionals in the agrochemical industry on the utilization of this compound in the synthesis of advanced fungicides, with a focus on the underlying chemistry, detailed experimental protocols, and analytical characterization.

Physicochemical Properties of this compound

A thorough understanding of the starting material's properties is fundamental to its successful application in synthesis.

PropertyValueReference
CAS Number 1142192-55-9[1]
Molecular Formula C₈H₈BrNO₃[1]
Molecular Weight 246.06 g/mol [1]
Appearance Solid
SMILES COC(=O)c1ncc(Br)cc1OC[1]
InChI 1S/C8H8BrNO3/c1-12-6-3-5(9)4-10-7(6)8(11)13-2/h3-4H,1-2H3[1]

Application in the Synthesis of Florylpicoxamid: A Case Study

This compound is a key precursor to the fungicide florylpicoxamid, a novel broad-spectrum fungicide inspired by the natural product UK-2A.[2] The synthetic strategy involves two key transformations: the hydrolysis of the methyl ester to the corresponding carboxylic acid and the subsequent amide coupling with a specific chiral amine.

Synthetic Workflow Overview

The overall synthetic pathway from this compound to a picolinamide fungicide like florylpicoxamid can be visualized as a two-stage process. The initial step focuses on the de-protection of the carboxylic acid, followed by the crucial amide bond formation that introduces the desired bioactive side chain.

G cluster_0 Stage 1: Hydrolysis cluster_1 Stage 2: Amide Coupling A This compound B 5-Bromo-3-methoxypicolinic Acid A->B  Alkaline Hydrolysis (e.g., NaOH) D Picolinamide Fungicide (e.g., Florylpicoxamid precursor) B->D  Amide Coupling (e.g., HATU) C Chiral Amine C->D

Caption: Synthetic workflow from this compound to a picolinamide fungicide.

Part 1: Hydrolysis of this compound

The first critical step is the saponification of the methyl ester to the corresponding carboxylic acid, 5-bromo-3-methoxypicolinic acid. Alkaline hydrolysis is the preferred method for this transformation due to its generally high yields and irreversible nature.[3][4]

Protocol 1: Alkaline Hydrolysis

Objective: To synthesize 5-bromo-3-methoxypicolinic acid from this compound.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl, for acidification)

  • Ethyl acetate (EtOAc, for extraction)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in a mixture of methanol and water.

  • Addition of Base: To the stirred solution, add a solution of sodium hydroxide (2.0-3.0 eq) in water.

  • Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material or non-polar impurities.

    • Carefully acidify the aqueous layer to a pH of 3-4 with hydrochloric acid at 0 °C (ice bath). A precipitate of the carboxylic acid should form.

    • Extract the product from the acidified aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-bromo-3-methoxypicolinic acid.

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.[5]

Expected Outcome: This procedure should yield 5-bromo-3-methoxypicolinic acid as a solid. The purity can be assessed by HPLC and the structure confirmed by NMR and Mass Spectrometry.[6][7][8]

Part 2: Amide Coupling to Synthesize Picolinamide Derivatives

The second key step is the formation of the amide bond between the synthesized 5-bromo-3-methoxypicolinic acid and a suitable chiral amine. This reaction is typically facilitated by a coupling agent to activate the carboxylic acid. O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient and widely used coupling reagent for this purpose, known for minimizing racemization of chiral centers.[9][10][11]

Protocol 2: HATU-Mediated Amide Coupling

Objective: To synthesize a picolinamide derivative by coupling 5-bromo-3-methoxypicolinic acid with a chiral amine.

Materials:

  • 5-bromo-3-methoxypicolinic acid (1.0 eq)

  • Chiral amine (e.g., the amine precursor for florylpicoxamid) (1.0-1.2 eq)

  • HATU (1.1-1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 5-bromo-3-methoxypicolinic acid (1.0 eq), the chiral amine (1.1 eq), and HATU (1.2 eq).

  • Solvent and Base Addition: Dissolve the mixture in anhydrous DMF or DCM. Cool the solution to 0 °C in an ice bath with stirring.

  • Initiation: Slowly add DIPEA (2.5 eq) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude picolinamide product.

Purification: The crude product is typically purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure picolinamide.[5]

Characterization: The final product should be characterized by:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure and the formation of the amide bond.[6][7]

  • Mass Spectrometry (MS): To determine the molecular weight of the product.[6][8]

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.[6]

Mechanism of HATU-Mediated Amide Coupling

The efficacy of HATU as a coupling reagent stems from its ability to form a highly reactive OAt-active ester with the carboxylic acid. This intermediate is then readily attacked by the amine to form the stable amide bond.

G cluster_0 Activation Step cluster_1 Coupling Step A Carboxylic Acid (R-COOH) D OAt-Active Ester A->D Activation B HATU B->D C DIPEA (Base) C->D Deprotonation F Amide (R-CONH-R') D->F Nucleophilic Attack G Tetramethylurea (Byproduct) D->G Release E Amine (R'-NH2) E->F H HOAt (Byproduct) F->H Release

Caption: Simplified mechanism of HATU-mediated amide bond formation.

Conclusion

This compound is a valuable and strategically important intermediate in the synthesis of modern picolinamide fungicides. The protocols outlined in this application note provide a robust framework for the hydrolysis of the methyl ester and the subsequent amide coupling, two key transformations in the construction of these complex agrochemicals. Careful execution of these procedures, coupled with rigorous purification and analytical characterization, will enable researchers to efficiently synthesize novel fungicidal candidates for the advancement of crop protection technology.

References

Application Notes and Protocols for Suzuki Coupling Reactions with Methyl 5-bromo-3-methoxypicolinate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Picolinates

Methyl 5-bromo-3-methoxypicolinate is a key heterocyclic building block in modern synthetic chemistry, particularly within the realm of drug discovery and development. The picolinate scaffold, a derivative of pyridine-2-carboxylic acid, is recognized as a "privileged structure" due to its prevalence in a substantial number of FDA-approved pharmaceuticals.[1][2] Its unique electronic properties and capacity for metal chelation make it a versatile starting point for creating molecules with a wide range of biological activities, including potential treatments for cancer, inflammatory conditions, and neurodegenerative diseases.[2]

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely utilized methods for the formation of carbon-carbon bonds, a testament to its significance being the 2010 Nobel Prize in Chemistry awarded to its developers.[3] This palladium-catalyzed reaction offers a robust and versatile tool for coupling organoboron compounds with organohalides under generally mild conditions, demonstrating high functional group tolerance and utilizing readily available and less toxic boronic acid reagents.[3][4]

This guide provides a detailed technical overview of the application of the Suzuki-Miyaura coupling reaction to this compound, offering insights into the reaction mechanism, optimized protocols, and practical considerations for researchers in medicinal chemistry and organic synthesis.

Mechanism and Key Parameters of the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[5] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

The key steps are as follows:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid (or its ester) is transferred to the palladium center. This step is facilitated by a base, which activates the organoboron species.

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium complex, forming the desired carbon-carbon bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[5]

Suzuki_Mechanism Pd(0)Ln Pd(0)Ln Oxidative_Addition Oxidative_Addition Pd(0)Ln->Oxidative_Addition Ar-Pd(II)-Br(Ln) Ar-Pd(II)-Br(Ln) Oxidative_Addition->Ar-Pd(II)-Br(Ln) Ar-Br Transmetalation Transmetalation Ar-Pd(II)-Br(Ln)->Transmetalation Ar-Pd(II)-R(Ln) Ar-Pd(II)-R(Ln) Transmetalation->Ar-Pd(II)-R(Ln) R-B(OR)2 Base Reductive_Elimination Reductive_Elimination Ar-Pd(II)-R(Ln)->Reductive_Elimination Reductive_Elimination->Pd(0)Ln Product Ar-R Reductive_Elimination->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Critical Reaction Parameters:

The success of the Suzuki coupling of this compound is highly dependent on the judicious selection of the following components:

  • Palladium Catalyst and Ligand: The choice of the palladium source and its associated ligand is paramount. While Pd(PPh₃)₄ can be used, modern catalysts often consist of a palladium(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf) in combination with a phosphine ligand. The ligand stabilizes the palladium center, enhances its reactivity, and influences the efficiency of the oxidative addition and reductive elimination steps. For electron-deficient substrates like picolinates, electron-rich and bulky phosphine ligands are often beneficial.

  • Base: The base plays a crucial role in the transmetalation step by activating the boronic acid. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides. The choice of base can significantly impact the reaction rate and yield, and it must be compatible with any base-sensitive functional groups in the substrates.

  • Solvent: A variety of solvents can be employed, often in biphasic mixtures with water. Common choices include toluene, dioxane, DMF, and alcohols. The solvent system must be capable of dissolving the reactants and facilitating the interaction between the organic and aqueous phases where the base and boronic acid salt reside.

  • Boron Reagent: While boronic acids are most common, boronic esters (such as pinacol esters) are also widely used. Boronic esters can offer enhanced stability and are sometimes more suitable for specific applications.

Experimental Protocol: Suzuki Coupling of this compound with an Arylboronic Acid Ester

This protocol is adapted from a documented synthesis and provides a general procedure for the Suzuki-Miyaura coupling of this compound.[6]

Materials:
  • This compound (1.0 equiv.)

  • Arylboronic acid pinacol ester (1.3 equiv.)

  • Potassium carbonate (K₂CO₃) (3.5 equiv.)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (PdCl₂(dppf)-CH₂Cl₂ adduct) (0.1 equiv.)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Equipment:
  • Round-bottom flask or reaction vial

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

Procedure:

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Isolation cluster_purification Purification Combine_Reagents Combine this compound, boronic acid ester, and K2CO3 in a flask. Add_Solvent Add DMF. Combine_Reagents->Add_Solvent Degas Bubble N2 through the mixture for 3-5 minutes. Add_Solvent->Degas Add_Catalyst Add PdCl2(dppf)-CH2Cl2 adduct. Degas->Add_Catalyst Heat Heat the reaction mixture (e.g., 80-100 °C). Add_Catalyst->Heat Stir Stir vigorously for 2-16 hours. Heat->Stir Monitor Monitor progress by TLC or LC-MS. Stir->Monitor Cool Cool to room temperature. Monitor->Cool Partition Partition between water and ethyl acetate. Cool->Partition Extract Extract aqueous layer with ethyl acetate. Partition->Extract Wash Wash combined organic layers with water and brine. Extract->Wash Dry Dry over anhydrous Na2SO4. Wash->Dry Concentrate Concentrate under reduced pressure. Dry->Concentrate Chromatography Purify the crude product by flash column chromatography. Concentrate->Chromatography Characterize Characterize the pure product. Chromatography->Characterize

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

1. Reaction Setup: a. To a dry reaction flask equipped with a magnetic stir bar, add this compound, the arylboronic acid pinacol ester, and potassium carbonate. b. Add DMF to the flask. c. Bubble a stream of nitrogen or argon through the mixture for 3-5 minutes to degas the solution. d. Under a positive pressure of the inert gas, add the PdCl₂(dppf)-CH₂Cl₂ adduct to the reaction mixture.

2. Reaction Execution: a. Place the flask in a preheated oil bath and heat the reaction mixture to a temperature between 80-100 °C. b. Stir the reaction mixture vigorously for the required time (typically 2-16 hours). c. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

3. Workup: a. Once the reaction is complete, allow the mixture to cool to room temperature. b. Partition the reaction mixture between water and ethyl acetate. c. Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (e.g., 3 x 20 mL). d. Combine the organic layers and wash with water and then with brine. e. Dry the combined organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

4. Purification: a. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product. b. Characterize the purified product using standard analytical techniques (e.g., NMR, MS).

Case Studies and Applications

The Suzuki coupling of this compound is a valuable transformation for the synthesis of complex molecules. Below is a table summarizing representative reaction conditions and outcomes for this and structurally similar substrates.

EntryAryl HalideCoupling PartnerCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1This compoundtert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylatePdCl₂(dppf)-CH₂Cl₂ (10)K₂CO₃DMFNot Specified16Not Reported[6]
25-bromosalicylaldehydePhenylboronic acidPd(OAc)₂ / Ligand (0.01)K₂CO₃Toluene/H₂O1000.592[7]
35-bromo-1,2,3-triazine4-Methoxyphenylboronic acidPd(OAc)₂ / SPhos (2)K₃PO₄Dioxane/H₂O100197[1]

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficiently degassed system. 3. Ineffective base or solvent system. 4. Low reaction temperature.1. Use a fresh batch of catalyst and ensure proper handling to avoid deactivation. Consider a different palladium precatalyst or ligand. 2. Ensure thorough degassing of the solvent and reaction mixture. Maintain a positive inert atmosphere throughout the reaction. 3. Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems (e.g., Toluene/H₂O, Dioxane). 4. Increase the reaction temperature in increments.
Formation of Side Products (e.g., Homocoupling) 1. Reaction conditions are too harsh. 2. Oxygen contamination.1. Lower the reaction temperature or reduce the reaction time. 2. Improve the degassing procedure to minimize oxygen, which can promote homocoupling of the boronic acid.
Protodeborylation of the Boronic Acid 1. Presence of excess water or protic solvents. 2. Prolonged reaction times at high temperatures.1. Use anhydrous solvents if possible, or carefully control the amount of water in the reaction mixture. 2. Monitor the reaction closely and stop it once the starting material is consumed.
Difficulty in Purification 1. Co-elution of the product with byproducts. 2. Residual palladium in the final product.1. Optimize the solvent system for column chromatography. Consider recrystallization if the product is a solid. 2. Treat the crude product with a palladium scavenger or perform an additional wash with a suitable aqueous solution (e.g., aqueous thiourea).

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the functionalization of this compound. By carefully selecting the catalyst, ligand, base, and solvent system, researchers can efficiently synthesize a diverse array of substituted picolinates. These products serve as valuable intermediates in the development of novel therapeutics and other functional materials. The protocols and insights provided in this guide are intended to facilitate the successful application of this powerful reaction, enabling further innovation in the field of chemical and pharmaceutical sciences.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of Methyl 5-bromo-3-methoxypicolinate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of C-N Bond Formation

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile palladium-catalyzed method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has revolutionized the synthesis of aryl and heteroaryl amines, structural motifs that are pervasive in pharmaceuticals, agrochemicals, and materials science.[3][4] Traditional methods for constructing these bonds often suffer from harsh reaction conditions, limited substrate scope, and poor functional group tolerance. The advent of the Buchwald-Hartwig amination has largely overcome these limitations, enabling the coupling of a wide array of amines with aryl and heteroaryl halides and pseudohalides under relatively mild conditions.[2][5]

This guide provides an in-depth technical overview and a detailed protocol for the Buchwald-Hartwig amination of Methyl 5-bromo-3-methoxypicolinate, a key heterocyclic building block in drug discovery. The presence of both a pyridine ring and a methyl ester functionality on the substrate necessitates a carefully considered approach to catalyst, ligand, and base selection to ensure a successful and high-yielding transformation.

Dissecting the Reaction: A Mechanistic Overview

The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process that generally proceeds through three key stages: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][6]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of the this compound, forming a Pd(II) complex.[7]

  • Amine Coordination and Deprotonation: The amine nucleophile then coordinates to the palladium center. A base is crucial at this stage to deprotonate the coordinated amine, forming a palladium-amido complex.[8]

  • Reductive Elimination: In the final step, the desired N-arylated product is formed through reductive elimination, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1]

dot digraph "Buchwald-Hartwig Catalytic Cycle" { graph [layout=circo, overlap=false, splines=true, bgcolor="#F1F3F4", fontname="Arial"]; node [shape=circle, style=filled, fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

pd0 [label="Pd(0)L", fillcolor="#4285F4", fontcolor="#FFFFFF"]; oxidative_addition [label="Oxidative\nAddition", shape=plaintext, fontcolor="#202124"]; pd2_complex [label="L-Pd(II)(Ar)(Br)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; amine_coordination [label="Amine\nCoordination", shape=plaintext, fontcolor="#202124"]; amine_complex [label="L-Pd(II)(Ar)(HNR'R'')", fillcolor="#FBBC05", fontcolor="#202124"]; deprotonation [label="Deprotonation\n(Base)", shape=plaintext, fontcolor="#202124"]; amido_complex [label="L-Pd(II)(Ar)(NR'R'')", fillcolor="#34A853", fontcolor="#FFFFFF"]; reductive_elimination [label="Reductive\nElimination", shape=plaintext, fontcolor="#202124"]; product [label="Ar-NR'R''", shape=box, style=rounded, fillcolor="#FFFFFF"];

pd0 -> oxidative_addition [arrowhead=none]; oxidative_addition -> pd2_complex; pd2_complex -> amine_coordination [arrowhead=none]; amine_coordination -> amine_complex; amine_complex -> deprotonation [arrowhead=none]; deprotonation -> amido_complex; amido_complex -> reductive_elimination [arrowhead=none]; reductive_elimination -> product; amido_complex -> pd0 [label=" Regeneration"]; } } Figure 1: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

Critical Parameters for Success: The "Why" Behind Experimental Choices

The success of the Buchwald-Hartwig amination of this compound hinges on the judicious selection of four key components: the palladium source, the ligand, the base, and the solvent.

Palladium Precatalyst: The Engine of the Reaction

While various palladium sources can be used, palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common choices that are reduced in situ to the active Pd(0) species.[8] For improved reproducibility and to bypass the often-unpredictable in situ reduction, the use of pre-formed Pd(0) complexes or pre-catalysts is highly recommended. These are typically air- and moisture-stable complexes that readily generate the active catalyst under the reaction conditions.

The Ligand: The Key to Reactivity and Selectivity

The ligand is arguably the most critical component of the catalyst system. Its role is to stabilize the palladium center, promote oxidative addition, and facilitate reductive elimination. For electron-rich and potentially coordinating heteroaryl halides like our substrate, bulky, electron-rich phosphine ligands are generally required.

  • Rationale for Choice: Ligands such as XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) and RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) have demonstrated broad utility and high efficiency in the amination of heteroaryl halides.[2] Their steric bulk promotes the formation of a monoligated palladium species, which is often more active in the catalytic cycle.

The Base: A Critical Choice for Ester Compatibility

The base plays a crucial role in the deprotonation of the amine, which is often the rate-limiting step.[9] However, the presence of a methyl ester in our substrate makes it susceptible to hydrolysis under strongly basic conditions.

  • Causality in Selection: While strong bases like sodium tert-butoxide (NaOtBu) can lead to high reaction rates, they are often incompatible with ester functionalities. Therefore, weaker inorganic bases such as cesium carbonate (Cs₂CO₃), potassium phosphate (K₃PO₄), or potassium carbonate (K₂CO₃) are the preferred choice to mitigate the risk of ester hydrolysis while still being sufficiently basic to promote the reaction.[7]

The Solvent: The Reaction Medium

The choice of solvent influences the solubility of the reagents and the stability of the catalytic species. Anhydrous, deoxygenated solvents are essential to prevent catalyst deactivation.

  • Field-Proven Options: Aprotic solvents with relatively high boiling points are typically employed to allow for sufficient heating. Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are common choices.[3] Toluene is often favored for its ability to azeotropically remove traces of water upon heating.

Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

This protocol details a general procedure for the coupling of this compound with morpholine, a common secondary amine in pharmaceutical synthesis.

Materials and Reagents:

  • This compound

  • Morpholine

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous Toluene

  • An inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Reaction Setup and Procedure:

  • Inert Atmosphere: To an oven-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 equiv), cesium carbonate (1.5 equiv), palladium(II) acetate (2 mol%), and XPhos (4 mol%).

  • Evacuation and Backfilling: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent and Reagent Addition: Under a positive pressure of the inert gas, add anhydrous toluene via syringe to achieve a concentration of approximately 0.1-0.2 M with respect to the starting aryl bromide.

  • Amine Addition: Add morpholine (1.2 equiv) to the reaction mixture via syringe.

  • Reaction Execution: Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate.

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the Celite® pad with additional ethyl acetate.

    • Wash the combined organic filtrates with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure Methyl 5-(morpholino)-3-methoxypicolinate.

dot digraph "Experimental_Workflow" { graph [fontname = "Arial", rankdir="TB", bgcolor="#F1F3F4"]; node [fontname = "Arial", shape=box, style="rounded,filled", fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname = "Arial", color="#5F6368"];

} } Figure 2: A general experimental workflow for the Buchwald-Hartwig amination.

Data Presentation: Key Reaction Parameters

ParameterRecommended ConditionRationale
Aryl Halide This compoundSubstrate of interest.
Amine Morpholine (1.2 equiv)Representative secondary amine.
Palladium Source Pd(OAc)₂ (2 mol%)Common, effective precatalyst.
Ligand XPhos (4 mol%)Bulky, electron-rich ligand for heteroaryl halides.
Base Cs₂CO₃ (1.5 equiv)Weak inorganic base to prevent ester hydrolysis.
Solvent Anhydrous TolueneAprotic, high-boiling solvent.
Temperature 100-110 °CSufficient thermal energy for catalytic turnover.
Atmosphere Inert (Argon or Nitrogen)Prevents catalyst oxidation.

Troubleshooting Guide

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystEnsure all reagents and solvent are anhydrous and the reaction is performed under a strict inert atmosphere. Consider using a pre-catalyst for more reliable generation of the active Pd(0) species.
Insufficient temperatureCautiously increase the reaction temperature in 10 °C increments.
Poor solubility of reagentsEnsure vigorous stirring. Consider a different solvent system, such as 1,4-dioxane or a mixture of solvents.
Ester Hydrolysis Base is too strongSwitch to an even weaker base like K₂CO₃ or K₃PO₄. Ensure the base is anhydrous, as water will facilitate hydrolysis.
Hydrodehalogenation Undesired side reactionThis occurs when the bromine is replaced by hydrogen. Lowering the reaction temperature or screening different ligands can sometimes mitigate this side reaction.
Formation of Byproducts Impurities in starting materialsEnsure the purity of all reagents before starting the reaction.
Side reactions of the substrateThe pyridine nitrogen can potentially coordinate to the palladium center. The use of a bulky ligand like XPhos is intended to minimize this.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of Methyl 5-bromo-3-methoxypicolinate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of C-N Bond Formation

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and materials science sectors. Aryl and heteroaryl amines are privileged structural motifs found in a vast array of bioactive molecules. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile method for the formation of these crucial linkages, offering significant advantages over classical methods like the Ullmann condensation or nucleophilic aromatic substitution.[1] This reaction is renowned for its broad substrate scope and functional group tolerance, enabling the synthesis of complex molecular architectures under relatively mild conditions.[2]

This document provides a comprehensive guide to the experimental procedure for the Buchwald-Hartwig amination of Methyl 5-bromo-3-methoxypicolinate, a heteroaromatic building block of significant interest in medicinal chemistry. We will delve into the rationale behind the selection of reagents and conditions, offer a detailed step-by-step protocol, and discuss potential challenges and troubleshooting strategies.

Understanding the Reaction: The Buchwald-Hartwig Catalytic Cycle

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl halide (in this case, this compound) to form a Pd(II) complex.

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium center. A base then deprotonates the coordinated amine, forming a palladium-amido complex.

  • Reductive Elimination: The desired C-N bond is formed as the product is eliminated from the palladium complex, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

The efficiency and success of this cycle are highly dependent on the choice of the palladium precursor, the phosphine ligand, the base, and the solvent.

Catalytic Cycle of the Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd(0)L_n Pd(0)L_n Oxidative Addition Complex [(R-X)Pd(II)L_n] Pd(0)L_n->Oxidative Addition Complex + R-X Amine Coordination [(R-X)Pd(II)(L_n)(R'₂NH)] Oxidative Addition Complex->Amine Coordination + R'₂NH Palladium-Amido Complex [RPd(II)(L_n)(NR'₂)] Amine Coordination->Palladium-Amido Complex + Base - Base-H⁺-X⁻ Palladium-Amido Complex->Pd(0)L_n Reductive Elimination (Product R-NR'₂)

Caption: A generalized catalytic cycle for the Buchwald-Hartwig amination.

Experimental Design: Key Considerations for this compound

The substrate, this compound, presents several features that require careful consideration in designing the reaction conditions:

  • The Pyridine Ring: The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, potentially leading to catalyst deactivation. The use of bulky phosphine ligands is crucial to mitigate this issue.

  • The Methyl Ester Group: The ester functionality is generally compatible with Buchwald-Hartwig conditions. However, the use of a strong, nucleophilic base in combination with certain solvents could lead to saponification (hydrolysis of the ester) or amidation as a side reaction.

  • Electron-Deficient Nature: The pyridine ring, further substituted with an electron-withdrawing methoxycarbonyl group, is electron-deficient. This can influence the rate of oxidative addition.

Recommended Reagents and Their Rationale

Reagent Recommended Rationale
Palladium Precursor Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (Palladium(II) acetate)Pd₂(dba)₃ is a common Pd(0) source. Pd(OAc)₂ is a stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.
Ligand Xantphos or a bulky biarylphosphine ligand (e.g., RuPhos, BrettPhos)These bulky ligands promote the reductive elimination step and prevent the formation of inactive catalyst dimers. They also help to prevent the pyridine nitrogen from coordinating to the palladium center.
Base Cs₂CO₃ (Cesium carbonate) or K₃PO₄ (Potassium phosphate)These are moderately strong, non-nucleophilic bases that are less likely to cause ester saponification compared to stronger bases like sodium tert-butoxide.
Solvent Toluene or DioxaneThese are common, relatively non-polar aprotic solvents for Buchwald-Hartwig reactions. They must be anhydrous and degassed to prevent catalyst deactivation.
Amine Primary or Secondary AmineThe choice of amine will depend on the desired product. The protocol below uses a generic secondary amine as an example.

Detailed Experimental Protocol

This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with a representative secondary amine.

Materials:

  • This compound (1.0 eq)

  • Amine (e.g., morpholine) (1.2 eq)

  • Pd₂(dba)₃ (0.02 eq)

  • Xantphos (0.04 eq)

  • Cs₂CO₃ (1.5 eq)

  • Anhydrous, degassed toluene (to make a 0.1 M solution with respect to the aryl bromide)

  • Schlenk flask or a sealed reaction vial

  • Magnetic stirrer and hotplate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, Cs₂CO₃, Pd₂(dba)₃, and Xantphos.

  • Evacuation and Backfilling: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent and Reagent Addition: Add anhydrous, degassed toluene to the flask via syringe. Stir the mixture for 5-10 minutes.

  • Amine Addition: Add the amine to the reaction mixture via syringe.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

    • Wash the filtrate with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to obtain the pure product.

Experimental Workflow

Buchwald_Hartwig_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Combine Solid Reagents: Aryl Bromide, Base, Pd₂(dba)₃, Xantphos B Inert Atmosphere: Evacuate and backfill with Ar/N₂ (3x) A->B C Add Anhydrous, Degassed Solvent B->C D Add Amine C->D E Heat to 100-110 °C D->E F Monitor by TLC/LC-MS E->F G Cool and Dilute with Ethyl Acetate F->G H Filter through Celite G->H I Aqueous Wash (Water, Brine) H->I J Dry and Concentrate I->J K Purify by Column Chromatography J->K

Caption: A step-by-step workflow for the Buchwald-Hartwig amination.

Troubleshooting and Optimization

Problem Potential Cause Suggested Solution
Low or no conversion Inactive catalystEnsure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere.
Catalyst poisoningThe pyridine nitrogen may be inhibiting the catalyst. Consider using a more sterically hindered ligand like BrettPhos.
Side product formation (e.g., ester saponification) Base is too strong or nucleophilicSwitch to a weaker, non-nucleophilic base like K₃PO₄. Ensure the reaction is run under strictly anhydrous conditions.
Dehalogenation of the starting material Presence of water or other protic sourcesEnsure all reagents and solvents are scrupulously dried.

Conclusion

The Buchwald-Hartwig amination is a robust and highly valuable transformation for the synthesis of N-arylated compounds. By carefully selecting the catalyst system and reaction conditions, the amination of this compound can be achieved in high yields. The protocol and considerations outlined in this document provide a solid foundation for researchers to successfully implement this important reaction in their synthetic endeavors.

References

Application Notes & Protocols: The Heck Reaction of Methyl 5-bromo-3-methoxypicolinate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the palladium-catalyzed coupling of unsaturated halides with alkenes.[1][2] This powerful transformation has seen widespread application in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced materials.[3][4] This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of the Heck reaction using Methyl 5-bromo-3-methoxypicolinate as a key substrate. This particular substrate is of significant interest in medicinal chemistry for the construction of novel heterocyclic systems and for structure-activity relationship (SAR) studies.[5]

The protocols and insights presented herein are designed to be both practical and informative, explaining the rationale behind experimental choices to ensure robust and reproducible outcomes.

Scientific Principles and Considerations

The Heck reaction proceeds via a catalytic cycle involving a palladium(0) species.[1][6][7] The generally accepted mechanism involves several key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound.[6][8] This is often the rate-determining step.[6]

  • Alkene Coordination and Insertion: The alkene substrate coordinates to the resulting Pd(II) complex, followed by migratory insertion of the alkene into the palladium-carbon bond.[1][6]

  • β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed C-C bond is eliminated, forming the substituted alkene product and a hydrido-palladium(II) species.[6]

  • Reductive Elimination and Catalyst Regeneration: A base is required to neutralize the generated HBr and facilitate the reductive elimination of the hydrido-palladium(II) complex, thereby regenerating the active Pd(0) catalyst for the next cycle.[6][7]

The specific nature of the substrate, this compound, presents unique considerations. The pyridine ring, being electron-deficient, can influence the rate of oxidative addition. The presence of the methoxy and methyl ester substituents will also impact the electronic and steric environment of the reaction.

Diagram of the Heck Reaction Catalytic Cycle

Heck_Reaction pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (Ar-Br) pd0->oxidative_addition Ar-Br pd_complex Ar-Pd(II)-Br(L₂) oxidative_addition->pd_complex alkene_coordination Alkene Coordination pd_complex->alkene_coordination Alkene pi_complex [Ar-Pd(II)-Br(L₂)(Alkene)] alkene_coordination->pi_complex migratory_insertion Migratory Insertion pi_complex->migratory_insertion alkyl_pd_complex R-CH₂-CH(Ar)-Pd(II)-Br(L₂) migratory_insertion->alkyl_pd_complex beta_hydride β-Hydride Elimination alkyl_pd_complex->beta_hydride product_complex [Alkene Product]-Pd(II)-H(Br)(L₂) beta_hydride->product_complex Alkene Product reductive_elimination Reductive Elimination (Base) product_complex->reductive_elimination reductive_elimination->pd0 H-Base⁺ Br⁻

Caption: Catalytic cycle of the Mizoroki-Heck reaction.

Experimental Design and Optimization

The success of the Heck reaction with this compound is highly dependent on the careful selection of several key parameters.

Catalyst and Ligand Selection

A variety of palladium sources can be utilized, with palladium(II) acetate (Pd(OAc)₂) being a common and air-stable precatalyst.[2][9] This Pd(II) source is reduced in situ to the active Pd(0) species, often by a phosphine ligand.[10][11]

Phosphine ligands are crucial for stabilizing the palladium catalyst and modulating its reactivity.[12] For electron-deficient aryl bromides like our substrate, the choice of ligand can significantly impact reaction efficiency.

ParameterRecommended OptionsRationale
Palladium Source Pd(OAc)₂, Pd₂(dba)₃Air-stable and readily available precatalysts.[9]
Ligand PPh₃ (Triphenylphosphine)A versatile and commonly used ligand.[2][10]
P(o-tol)₃ (Tri(o-tolyl)phosphine)A more electron-rich and bulkier ligand that can sometimes improve yields.
Buchwald-type biaryl phosphine ligandsCan be highly effective for challenging substrates.
Catalyst Loading 1-5 mol%A typical range for efficient catalysis. Higher loadings may be needed for less reactive alkenes.
Base and Solvent Systems

The base plays a critical role in regenerating the active catalyst.[7] Both organic and inorganic bases can be effective. The choice of solvent is also crucial, with polar aprotic solvents generally favoring the reaction.[13]

ParameterRecommended OptionsRationale
Base K₂CO₃, Cs₂CO₃Inorganic bases that are effective and easy to handle.[2]
Et₃N (Triethylamine)An organic base that can also act as a solvent in some cases.[2]
Solvent DMF (Dimethylformamide), DMAc (Dimethylacetamide)High-boiling polar aprotic solvents that are excellent for Heck reactions.[6]
Dioxane, TolueneLess polar options that can also be effective, particularly with certain catalyst systems.[14]
Reaction Temperature and Duration

Heck reactions are typically conducted at elevated temperatures to facilitate the various steps of the catalytic cycle.[15]

ParameterRecommended RangeRationale
Temperature 80 - 120 °CA common temperature range to ensure a reasonable reaction rate without significant decomposition.[15][16]
Duration 12 - 24 hoursReaction progress should be monitored by TLC or GC-MS to determine the optimal time.

Detailed Experimental Protocol

This protocol provides a general procedure for the Heck reaction of this compound with a generic alkene (e.g., an acrylate or styrene derivative). Note: This protocol should be optimized for each specific alkene partner.

Materials and Reagents
  • This compound (1.0 eq)

  • Alkene (1.2 - 1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq, 2 mol%)

  • Triphenylphosphine (PPh₃) (0.04 eq, 4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

Step-by-Step Procedure
  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, potassium carbonate, palladium(II) acetate, and triphenylphosphine.

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Solvent and Alkene Addition: Under a positive pressure of inert gas, add anhydrous DMF via syringe, followed by the alkene.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Workflow Diagram

Heck_Protocol cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Add Reagents to Schlenk Flask: - this compound - K₂CO₃ - Pd(OAc)₂ - PPh₃ inert Establish Inert Atmosphere (N₂ or Ar) reagents->inert addition Add Anhydrous DMF and Alkene inert->addition heat Heat to 80-120°C with Stirring addition->heat monitor Monitor by TLC or GC-MS heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute and Perform Aqueous Extraction cool->extract purify Purify by Column Chromatography extract->purify

Caption: Experimental workflow for the Heck reaction.

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Low or No Conversion Inactive catalystEnsure anhydrous conditions and proper inert atmosphere. Consider using a fresh bottle of palladium catalyst and ligand.
Low reaction temperatureIncrease the reaction temperature in 10 °C increments.
Inappropriate ligandScreen different phosphine ligands (e.g., P(o-tol)₃, Buchwald ligands).
Formation of Side Products Decomposition of starting material or productLower the reaction temperature. Reduce the reaction time.
Homocoupling of the aryl bromideAdjust the Pd:ligand ratio.
Poor Reproducibility Moisture or oxygen contaminationEnsure all glassware is oven-dried and solvents are anhydrous. Maintain a positive pressure of inert gas.

Safety Considerations

  • Palladium Compounds: Palladium catalysts can be toxic and should be handled in a well-ventilated fume hood.

  • Phosphine Ligands: Many phosphine ligands are air-sensitive and have unpleasant odors. Handle them under an inert atmosphere.

  • Solvents: DMF and other organic solvents are flammable and have associated health risks. Use appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Elevated Temperatures: Use caution when working with heated oil baths.

Conclusion

The Heck reaction of this compound is a valuable tool for the synthesis of novel substituted picolinates. By carefully selecting the catalyst, ligand, base, and solvent, and by optimizing the reaction conditions, researchers can achieve high yields of the desired products. The protocols and guidelines presented in this document provide a solid foundation for the successful application of this important transformation in a research and development setting.

References

Application Notes and Protocols for the Sonogashira Coupling of Methyl 5-bromo-3-methoxypicolinate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This comprehensive guide details the application of the Sonogashira cross-coupling reaction to Methyl 5-bromo-3-methoxypicolinate, a versatile building block in medicinal chemistry and materials science. We provide a foundational understanding of the reaction mechanism, expertly curated protocols for both traditional copper-catalyzed and copper-free conditions, and a thorough troubleshooting guide. The protocols are designed to be self-validating, with explanations for each experimental choice, ensuring a high degree of reproducibility and success. This document serves as a practical resource for chemists aiming to synthesize novel alkynyl-substituted pyridine derivatives, which are prevalent motifs in pharmacologically active compounds and advanced organic materials.

Introduction: The Strategic Importance of the Sonogashira Coupling

The Sonogashira reaction is a cornerstone of modern organic synthesis, facilitating the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This palladium-catalyzed, copper-co-catalyzed cross-coupling has become indispensable for the synthesis of conjugated enynes and arylalkynes under mild conditions.[1][3] Its broad functional group tolerance and operational simplicity have led to its widespread adoption in the synthesis of complex natural products, pharmaceuticals, and functional materials.[1]

This compound is an electron-deficient bromopyridine, making it an excellent substrate for Sonogashira coupling. The presence of the electron-withdrawing ester group is anticipated to enhance the rate of the initial oxidative addition step in the catalytic cycle, a key determinant of overall reaction efficiency.[4] This guide will provide the necessary protocols to successfully functionalize this valuable synthetic intermediate.

Reaction Mechanism: A Tale of Two Catalytic Cycles

The classical Sonogashira coupling operates through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1][3] Understanding this mechanism is crucial for rational troubleshooting and optimization.

  • The Palladium Cycle: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition to the C-Br bond of this compound. This forms a Pd(II)-aryl complex.

  • The Copper Cycle: Concurrently, the terminal alkyne reacts with a copper(I) salt, typically CuI, in the presence of an amine base to form a copper(I) acetylide.[1] This step is crucial as it activates the alkyne.

  • Transmetalation and Reductive Elimination: The copper acetylide then undergoes transmetalation with the Pd(II)-aryl complex, transferring the alkynyl group to the palladium center. The resulting diorganopalladium(II) complex then undergoes reductive elimination to yield the desired alkynylpyridine product and regenerate the active Pd(0) catalyst.[3]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_ox Ar-Pd(II)(L)₂-Br pd0->pd_ox Oxidative Addition (Ar-Br) pd_trans Ar-Pd(II)(L)₂-C≡CR pd_ox->pd_trans Transmetalation pd_trans->pd0 product Ar-C≡CR pd_trans->product Reductive Elimination cu_acetylide Cu(I)-C≡CR cu_acetylide->pd_ox alkyne H-C≡CR alkyne->cu_acetylide Base (e.g., Et₃N) cuI CuI cuI->cu_acetylide Protocol_Workflow start Start reagents 1. Add Reagents to Dry Schlenk Flask (Bromopyridine, Pd Catalyst, CuI) start->reagents solvent_base 2. Add Anhydrous Solvent and Base reagents->solvent_base degas 3. Degas the Reaction Mixture solvent_base->degas alkyne 4. Add Terminal Alkyne degas->alkyne reaction 5. Stir at RT or Heat (Monitor by TLC/LC-MS) alkyne->reaction workup 6. Aqueous Work-up reaction->workup purify 7. Column Chromatography workup->purify product Pure Product purify->product

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Failed Buchwald-Hartwig Amination of Methyl 5-bromo-3-methoxypicolinate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Buchwald-Hartwig amination of Methyl 5-bromo-3-methoxypicolinate. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this specific transformation. The unique electronic and steric properties of this substrate can present hurdles not always seen with simpler aryl halides. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate these complexities and achieve a successful C-N bond formation.

The Challenge: Aminating this compound

The substrate , this compound, is a heteroaromatic compound with several features that can complicate a standard Buchwald-Hartwig amination. The electron-deficient nature of the pyridine ring, coupled with the potential for the pyridine nitrogen to coordinate with and inhibit the palladium catalyst, is a primary concern.[1][2] This inherent challenge is further modulated by the presence of a methoxy group at the 3-position and a methyl ester at the 2-position, which can influence the substrate's reactivity and stability under typical reaction conditions.

Frequently Asked Questions (FAQs)

Q1: Why is my Buchwald-Hartwig amination of this compound failing completely (no product formation)?

A1: Complete reaction failure is often due to catalyst inhibition or the use of a suboptimal catalyst system. The pyridine nitrogen in your substrate can act as a ligand for the palladium center, leading to the formation of inactive catalyst species.[1][2] Additionally, the choice of ligand is critical for promoting the key steps of the catalytic cycle with challenging substrates.[3][4][5][6] Sterically hindered and electron-rich ligands are often necessary to overcome these hurdles.[3][4][5][6] Also, ensure that your reaction is performed under a strictly inert atmosphere, as oxygen can deactivate the catalyst.[1]

Q2: I'm observing significant hydrodehalogenation of my starting material. What causes this and how can I prevent it?

A2: Hydrodehalogenation, the replacement of the bromine atom with a hydrogen, is a common side reaction.[2] It can arise from a competing reaction pathway where a palladium-hydride species is generated, which then reductively eliminates the hydrodehalogenated product. This can be more prevalent with primary amines. To minimize this, consider using bulky, electron-rich ligands like RuPhos or BrettPhos, which can accelerate the desired reductive elimination over the side reaction.[2] In some instances, slightly lowering the reaction temperature may also help.[7]

Q3: My reaction is very slow and gives low yields. What are the first parameters I should adjust?

A3: For slow reactions with pyridine substrates, the initial parameters to investigate are the catalyst system, base, and temperature. Pyridine substrates often require more forcing conditions, so increasing the temperature to around 80-110 °C can be beneficial.[2][7] The choice of base is also crucial; a strong, non-nucleophilic base is generally required, but the optimal choice can be substrate-dependent.[8][9] Consider screening a few different bases, such as NaOtBu, LHMDS, or Cs₂CO₃. Finally, switching to a more robust ligand, such as one from the biarylphosphine class (e.g., XPhos, RuPhos), can significantly enhance reaction rates.[10]

Q4: Can the methyl ester group on my substrate be affected by the reaction conditions?

A4: Yes, the methyl ester is sensitive to strongly basic and high-temperature conditions. Bases like sodium tert-butoxide (NaOtBu) can potentially hydrolyze or transesterify the ester, especially if there are nucleophilic species present or if the reaction is run for extended periods at high temperatures.[6] If you suspect ester cleavage is an issue, consider using a weaker base like K₂CO₃ or K₃PO₄, although this may require a higher reaction temperature or a more active catalyst system to achieve good conversion.[6]

Systematic Troubleshooting Guide

This section is organized by common observational symptoms during your experiment.

Symptom 1: No reaction or very low conversion (<10%)

This is often the most frustrating outcome and typically points to a fundamental issue with the catalytic cycle.

Start Symptom: No/Low Conversion Catalyst 1. Evaluate Catalyst System Start->Catalyst Ligand Is the ligand appropriate? (Bulky, electron-rich) Catalyst->Ligand Precatalyst Consider a Pd(II) precatalyst (e.g., XPhos Pd G3) Ligand->Precatalyst Inertness 2. Verify Inert Atmosphere Precatalyst->Inertness Degassing Is the solvent properly degassed? Inertness->Degassing Reagents 3. Check Reagent Quality Degassing->Reagents Purity Are reagents pure and anhydrous? Reagents->Purity Base 4. Re-evaluate Base Purity->Base BaseStrength Is the base strong enough? (e.g., NaOtBu, LHMDS) Base->BaseStrength Resolution Reaction should proceed BaseStrength->Resolution

Caption: Troubleshooting workflow for no/low conversion.

Detailed Steps:

  • Catalyst System Evaluation:

    • Ligand Choice: Standard ligands like P(o-tol)₃ may be insufficient. For electron-deficient pyridines, bulky biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are often required to promote efficient oxidative addition and reductive elimination.[3][10]

    • Palladium Source: If you are generating the Pd(0) catalyst in situ from sources like Pd(OAc)₂, consider switching to a pre-catalyst. Pre-catalysts are air-stable Pd(II) complexes that reliably form the active Pd(0) species under reaction conditions, leading to more reproducible results.[2][11]

  • Ensure a Scrupulously Inert Atmosphere:

    • The active Pd(0) catalyst is highly sensitive to oxygen.[1] Ensure your solvent is thoroughly degassed (e.g., by sparging with argon or using several freeze-pump-thaw cycles) and that the reaction is set up and run under a positive pressure of an inert gas like argon or nitrogen.

  • Verify Reagent Purity and Anhydrous Conditions:

    • Impurities in your starting materials or solvent can poison the catalyst. Ensure your this compound and amine are pure.

    • Water can interfere with the reaction. Use an anhydrous solvent and ensure your base is not hydrated.[1]

  • Assess the Base:

    • A strong, non-nucleophilic base is typically required to deprotonate the amine and facilitate the catalytic cycle.[8] Sodium tert-butoxide (NaOtBu) is a common choice. If this is failing, consider lithium bis(trimethylsilyl)amide (LHMDS).

Symptom 2: Significant Side Product Formation (e.g., Hydrodehalogenation)

The presence of side products indicates that while the catalyst is active, undesired reaction pathways are competing with the desired amination.

Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd + Ar-Br PdII Ar-Pd(II)(Br)L_n OxAdd->PdII AmineCoord + Amine - L PdII->AmineCoord AmidoComplex Ar-Pd(II)(NHR)L_n AmineCoord->AmidoComplex + Base ReductiveElim Reductive Elimination AmidoComplex->ReductiveElim BetaHydride β-Hydride Elimination AmidoComplex->BetaHydride Product Product (Ar-NHR) ReductiveElim->Product Product->Pd0 - Pd(0)L_n PdH Ar-Pd(II)(H)L_n BetaHydride->PdH Hydrodehalogenation Hydrodehalogenation (Ar-H) PdH->Hydrodehalogenation

Caption: Competing pathways in Buchwald-Hartwig amination.

Detailed Steps:

  • Employ Bulky Ligands: As mentioned, sterically hindered ligands can favor the desired reductive elimination pathway over β-hydride elimination.[2][4] This is because the bulky ligand environment makes the transition state for reductive elimination more favorable.

  • Amine Structure: If your synthetic route allows, using a secondary amine instead of a primary amine can sometimes reduce the extent of hydrodehalogenation.[2]

  • Temperature Optimization: While higher temperatures can increase the rate of the desired reaction, they can also accelerate side reactions. Try reducing the temperature by 10-20 °C to see if the ratio of product to side product improves, even if it means a longer reaction time.[7]

Recommended Experimental Protocols

Protocol 1: Baseline Reaction Conditions

This protocol provides a robust starting point for the amination of this compound.

ComponentAmount (mol%)Molar Equiv.Notes
This compound-1.0-
Amine-1.2-
Pd₂(dba)₃2-Palladium Source
XPhos4-Ligand
NaOtBu-1.4Base
Toluene--Solvent (0.1-0.2 M)

Step-by-Step Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, NaOtBu, Pd₂(dba)₃, and XPhos.

  • Seal the flask with a septum, and evacuate and backfill with argon three times.[12]

  • Add anhydrous, degassed toluene via syringe.

  • Add the amine via syringe.

  • Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Protocol 2: Troubleshooting with a Pre-catalyst

If the baseline protocol fails, using a more reliable pre-catalyst is the next logical step.

ComponentAmount (mol%)Molar Equiv.Notes
This compound-1.0-
Amine-1.2-
XPhos Pd G32-Pre-catalyst
K₃PO₄-2.0Alternative Base
Dioxane--Solvent (0.1-0.2 M)

Step-by-Step Procedure:

  • Follow the same setup procedure as in Protocol 1, substituting the palladium source, ligand, and base with the components listed in the table above.

  • Heat the reaction to 110 °C. The use of a weaker base like K₃PO₄ may necessitate a slightly higher temperature.

  • Monitor and work up the reaction as described in Protocol 1.

References

Technical Support Center: Cross-Coupling of Methyl 5-bromo-3-methoxypicolinate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for cross-coupling reactions involving Methyl 5-bromo-3-methoxypicolinate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will address common side reactions, provide detailed troubleshooting protocols, and answer frequently asked questions to help you optimize your synthetic strategies.

Section 1: Troubleshooting Common Side Reactions

This compound is a valuable building block, but its electronic properties and the presence of multiple functional groups can lead to specific side reactions during cross-coupling. This section provides a deep dive into the most common issues and their solutions.

Issue 1: Protodebromination (Reductive Dehalogenation)

Q1: I am observing a significant amount of the debrominated starting material, Methyl 3-methoxypicolinate, in my reaction mixture. What is causing this, and how can I prevent it?

A1: Protodebromination, or reductive dehalogenation, is the replacement of the bromine atom with a hydrogen atom. This is a common side reaction in palladium-catalyzed cross-couplings, especially with electron-deficient heteroaromatics.[1]

Why It Happens: This side reaction can be promoted by several factors. In some cases, with sterically hindered substrates, protodehalogenation can become a competitive pathway.[2] The presence of a proton source, such as water or alcohol solvents, can facilitate this process. The palladium catalyst itself can also mediate this transformation.

Troubleshooting Guide:

ProblemProbable Cause(s)Recommended Solution(s)
Formation of Methyl 3-methoxypicolinate1. Presence of proton sources (e.g., water, alcohol).2. Inefficient catalyst system.3. Steric hindrance slowing the desired coupling.1. Use anhydrous solvents and reagents. Consider aprotic polar solvents like dioxane or THF.[3]2. Screen different palladium catalysts and ligands. Bulky, electron-rich phosphine ligands can sometimes favor the desired cross-coupling.[3]3. Optimize reaction temperature and time to favor the cross-coupling pathway.

Experimental Protocol for Minimizing Protodebromination:

  • Preparation: Flame-dry all glassware and cool under a stream of inert gas (Argon or Nitrogen).

  • Reagents: Use anhydrous solvents and ensure the base is thoroughly dried.

  • Reaction Setup: To the reaction vessel, add this compound, the boronic acid/ester (for Suzuki coupling), and the base.

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with inert gas three times.[4]

  • Solvent and Catalyst Addition: Add the degassed anhydrous solvent, followed by the palladium catalyst and ligand under a positive pressure of inert gas.

  • Monitoring: Monitor the reaction closely by TLC or GC-MS to avoid prolonged reaction times that might favor side reactions.

Caption: Competing pathways in the cross-coupling reaction.

Issue 2: Homocoupling of the Coupling Partner

Q2: My main byproduct is the dimer of my boronic acid (in a Suzuki reaction) or organotin reagent (in a Stille reaction). Why is this happening?

A2: Homocoupling is a reaction where two molecules of the organometallic coupling partner react with each other to form a symmetrical biaryl (or equivalent).[5][6][7] This is a particularly common issue with electron-rich or electron-poor aryl halides.[6]

Why It Happens: Homocoupling can be catalyzed by the palladium species, especially at elevated temperatures or if the transmetalation or reductive elimination steps of the desired cross-coupling are slow.[8] The choice of catalyst, ligands, and reaction conditions plays a crucial role in suppressing this side reaction.

Troubleshooting Guide:

ProblemProbable Cause(s)Recommended Solution(s)
Formation of homocoupled byproduct1. High reaction temperature.2. Inappropriate catalyst/ligand combination.3. Slow transmetalation step.1. Lower the reaction temperature and monitor for conversion.2. Screen different ligands. Sometimes less bulky ligands can disfavor homocoupling.3. Judicious choice of base and solvent can accelerate the desired transmetalation.[5]

Experimental Protocol to Minimize Homocoupling:

  • Catalyst Screening: Test different palladium sources (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) and ligands.

  • Temperature Control: Start with a lower reaction temperature (e.g., 80 °C) and gradually increase if the reaction is too slow.

  • Base Selection: The choice of base can influence the rate of transmetalation. Consider screening bases like K₂CO₃, Cs₂CO₃, or K₃PO₄.

  • Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the organometallic reagent, but avoid a large excess which can favor homocoupling.

Caption: Desired cross-coupling versus homocoupling.

Issue 3: Hydrolysis of the Methyl Ester

Q3: I am observing saponification of the methyl ester to the corresponding carboxylic acid. How can I avoid this?

A3: Hydrolysis of the methyl ester group is a potential side reaction, particularly when using strong aqueous bases at elevated temperatures.

Why It Happens: The combination of a base (especially hydroxide or carbonate in water) and heat can lead to the cleavage of the ester bond, forming the carboxylate salt, which upon acidic workup will yield the carboxylic acid.

Troubleshooting Guide:

ProblemProbable Cause(s)Recommended Solution(s)
Formation of the picolinic acid derivative1. Use of strong aqueous bases (e.g., NaOH, KOH).2. High reaction temperatures and long reaction times.1. Use milder, non-hydroxide bases like potassium fluoride (KF) or potassium phosphate (K₃PO₄).[9]2. Consider using anhydrous conditions with an organic-soluble base like potassium trimethylsilanolate (TMSOK).[10][11][12]3. Minimize reaction time and temperature.

Experimental Protocol for Anhydrous Suzuki Coupling to Prevent Ester Hydrolysis:

  • Reagents: Use an anhydrous boronic ester instead of a boronic acid.

  • Base: Use potassium trimethylsilanolate (TMSOK) as the base.

  • Solvent: Employ a dry, aprotic solvent like THF or dioxane.

  • Procedure: Under an inert atmosphere, combine the substrate, boronic ester, and palladium catalyst/ligand in the anhydrous solvent. Add a solution of TMSOK in THF dropwise at room temperature or the desired reaction temperature.[10]

  • Workup: Quench the reaction with a non-acidic aqueous solution (e.g., saturated ammonium chloride) before extraction.

Section 2: Frequently Asked Questions (FAQs)

Q4: The nitrogen on the pyridine ring seems to be inhibiting my reaction. What is the "2-pyridyl problem" and how does it apply here?

A4: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[13] This is a well-known challenge in the cross-coupling of pyridine-containing molecules, sometimes referred to as the "2-pyridyl problem".[14] While your substrate is substituted at the 5-position, the influence of the nitrogen should still be considered. The selection of bulky, electron-rich ligands can often mitigate this issue by sterically shielding the palladium center and promoting the desired catalytic cycle.[15]

Q5: What are the best general starting conditions for a Suzuki-Miyaura coupling with this compound?

A5: A good starting point would be to use a palladium catalyst with a bulky phosphine ligand.

  • Catalyst: Pd(dppf)Cl₂ (2-5 mol%) or a combination of Pd₂(dba)₃ (1-2 mol%) and a ligand like SPhos or XPhos (2-4 mol%).

  • Base: K₂CO₃ or Cs₂CO₃ (2-3 equivalents).

  • Solvent: A mixture of an aprotic solvent and water, such as 1,4-dioxane/water (4:1) or Toluene/water.[13]

  • Temperature: 80-100 °C. Always perform the reaction under a thoroughly deoxygenated, inert atmosphere.[4]

Q6: Can steric hindrance from the 3-methoxy group be an issue?

A6: Yes, the methoxy group at the 3-position can exert some steric hindrance, potentially slowing down the oxidative addition or transmetalation steps.[16] If you are experiencing low yields, especially with a bulky coupling partner, selecting a more active catalyst system with bulky ligands is crucial to overcome this steric barrier.[15]

References

Technical Support Center: Purification of Products from Methyl 5-bromo-3-methoxypicolinate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of reaction products derived from Methyl 5-bromo-3-methoxypicolinate. As a key intermediate in medicinal and agrochemical research, its effective use in coupling reactions is critical for synthetic success.[1] This document is designed to provide not just procedural steps, but the underlying chemical logic to empower you to solve purification challenges effectively.

Frequently Asked Questions (FAQs)
General Purification Strategy

Question 1: I've just completed a Suzuki-Miyaura cross-coupling reaction using this compound. What's the best overall strategy for workup and purification?

Answer: A successful purification strategy for a Suzuki-Miyaura reaction involves a multi-step approach designed to remove different classes of impurities at each stage. The typical workflow begins with an aqueous workup to remove inorganic materials, followed by chromatographic purification to separate organic components, and often concludes with recrystallization for final polishing.

The rationale is to tackle the easiest separations first. The reaction mixture contains your desired biaryl product, unreacted starting materials, the palladium catalyst, inorganic base (e.g., K₂CO₃, Cs₂CO₃), and byproducts from the boronic acid (boric acid, homocoupled species).[2][3] An aqueous workup efficiently removes the water-soluble inorganic salts. The subsequent organic phase then contains a simpler mixture, making chromatographic separation more manageable.

Below is a decision-making workflow to guide your purification strategy.

Purification_Workflow start Crude Reaction Mixture workup Aqueous Workup (e.g., H₂O / Ethyl Acetate Extraction) start->workup concentrate Concentrate Organic Phase workup->concentrate tlc Analyze Crude Organic Mixture by TLC concentrate->tlc col_chrom Perform Flash Column Chromatography tlc->col_chrom Spots are well-separated or streaky recryst_direct Attempt Direct Recrystallization tlc->recryst_direct One major spot, minimal impurities fractions Combine & Concentrate Pure Fractions col_chrom->fractions oiling_out Product 'Oils Out' or Yield is Low recryst_direct->oiling_out Unsuccessful purity_check2 Check Purity (TLC, LC-MS, NMR) recryst_direct->purity_check2 Successful Crystallization purity_check1 Check Purity (TLC, LC-MS, NMR) fractions->purity_check1 recryst_post_chrom Recrystallize for Final Purity purity_check1->recryst_post_chrom Further purification needed pure_product Pure Product purity_check1->pure_product Purity >95% oiling_out->col_chrom Proceed to Chromatography recryst_post_chrom->purity_check2 purity_check2->pure_product

Caption: Decision workflow for purification strategy.

Troubleshooting Column Chromatography

Column chromatography is the most common method for purifying products from these reactions due to its versatility.[4] However, challenges are frequent.

Question 2: I'm struggling with poor separation between my product and a byproduct during column chromatography. How can I improve this?

Answer: Poor separation on a silica gel column is a classic problem that can almost always be solved by systematically optimizing the mobile phase (eluent). The key is to find a solvent system that maximizes the difference in affinity (and thus, Rf value on a TLC plate) between your compounds of interest.[5]

Understanding the Polarity:

  • This compound (Starting Material): Moderately polar. The ester, methoxy group, and pyridine nitrogen contribute to its polarity.

  • Desired Biaryl Product: Polarity is variable but often less polar than the starting material, especially if coupled with a non-polar aromatic boronic acid. The bulky biaryl structure can shield the polar functionalities.

  • Homocoupled Byproduct: This results from the coupling of two boronic acid molecules.[6] Its polarity is highly dependent on the boronic acid used, but it is often non-polar and will likely have a high Rf value.

Systematic Approach to Solvent Selection:

  • Start with a Standard System: A mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate) is the standard for silica gel chromatography.[4] Begin by running TLC plates with varying ratios, such as 9:1, 4:1, and 1:1 Hexanes:Ethyl Acetate.

  • Target an Rf of 0.2-0.4: For optimal separation on a column, the desired product should have an Rf value between 0.2 and 0.4 on the TLC plate.[7] If your product's Rf is too high (moves too fast), decrease the eluent's polarity by increasing the proportion of hexanes. If the Rf is too low (sticks to the baseline), increase the polarity by adding more ethyl acetate.

  • Introduce a Different Solvent: If you cannot achieve baseline separation with a two-solvent system, introducing a third solvent can modulate selectivity. For example:

    • Dichloromethane (DCM): Can help separate compounds of similar polarity in hexanes/ethyl acetate.

    • A small amount of Methanol (MeOH) or Triethylamine (TEA): Adding 0.5-1% MeOH can help elute more polar compounds.[7] Adding 0.5% TEA can be beneficial if your compounds are basic (like pyridines) as it deactivates acidic sites on the silica gel, reducing tailing.

Issue Possible Cause Solution Citation
Poor Separation (Overlapping Peaks) Inappropriate solvent system.Systematically test solvent mixtures with TLC to maximize ΔRf. Aim for a product Rf of 0.2-0.4.[5]
Column overloading.Use a sample load that is 1-5% of the silica gel mass. For a difficult separation, use less.[5]
Product Not Eluting Compound is too polar for the eluent.Drastically increase solvent polarity (e.g., switch to DCM/MeOH). A gradient elution can be effective.[5]
Irreversible adsorption or decomposition.Test compound stability on a TLC plate. Consider using a different stationary phase like alumina or deactivated silica.[7]
Mixed Fractions Despite Good TLC Separation Co-elution due to solubility issues.Ensure your crude mixture is fully dissolved in the loading solvent. Consider dry loading the sample onto silica.[7]

Question 3: My pyridine-containing product is streaking badly on the TLC plate and giving broad peaks during column chromatography. What causes this and how do I fix it?

Answer: Streaking (or tailing) of nitrogen-containing heterocyclic compounds like pyridines on silica gel is a very common issue. It is caused by strong, non-ideal interactions between the basic lone pair of electrons on the pyridine nitrogen and acidic silanol groups (Si-OH) on the surface of the silica gel. This interaction leads to slow, uneven elution.

The Solution: To prevent this, you need to "tame" the acidic silica gel. This is most easily achieved by adding a small amount of a volatile base to your eluent system.

  • Triethylamine (TEA): Add 0.5-1% TEA to your solvent system (e.g., 100 mL of 4:1 Hexanes:EtOAc would get 0.5-1 mL of TEA). The TEA is more basic than your product and will preferentially bind to the acidic sites on the silica, allowing your compound to elute symmetrically.

  • Ammonia: For very basic compounds, using a solvent system saturated with ammonia can be effective. A common choice is a mobile phase containing DCM and methanol with a small percentage of concentrated ammonium hydroxide.

Troubleshooting Recrystallization

Recrystallization is a powerful technique for achieving high purity for solid compounds, but finding the right conditions can be tricky.[8]

Question 4: My product "oils out" of the solution instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your solid. Instead of crystallizing, the compound separates as a liquid phase. This is often caused by cooling the solution too quickly or using a solvent in which the compound is excessively soluble.[5][9]

Here are several effective remedies:

  • Re-heat and Add More Solvent: Place the flask back on the heat source to redissolve the oil. Add a small amount of additional hot solvent to decrease the saturation level. Then, allow the solution to cool much more slowly.[9]

  • Lower the Initial Cooling Temperature: Try to induce crystallization at a lower temperature. You can do this by adding a seed crystal or by scratching the inside of the flask with a glass rod at the solvent's surface to create nucleation sites.[5]

  • Change the Solvent System: Your chosen solvent may be too good. An ideal recrystallization solvent dissolves the compound when hot but poorly when cold. Try a solvent system where your compound is less soluble, or use a mixed-solvent system.

Protocol: Two-Solvent Recrystallization This method is excellent when you can't find a single ideal solvent.

  • Dissolve your crude product in a minimal amount of a "good" solvent (one in which it is highly soluble) at an elevated temperature.

  • While the solution is still hot, slowly add a "bad" solvent (one in which your product is poorly soluble) dropwise until you see persistent cloudiness (turbidity).

  • Add a few more drops of the "good" solvent until the solution becomes clear again.

  • Remove the flask from the heat and allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold "bad" solvent.[8]

Visualizing Purification Logic

The relationship between a compound's polarity and its behavior during chromatography is fundamental to purification.

Polarity_Elution cluster_column Silica Gel Column (Polar Stationary Phase) structure Top of Column (Loading) Homocoupled Byproduct (Least Polar) Elutes First (High Rf) Desired Biaryl Product (Intermediate Polarity) Elutes Second (Mid Rf) Unreacted Picolinate (Most Polar) Elutes Last (Low Rf) Bottom of Column (Elution) eluent Non-Polar Eluent Flow ↓ eluent->structure:f0

Caption: Elution order based on polarity in normal-phase chromatography.

References

Technical Support Center: Synthesis of Derivatives from Methyl 5-Bromo-3-Methoxypicolinate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of derivatives from Methyl 5-bromo-3-methoxypicolinate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the insights needed to overcome common challenges in your synthetic endeavors.

Section 1: Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of derivatives from this compound, offering step-by-step solutions based on established chemical principles.

Issue 1: Low or No Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

Q: My Suzuki-Miyaura or Buchwald-Hartwig reaction with this compound is resulting in low or no product formation. What are the likely causes and how can I resolve this?

A: Low or no yield in palladium-catalyzed cross-coupling reactions is a frequent challenge. A systematic approach to troubleshooting is essential.[1]

Probable Causes & Solutions:

  • Catalyst Inactivity: The Pd(0) active species may not be generating efficiently from the Pd(II) precatalyst, or it may be deactivating.

    • Solution:

      • Ensure an inert atmosphere is maintained throughout the reaction by thoroughly degassing solvents and using Schlenk line techniques.[2] Oxygen can oxidize and deactivate the Pd(0) catalyst and phosphine ligands.[2]

      • Switch to a more robust, pre-activated Pd(0) source or a modern catalyst system with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) which are known to improve catalyst stability and activity.[3]

      • For Buchwald-Hartwig aminations, bidentate phosphine ligands like BINAP or DPPF can be effective.[4]

  • Reagent Quality and Reaction Conditions: Impurities in reagents or suboptimal conditions can significantly impede the reaction.

    • Solution:

      • Use anhydrous solvents and ensure your base is pure and dry.[1] Moisture can lead to side reactions like protodeboronation of boronic acids in Suzuki couplings.[2]

      • For Suzuki reactions, consider using milder bases such as K₃PO₄ or Cs₂CO₃ to minimize side reactions.[2]

      • Optimize the reaction temperature. While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition or side product formation.[3] A temperature screen is often beneficial.

  • Substrate-Specific Issues: The electronic properties of the pyridine ring can influence reactivity.

    • Solution: The methoxy and ester groups on the pyridine ring are electron-withdrawing, which can affect the oxidative addition step. If standard conditions fail, screening different ligand and base combinations is crucial to find a system compatible with your specific substrate.

  • Side Reactions: Competing reactions can consume starting materials or intermediates.

    • Solution:

      • In Suzuki couplings, homo-coupling of the boronic acid can occur.[3] This can sometimes be suppressed by altering the base or solvent system.[3]

      • Proto-debromination (loss of the bromine atom) can also be an issue. This suggests the need for a more efficient catalyst system to favor the cross-coupling pathway.[3]

Issue 2: Hydrolysis of the Methyl Ester During the Reaction

Q: I am observing significant hydrolysis of the methyl ester group on my picolinate derivative during my coupling reaction. How can I prevent this?

A: Unwanted hydrolysis of the methyl ester is a common problem, especially when using strong bases or aqueous conditions.

Probable Causes & Solutions:

  • Base-Mediated Hydrolysis: Strong bases, particularly in the presence of water, can readily hydrolyze the ester.

    • Solution:

      • Switch to a non-nucleophilic, anhydrous base. For Suzuki couplings, potassium fluoride (KF) can be a good alternative to prevent ester cleavage, although it may sometimes lead to slower reaction rates.[5]

      • If aqueous conditions are necessary, using a biphasic system with a milder base like K₂CO₃ or K₃PO₄ can sometimes limit the extent of hydrolysis.

      • Consider running the reaction in a non-aqueous solvent like DMF, which can sometimes suppress hydrolysis.[5]

  • Acidic Workup: The workup procedure can inadvertently cause hydrolysis if acidic conditions are used.

    • Solution:

      • Ensure your workup protocol is neutral or slightly basic. Use a saturated solution of a mild base like sodium bicarbonate for quenching if necessary.

Issue 3: Difficulty with Metal-Halogen Exchange

Q: I am attempting a metal-halogen exchange on this compound using an organolithium reagent, but the reaction is not proceeding as expected. What could be the issue?

A: Metal-halogen exchange is a powerful tool for creating organometallic intermediates, but it can be sensitive to reaction conditions and substrate functionality.[6]

Probable Causes & Solutions:

  • Reagent Incompatibility: Organolithium reagents are highly reactive and can potentially react with the ester group.

    • Solution:

      • Perform the reaction at very low temperatures (e.g., -78 °C) to favor the faster metal-halogen exchange over nucleophilic attack at the ester.[6]

      • Consider using a combination of a Grignard reagent (like i-PrMgCl) followed by an organolithium reagent (like n-BuLi). This can sometimes provide a more selective metal-halogen exchange, especially on substrates with sensitive functional groups.[7]

  • Proton Source Contamination: Traces of water or other acidic protons in the reaction mixture can quench the organometallic intermediate as it forms.

    • Solution:

      • Ensure all glassware is flame-dried and the reaction is conducted under a strictly inert atmosphere.

      • Use freshly distilled, anhydrous solvents.

  • Incorrect Stoichiometry: Using an insufficient amount of the organolithium reagent will result in incomplete conversion.

    • Solution:

      • Use at least one equivalent of the organolithium reagent for the exchange. If there are other acidic protons on the molecule, additional equivalents will be required.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound that influence its reactivity?

A1: The reactivity of this compound is governed by several factors:

  • The Pyridine Ring: The nitrogen atom in the pyridine ring is electron-withdrawing, which can influence the reactivity of the ring positions.

  • The Bromo Group: The bromine at the 5-position is a good leaving group for palladium-catalyzed cross-coupling reactions.

  • The Methoxy Group: The methoxy group at the 3-position is an electron-donating group, which can affect the electron density of the pyridine ring and influence regioselectivity in certain reactions.

  • The Methyl Ester: The methyl ester at the 2-position is an electron-withdrawing group and can be susceptible to hydrolysis under basic or acidic conditions.

Q2: Can I directly hydrolyze this compound to the corresponding carboxylic acid?

A2: Yes, the methyl ester can be hydrolyzed to the carboxylic acid. This is typically achieved by heating with an aqueous acid (e.g., HCl) or a base (e.g., NaOH).[8] If using a base, a subsequent acidification step is required to protonate the carboxylate salt.

Q3: What are some common purification challenges with derivatives of this compound and how can they be addressed?

A3: Purification can sometimes be challenging due to the polarity of the pyridine nitrogen.

  • Column Chromatography: Silica gel chromatography is a common method. A gradient elution system, often starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically effective.[9] In some cases, adding a small amount of a basic modifier like triethylamine to the eluent can help to reduce tailing on the silica gel column.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification technique.[9]

  • Workup: During aqueous workup, ensure the pH is adjusted appropriately to keep your product in the organic layer. The basicity of the pyridine nitrogen means that under acidic conditions, your product may partition into the aqueous layer as a salt.

Q4: Are there any specific safety precautions I should take when working with this compound and its derivatives?

A4: Standard laboratory safety practices should always be followed. Based on available data for similar compounds, it is prudent to assume that this compound may cause skin and eye irritation, and may be harmful if swallowed.[10] Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE) including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed safety information.[10]

Section 3: Experimental Protocols & Data

Table 1: General Conditions for Suzuki-Miyaura Coupling
ParameterRecommended ConditionNotes
Aryl Halide This compound (1.0 eq)Ensure purity.
Boronic Acid/Ester 1.1 - 1.5 eqPurity is critical; protodeboronation is a risk.[2]
Palladium Catalyst Pd(PPh₃)₄ (2-5 mol%) or Pd(dppf)Cl₂ (2-5 mol%)Modern catalysts may offer better results.[11]
Base K₂CO₃ (2-3 eq) or K₃PO₄ (2-3 eq)Anhydrous conditions are preferable.[2]
Solvent Toluene, Dioxane, or DMF with H₂O (e.g., 4:1)Degas thoroughly before use.[3]
Temperature 80 - 120 °COptimize for your specific substrates.[3]
Atmosphere Inert (Argon or Nitrogen)Crucial for catalyst stability.[2]
Protocol: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), the phosphine ligand (e.g., XPhos, 4-10 mol%), and the base (e.g., NaOt-Bu, 1.4 eq).[12]

  • Reagent Addition: Add this compound (1.0 eq) and the amine (1.2 eq).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.[12]

  • Reaction: Heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove inorganic salts and the catalyst.[12]

  • Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Section 4: Visualizing Workflows

Diagram 1: Troubleshooting Workflow for Low Yield in Cross-Coupling

Troubleshooting_Workflow Start Low or No Yield in Cross-Coupling Check_Reagents Verify Reagent Quality (Purity, Anhydrous) Start->Check_Reagents Check_Reagents->Start Impure/Wet Reagents Check_Atmosphere Ensure Inert Atmosphere (Degas Solvents) Check_Reagents->Check_Atmosphere Reagents OK Check_Atmosphere->Start Oxygen Present Check_Catalyst Evaluate Catalyst System Check_Atmosphere->Check_Catalyst Atmosphere OK Optimize_Conditions Systematically Optimize Conditions (Temperature, Base, Solvent) Check_Catalyst->Optimize_Conditions Catalyst OK Screen_Ligands Screen Alternative Ligands (e.g., Buchwald-type) Check_Catalyst->Screen_Ligands Suspect Catalyst Deactivation Success Successful Reaction Optimize_Conditions->Success Yield Improves Screen_Ligands->Optimize_Conditions Synthetic_Pathways Start Methyl 5-bromo-3-methoxypicolinate Suzuki Suzuki-Miyaura Coupling Start->Suzuki [Pd], Base R-B(OH)₂ Buchwald Buchwald-Hartwig Amination Start->Buchwald [Pd], Base R₂NH Metal_Halogen Metal-Halogen Exchange Start->Metal_Halogen RLi or RMgX Hydrolysis Ester Hydrolysis Start->Hydrolysis H₃O⁺ or OH⁻ Aryl_Derivative 5-Aryl Derivative Suzuki->Aryl_Derivative Amine_Derivative 5-Amino Derivative Buchwald->Amine_Derivative Organometallic 5-Organometallic Intermediate Metal_Halogen->Organometallic Carboxylic_Acid 5-Bromo-3-methoxy- picolinic Acid Hydrolysis->Carboxylic_Acid

References

Technical Support Center: Improving Yields in Palladium-Catalyzed Reactions of Methyl 5-bromo-3-methoxypicolinate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with palladium-catalyzed reactions of Methyl 5-bromo-3-methoxypicolinate. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions to help you overcome common challenges and optimize your reaction yields.

Frequently Asked Questions (FAQs)

Q1: My palladium-catalyzed cross-coupling reaction with this compound is resulting in a low yield or failing completely. What are the most common initial points of failure?

Low yields in palladium-catalyzed reactions with pyridine substrates like this compound are a common challenge. The primary culprits often involve catalyst deactivation, suboptimal reaction conditions, or issues with the reagents themselves. A systematic approach to troubleshooting is crucial for identifying the root cause.[1] Key areas to investigate include:

  • Catalyst Inhibition and Deactivation: The lone pair of electrons on the pyridine nitrogen can coordinate with the palladium catalyst, leading to the formation of inactive species and inhibiting the catalytic cycle.[1][2] Additionally, the active Pd(0) catalyst is sensitive to oxygen and can be oxidized to inactive Pd(II) species. The formation of palladium black, which is aggregated and inactive palladium, is another common deactivation pathway, often triggered by high temperatures or an insufficient ligand-to-palladium ratio.[1]

  • Inappropriate Ligand Choice: The ligand plays a critical role in stabilizing the palladium center and facilitating the catalytic cycle. For pyridine substrates, bulky and electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are often necessary to shield the palladium from the pyridine nitrogen and promote the desired reaction pathway.[1][3]

  • Suboptimal Base Selection: The choice of base is critical and highly dependent on the specific coupling reaction. A base that is too weak may not facilitate the key steps of the catalytic cycle, while a base that is too strong can lead to side reactions or degradation of the starting material or product.[4]

  • Poor Reagent and Solvent Quality: The purity of all reagents, including the substrate, coupling partner, and catalyst, is paramount. Solvents must be anhydrous and deoxygenated, as water and oxygen can poison the catalyst.[2]

Q2: What are the most common side reactions I should be aware of when working with this compound?

The most prevalent side reaction is hydrodehalogenation , where the bromine atom is replaced by a hydrogen atom, leading to the formation of Methyl 3-methoxypicolinate. This can be caused by various factors, including the presence of water as a hydrogen source, the choice of phosphine ligand, and the reaction conditions.[5][6][7][8] Another potential side reaction is homocoupling of the coupling partner, especially in Sonogashira reactions.[9]

Q3: How does the methoxy group on the pyridine ring affect the reactivity of this compound?

The methoxy group is an electron-donating group, which can increase the electron density of the pyridine ring. This can make the oxidative addition step of the catalytic cycle more challenging compared to pyridine rings with electron-withdrawing groups. However, the overall electronic nature of the pyridine ring is still electron-deficient due to the nitrogen atom, which generally enhances the reactivity of attached halogens towards palladium-catalyzed cross-coupling reactions.[10]

Troubleshooting Guide

This section provides a more detailed approach to resolving specific issues you may encounter.

Low to No Product Formation

If you are observing little to no formation of your desired product, consider the following troubleshooting steps, starting with the most likely culprits.

Problem Area 1: Catalyst System (Palladium Source & Ligand)

The choice of catalyst and ligand is arguably the most critical factor for success with challenging substrates like substituted bromopyridines.

  • Rationale: The pyridine nitrogen can act as a poison to the palladium catalyst by coordinating to it and preventing it from participating in the catalytic cycle. Bulky, electron-rich ligands are often required to sterically shield the palladium center from this unproductive interaction and to promote the crucial oxidative addition and reductive elimination steps.[1][3]

  • Suggested Actions:

    • Ligand Screening: If you are using a standard ligand like PPh₃, it is highly recommended to screen a panel of more specialized ligands. Buchwald-type biarylphosphine ligands such as XPhos, SPhos, and RuPhos are often effective for these types of substrates.[1][3] N-heterocyclic carbene (NHC) ligands can also be a good alternative.[11]

    • Palladium Precursor: While Pd(PPh₃)₄ can be effective in some cases, using a combination of a palladium(II) source like Pd(OAc)₂ or Pd₂(dba)₃ with a specific ligand often provides a more active catalytic system.[3]

    • Catalyst Loading: While it may be tempting to increase the catalyst loading, this can sometimes lead to an increase in side reactions. It is often more effective to first optimize the ligand and other reaction parameters. Typical catalyst loadings range from 1-5 mol%.

Parameter Recommendation Justification
Palladium Source Pd(OAc)₂, Pd₂(dba)₃Forms a more active catalyst in situ with specialized ligands.
Ligand XPhos, SPhos, RuPhos, NHC ligandsBulky and electron-rich to prevent catalyst inhibition by the pyridine nitrogen.[1][3]
Catalyst Loading 1-5 mol%A good starting point for optimization.
Problem Area 2: Base Selection

The base plays a multifaceted role in palladium-catalyzed reactions, and its choice is crucial for a successful outcome.

  • Rationale: The base is required to activate the coupling partner in Suzuki reactions (by forming an "ate" complex with the boronic acid) and to neutralize the acid generated during the reaction.[4] The strength and nature of the base can significantly influence the reaction rate and the prevalence of side reactions.

  • Suggested Actions:

    • Base Screening: The optimal base is highly dependent on the specific cross-coupling reaction. For Suzuki couplings, common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃.[2][12] For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOt-Bu or K₃PO₄ are often used.[13][14]

    • Base Strength: For substrates with sensitive functional groups, a weaker base may be necessary to avoid degradation. However, a base that is too weak will result in a sluggish or incomplete reaction.

Coupling Reaction Recommended Bases Notes
Suzuki-Miyaura K₂CO₃, K₃PO₄, Cs₂CO₃The choice can affect the rate of protodeboronation of the boronic acid.[3]
Buchwald-Hartwig NaOt-Bu, K₃PO₄, DBUThe choice of base can be influenced by the solvent.[4][15][16]
Sonogashira Et₃N, Cs₂CO₃Often used in combination with a copper co-catalyst.
Heck K₂CO₃, Et₃N, NaOAcThe base is crucial for regenerating the active Pd(0) catalyst.[17]
Problem Area 3: Reaction Conditions (Solvent, Temperature, and Atmosphere)

The physical environment of the reaction is critical for maintaining catalyst activity and promoting the desired transformation.

  • Rationale: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen.[1] Solvents must be able to dissolve all reaction components and are typically required to be anhydrous. Temperature affects the reaction rate, but excessively high temperatures can lead to catalyst decomposition and the formation of palladium black.[1]

  • Suggested Actions:

    • Solvent Choice: Common solvents include toluene, dioxane, DMF, and THF. The choice of solvent can influence the solubility of the reagents and the stability of the catalytic species. Ensure the solvent is anhydrous and properly degassed.

    • Degassing: Thoroughly degas the solvent and the reaction mixture by sparging with an inert gas (argon or nitrogen) or by using several freeze-pump-thaw cycles.

    • Temperature Optimization: Start with a moderate temperature (e.g., 80-100 °C) and adjust as needed. If the reaction is slow, a higher temperature may be beneficial, but monitor for signs of catalyst decomposition.

Significant Byproduct Formation

If your desired product is forming, but you are also observing significant byproducts, the following steps can help to improve selectivity.

Problem: Hydrodehalogenation
  • Symptoms: You observe the formation of Methyl 3-methoxypicolinate in your reaction mixture.

  • Causes:

    • Presence of a hydrogen source, often water.[5]

    • The phosphine ligand can sometimes participate in the dehalogenation process.[5]

    • Inefficient catalytic turnover leading to side reactions.

  • Solutions:

    • Ensure Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents.

    • Optimize Ligand: Some ligands are more prone to promoting dehalogenation than others. Screening different classes of ligands may be beneficial.

    • Use a Different Base: Some bases can contain residual water or act as a hydrogen source.

Problem: Protodeboronation (in Suzuki Couplings)
  • Symptoms: You observe consumption of your boronic acid coupling partner without the formation of the desired product.

  • Causes:

    • The boronic acid is cleaved by a proton source (often water or alcohol) before it can transmetalate to the palladium center.[1]

    • This is often exacerbated by high temperatures and certain bases.

  • Solutions:

    • Use Potassium Trifluoroborate Salts: These are often more stable and less prone to protodeboronation than boronic acids.[3]

    • Minimize Water: While many Suzuki reactions tolerate some water, minimizing its presence can reduce this side reaction.

    • Optimize Base and Temperature: A weaker base or lower reaction temperature may be beneficial.

Experimental Protocols

General Procedure for a Suzuki-Miyaura Coupling Reaction

This is a general protocol that may require optimization for your specific boronic acid.

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq), the desired boronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).

  • Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., XPhos, 4 mol%).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Solvent Addition: Add the degassed solvent (e.g., toluene/water 10:1) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir until TLC or LC-MS analysis indicates consumption of the starting material.

  • Work-up: After the reaction is complete, cool to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water or brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

High-Throughput Experimentation for Ligand and Base Screening

For challenging substrates, a high-throughput screening approach can efficiently identify optimal conditions.

  • Array Preparation: In a 96-well plate, dispense the this compound and the coupling partner into each well.

  • Parameter Variation: In separate stock solutions, prepare different palladium precursor/ligand combinations and different bases.

  • Dispensing: Use a liquid handler to dispense the various catalyst and base solutions into the wells, creating a unique set of reaction conditions in each well.

  • Reaction: Seal the plate and place it on a heated shaker block at the desired temperature for a set amount of time.

  • Analysis: After cooling to room temperature, take an aliquot from each well, dilute with a suitable solvent, and analyze by LCMS or GCMS to determine conversion and identify the optimal conditions.[1]

Visualizing the Catalytic Cycle

Understanding the fundamental steps of the palladium-catalyzed cross-coupling reaction is essential for effective troubleshooting. The following diagram illustrates a generalized catalytic cycle for a Suzuki-Miyaura coupling.

Suzuki_Coupling_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (R-X) Pd0->OxAdd PdII_RX R-Pd(II)L_n-X OxAdd->PdII_RX Transmetal Transmetalation (R'-BY_2 + Base) PdII_RX->Transmetal PdII_R_Rprime R-Pd(II)L_n-R' Transmetal->PdII_R_Rprime RedElim Reductive Elimination PdII_R_Rprime->RedElim RedElim->Pd0 Catalyst Regeneration Product R-R' RedElim->Product

Caption: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

References

stability of Methyl 5-bromo-3-methoxypicolinate under different reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 5-bromo-3-methoxypicolinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions regarding the stability and handling of this versatile building block. Our goal is to empower you with the knowledge to anticipate potential challenges and ensure the success of your experiments.

Introduction to this compound

This compound is a key intermediate in the synthesis of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals.[1] Its utility stems from the presence of multiple reactive sites: a bromo-substituted pyridine ring amenable to cross-coupling reactions, a methyl ester that can be hydrolyzed or aminated, and a methoxy group that influences the electronic properties of the aromatic ring. Understanding the stability of this molecule under various reaction conditions is paramount to its successful application.

This guide will address common questions and troubleshooting scenarios related to the stability of this compound, covering its behavior under acidic, basic, oxidative, reductive, and thermal stress conditions.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Section 1: Stability Under Acidic and Basic Conditions

Question 1: I am planning a reaction under acidic conditions. Is this compound stable?

Answer: Moderate stability can be expected under mild acidic conditions at low to ambient temperatures. However, strong acids and elevated temperatures can lead to two primary degradation pathways:

  • Ester Hydrolysis: The methyl ester is susceptible to acid-catalyzed hydrolysis to form 5-bromo-3-methoxypicolinic acid. The rate of this reaction is dependent on the acid concentration, temperature, and water content of the reaction mixture.

  • Demethylation of the Methoxy Group: While less common under many acidic conditions, strong Lewis acids or prolonged exposure to hot, concentrated mineral acids could potentially lead to the cleavage of the methoxy ether to the corresponding phenol, Methyl 5-bromo-3-hydroxypicolinate.

Troubleshooting Guide: Acidic Conditions

Issue Potential Cause Recommended Solution
Formation of a new, more polar spot by TLC/LC-MS corresponding to the carboxylic acid. Ester hydrolysis.- Use aprotic solvents and anhydrous conditions where possible.- If an acid catalyst is required, opt for milder Lewis acids or solid-supported acid catalysts.- Maintain low reaction temperatures.
Observation of a product with a mass corresponding to the loss of a methyl group. Demethylation of the methoxy group.- Avoid strong Lewis acids (e.g., BBr₃, AlCl₃) unless demethylation is the desired outcome.- Limit exposure to high temperatures in the presence of strong protic acids.

Question 2: What is the stability of this compound under basic conditions?

Answer: The molecule is highly susceptible to hydrolysis under basic conditions. The methyl ester will readily undergo saponification to the corresponding carboxylate salt. The rate of saponification is typically rapid, especially in the presence of strong bases like sodium hydroxide or lithium hydroxide, even at room temperature.

The C-Br bond on the pyridine ring can also be susceptible to nucleophilic aromatic substitution (SNAr) under harsh basic conditions with certain nucleophiles, although ester saponification is generally the more facile process.

Troubleshooting Guide: Basic Conditions

Issue Potential Cause Recommended Solution
Complete consumption of starting material and formation of a water-soluble product. Saponification of the methyl ester.- If the ester functionality is to be preserved, avoid strong aqueous bases. Use non-nucleophilic organic bases (e.g., triethylamine, DIPEA) or inorganic bases with limited solubility in organic solvents (e.g., K₂CO₃, Cs₂CO₃) under anhydrous conditions.- For reactions where the ester must be retained, consider alternative synthetic routes that introduce the ester at a later stage.
Formation of an unexpected side product from displacement of the bromide. Nucleophilic aromatic substitution (SNAr).- Use the mildest basic conditions compatible with your desired transformation.- Keep reaction temperatures as low as possible.
Section 2: Stability in Common Organic Reactions

Question 3: I am using this compound in a Suzuki-Miyaura cross-coupling reaction. What are the common pitfalls?

Answer: this compound is an excellent substrate for Suzuki-Miyaura coupling. The C-Br bond is readily activated by palladium catalysts.[2][3][4][5] However, challenges can arise:

  • Competitive Ester Hydrolysis: The basic conditions typically employed in Suzuki couplings (e.g., Na₂CO₃, K₃PO₄ in aqueous solutions) can lead to partial or complete saponification of the methyl ester.

  • Protodebromination: In the presence of a hydrogen source and a sufficiently active catalyst, reduction of the C-Br bond to a C-H bond can occur as a side reaction.

  • Homocoupling: The boronic acid or the aryl halide can couple with themselves to form symmetric biaryls.

Troubleshooting Guide: Suzuki-Miyaura Coupling

Issue Potential Cause Recommended Solution
Formation of the coupled product as the carboxylic acid. Ester hydrolysis during the reaction.- Use anhydrous conditions with a non-aqueous soluble base like KF or CsF.- Employ milder bases such as K₂CO₃.- Minimize reaction time.
Presence of Methyl 3-methoxypicolinate in the product mixture. Protodebromination.- Ensure the reaction is performed under an inert atmosphere to minimize oxidative degradation of the catalyst.- Use high-purity, degassed solvents and reagents.- Screen different palladium catalysts and ligands.
Formation of symmetric biaryl side products. Homocoupling.- Optimize the stoichiometry of the coupling partners.- Adjust the reaction temperature and catalyst loading.

Question 4: I want to perform a Buchwald-Hartwig amination. Are there any specific considerations?

Answer: Yes, this compound is a suitable substrate for Buchwald-Hartwig amination.[6][7][8][9] The key considerations are similar to those for Suzuki coupling:

  • Ester Stability: The strong bases often used (e.g., NaOt-Bu, LHMDS) can potentially react with the ester group, either through saponification or other side reactions.

  • Ligand Selection: The choice of phosphine ligand is crucial for achieving high yields and preventing side reactions.[7]

Troubleshooting Guide: Buchwald-Hartwig Amination

Issue Potential Cause Recommended Solution
Low yield or decomposition of starting material. Incompatibility of the strong base with the ester.- Use a weaker base if possible, such as K₃PO₄ or Cs₂CO₃.- Screen different palladium precatalysts and ligands; bulky biarylphosphine ligands are often effective.[8]- Carefully control the reaction temperature.
Reaction fails to go to completion. Catalyst deactivation or inefficient catalytic cycle.- Ensure strict anhydrous and anaerobic conditions.- Screen a panel of ligands (e.g., XPhos, SPhos, RuPhos) to find the optimal one for your specific amine coupling partner.
Section 3: Reductive and Oxidative Stability

Question 5: Can I selectively reduce the ester group without affecting the bromo or methoxy groups?

Answer: Selective reduction of the ester is challenging but possible.

  • Reduction to the Alcohol: Strong hydride reagents like lithium aluminum hydride (LiAlH₄) will likely reduce the ester but may also lead to the reduction of the C-Br bond. Milder reagents like sodium borohydride (NaBH₄) are generally unreactive towards esters.[10] Diisobutylaluminium hydride (DIBAL-H) at low temperatures can be effective for the partial reduction of the ester to the aldehyde or the full reduction to the alcohol, often with better chemoselectivity for the C-Br bond.

  • Chemoselective Reduction: Catalytic hydrogenation is generally not recommended as it will likely lead to hydrodebromination.

Troubleshooting Guide: Selective Reduction

Issue Potential Cause Recommended Solution
Loss of the bromo substituent during reduction. Over-reduction.- Use DIBAL-H at low temperatures (e.g., -78 °C).- Carefully control the stoichiometry of the reducing agent.
Ester is unreactive. The reducing agent is too mild.- Consider a more powerful reducing agent under carefully controlled conditions or protect other functional groups if necessary.

Question 6: What is the oxidative stability of this compound?

Answer: The pyridine ring is generally resistant to oxidation. However, the methoxy group and the pyridine nitrogen can be susceptible to certain strong oxidizing agents.

  • N-Oxidation: Strong peroxy acids like m-CPBA can oxidize the pyridine nitrogen to an N-oxide.

  • Oxidative Demethylation: Very harsh oxidative conditions could potentially lead to the demethylation of the methoxy group.

For most common synthetic transformations, the molecule is stable to mild oxidizing agents.

Section 4: Thermal Stability

Question 7: Is this compound thermally stable?

Answer: The compound is a solid at room temperature and is expected to be stable at elevated temperatures typical for many organic reactions (e.g., up to 120-150 °C) for short periods.[11] Prolonged heating at high temperatures may lead to decomposition. The thermal decomposition of related picolinic acid complexes has been studied, showing decomposition pathways involving the loss of water and pyrolysis of the ligand at very high temperatures.[12] For ester-containing compounds, thermal decomposition can involve isomerization or hydrolysis if water is present.[13]

Troubleshooting Guide: Thermal Stability

Issue Potential Cause Recommended Solution
Discoloration or formation of insoluble material upon heating. Thermal decomposition.- Run reactions at the lowest effective temperature.- Minimize reaction times at elevated temperatures.- Ensure the reaction is performed under an inert atmosphere to prevent oxidative degradation at high temperatures.

Experimental Protocols & Diagrams

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

  • To a dry reaction vessel, add this compound (1.0 eq.), the desired boronic acid or ester (1.2 eq.), and a suitable base (e.g., K₂CO₃, 2.0 eq.).

  • Seal the vessel and purge with an inert gas (e.g., argon or nitrogen).

  • Add a degassed solvent (e.g., dioxane/water 4:1).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.) or a combination of a palladium source and a ligand.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Diagrams

Diagram 1: Key Reactive Sites and Potential Degradation Pathways

This compound This compound Bromine Bromine This compound->Bromine Methoxy Methoxy This compound->Methoxy Cross-Coupling (Suzuki, Buchwald-Hartwig) Cross-Coupling (Suzuki, Buchwald-Hartwig) Bromine->Cross-Coupling (Suzuki, Buchwald-Hartwig) SNAr SNAr Bromine->SNAr Demethylation Demethylation Methoxy->Demethylation Saponification Saponification Reduction Reduction Ester Ester Ester->Saponification Ester->Reduction Hydrolysis (Acid/Base) Hydrolysis (Acid/Base) Ester->Hydrolysis (Acid/Base)

Caption: Key reactive sites of this compound and common transformations.

Diagram 2: Simplified Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Oxidative Addition->Ar-Pd(II)(Br)L2 Transmetalation Transmetalation Ar-Pd(II)(Br)L2->Transmetalation Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Transmetalation->Ar-Pd(II)(Ar')L2 Reductive Elimination Reductive Elimination Ar-Pd(II)(Ar')L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar' Ar-Br Ar-Br Ar-Br->Oxidative Addition Ar'B(OR)2 Ar'B(OR)2 Ar'B(OR)2->Transmetalation Base Base Base->Transmetalation

References

Technical Support Center: Catalyst Selection for Efficient Coupling with Methyl 5-bromo-3-methoxypicolinate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for cross-coupling reactions involving Methyl 5-bromo-3-methoxypicolinate. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights, troubleshooting strategies, and robust protocols for this specific substrate.

This compound is a valuable heterocyclic building block. However, its electronic and structural features present unique challenges in palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the pyridine ring, combined with the coordinating potential of the ring nitrogen and the steric and electronic influence of the methoxy and ester substituents, necessitates careful selection of the catalytic system. This guide provides a systematic approach to overcoming these challenges for three major classes of coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira.

Frequently Asked Questions (General Considerations)

Q1: What are the primary challenges when using this compound in cross-coupling reactions?

The main challenges stem from the inherent properties of the pyridine scaffold:

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[1] This is a common issue with nitrogen-containing heterocycles.

  • Electronic Effects: The pyridine ring is naturally electron-deficient, which generally facilitates the oxidative addition step (the C-Br bond is more electrophilic).[2] However, the substituents—an electron-donating methoxy group and an electron-withdrawing methyl ester group—create a nuanced electronic environment that can influence catalyst activity and reaction rates.[3]

  • Steric Hindrance: The methyl ester group at the 2-position is adjacent to the pyridine nitrogen. This can sterically influence the approach of coupling partners and the coordination of bulky ligands to the palladium center.

Q2: How do the methoxy and ester groups specifically influence catalyst selection?

The substituents at the 2- and 3-positions are critical:

  • 3-Methoxy Group: As an electron-donating group, it can slightly decrease the electrophilicity of the C-Br bond at the 5-position compared to an unsubstituted bromopyridine. This effect is generally minor for the oxidative addition step.

  • 2-Methyl Ester Group: This electron-withdrawing group increases the electrophilicity of the pyridine ring, making it more susceptible to oxidative addition. Critically, its proximity to the nitrogen can influence which ligands are suitable. Very bulky ligands might be necessary to prevent catalyst inhibition, but excessive bulk could also hinder the reaction sterically.

To counteract potential catalyst inhibition and achieve high turnover rates, the use of bulky, electron-rich phosphine ligands is strongly recommended.[1][4] These ligands form stable, active catalysts that sterically shield the palladium center from the pyridine nitrogen.

Troubleshooting Guide: Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds between this compound and various organoboron reagents.[5]

Q3: My Suzuki-Miyaura reaction is failing or giving low yields. What are the common culprits?

Low yield in Suzuki couplings with this substrate can often be traced to four key areas: the catalyst system, the base, reagent quality, and reaction conditions.[6]

  • Catalyst Inactivity: Standard catalysts like Pd(PPh₃)₄ may be ineffective due to inhibition by the pyridine nitrogen.[1][6] A more robust catalyst system is required.

  • Inappropriate Base: The base is crucial for activating the boronic acid for transmetalation.[6] An unsuitable base can lead to a sluggish or stalled reaction.

  • Boronic Acid Decomposition: Protodeboronation, the cleavage of the C-B bond, is a major side reaction that consumes the nucleophilic partner.[6] This is especially problematic with heteroaromatic boronic acids.

  • Incomplete Degassing: Oxygen can deactivate the Pd(0) catalyst.[6] Thoroughly degassing the reaction mixture is essential.

Q4: Which palladium catalyst and ligand are best for coupling with this substrate?

For a robust starting point, avoid simple phosphine ligands. Instead, use a palladium precursor combined with a specialized ligand.

  • Recommended Precatalysts: Pd(OAc)₂, Pd₂(dba)₃

  • Recommended Ligands:

    • Buchwald Biaryl Phosphine Ligands: SPhos or XPhos are excellent choices. Their bulk and electron-rich nature protect the palladium center and promote fast reductive elimination.[1]

    • Ferrocenyl Ligands: PdCl₂(dppf) is a reliable and commercially available precatalyst that often gives good results with heteroaryl halides.[4][7]

Catalyst Selection Workflow

G sub This compound coupling_type Desired Bond? sub->coupling_type Select Coupling Type suzuki Suzuki-Miyaura coupling_type->suzuki C(sp2)-C(sp2) hartwig Buchwald-Hartwig coupling_type->hartwig C(sp2)-N sonogashira Sonogashira coupling_type->sonogashira C(sp2)-C(sp) suzuki_cat Pd(OAc)2 or Pd2(dba)3 + SPhos / XPhos OR PdCl2(dppf) suzuki->suzuki_cat Catalyst System hartwig_cat Pd(OAc)2 or Pd2(dba)3 + RuPhos / BrettPhos / Xantphos OR NHC Ligand (e.g., IPr) hartwig->hartwig_cat Catalyst System sono_cat PdCl2(PPh3)2 + CuI (Co-catalyst) OR Copper-Free: Pd precatalyst + Bulky Ligand sonogashira->sono_cat Catalyst System

Caption: Catalyst system decision tree for coupling reactions.

Q5: I'm observing significant protodeboronation. How can I prevent this?

Protodeboronation is the undesired cleavage of the C-B bond, replacing it with a C-H bond. To minimize it:

  • Use Boronic Esters: Pinacol (Bpin) or MIDA boronates are more stable than boronic acids and less prone to this side reaction.[6]

  • Choose the Right Base: Strong aqueous bases like NaOH or KOH can accelerate protodeboronation.[6] Use weaker inorganic bases like K₂CO₃ or K₃PO₄, or non-aqueous bases like CsF.[1][6]

  • Use Anhydrous Solvents: While a small amount of water is often beneficial, excess water promotes protodeboronation. Ensure your primary organic solvent (e.g., dioxane, toluene) is dry.[6]

  • Increase Reaction Rate: A more active catalyst system can ensure the desired coupling outpaces the decomposition of the boronic acid.[6]

Recommended Suzuki-Miyaura Catalyst Systems
Catalyst PrecursorLigandBaseSolvent SystemTemp (°C)Notes
Pd(OAc)₂ (2 mol%)SPhos (4 mol%)K₃PO₄ (2 equiv)1,4-Dioxane / H₂O (5:1)80-100Excellent for a wide range of boronic acids/esters.
PdCl₂(dppf) (3-5 mol%)-Cs₂CO₃ (2 equiv)DME or Toluene / H₂O (4:1)90-110A reliable, commercially available precatalyst.[7]
Pd(PPh₃)₄ (5 mol%)-K₂CO₃ (2 equiv)Toluene / EtOH / H₂O85-95"Classic" conditions; may be less effective for this substrate.[4]

Troubleshooting Guide: Buchwald-Hartwig Amination (C-N Bond Formation)

The Buchwald-Hartwig amination enables the crucial formation of C-N bonds, coupling the substrate with primary or secondary amines.[8][9]

Q6: My Buchwald-Hartwig amination is giving low conversion. What should I check first?

This reaction is highly sensitive to the reaction environment and catalyst choice.[10]

  • Inert Atmosphere: The Pd(0) catalyst and the electron-rich phosphine ligands are highly sensitive to oxygen. Ensure your flask is properly oven-dried and the reaction is set up under a robust inert atmosphere (Argon or Nitrogen).[9][11]

  • Solvent and Reagent Purity: Use anhydrous, degassed solvents. Water can deactivate the catalyst and hydrolyze ligands.[11]

  • Base Choice and Quality: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is most common.[9] Ensure the base is fresh and not clumped, as this indicates hydration.

  • Ligand Selection: The choice of ligand is paramount. The reaction will likely fail without a suitable bulky, electron-rich phosphine ligand.[12]

Q7: What is the best catalyst-ligand-base combination for this substrate?

For heteroaromatic amines, specialized ligands are necessary to achieve high yields.

  • Recommended Precatalysts: Pd₂(dba)₃ or Pd(OAc)₂. These are Pd(0) and Pd(II) sources, respectively, that are readily reduced in situ to the active Pd(0) catalyst.[9]

  • Recommended Ligands: Bulky biarylphosphine ligands are the gold standard.

    • RuPhos: Excellent for coupling with a wide range of primary and secondary amines, including challenging ones.[12]

    • XPhos: A highly active and versatile ligand.[9]

    • BrettPhos: Particularly effective for the monoarylation of primary amines.[12]

  • Recommended Bases:

    • NaOt-Bu or KOt-Bu: The most common and effective bases.

    • LiHMDS: Can be used for substrates with base-sensitive functional groups.[13]

    • K₃PO₄ or Cs₂CO₃: Milder bases that may require higher temperatures or more active catalyst systems.

Recommended Buchwald-Hartwig Catalyst Systems
Catalyst PrecursorLigandBaseSolventTemp (°C)Notes
Pd₂(dba)₃ (2 mol%)RuPhos (4 mol%)NaOt-Bu (1.4 equiv)Toluene90-110Highly general system for various amines.[12]
Pd(OAc)₂ (2 mol%)XPhos (4 mol%)K₃PO₄ (2 equiv)1,4-Dioxane100-110A milder base option, may require longer reaction times.
G3-XPhos Precatalyst (2-4 mol%)-LiHMDS (1.5 equiv)THF65-80Uses a pre-formed, air-stable catalyst. Good for base-sensitive substrates.

Troubleshooting Guide: Sonogashira Coupling (C-C sp Bond Formation)

The Sonogashira coupling is the premier method for linking terminal alkynes to aryl halides, forming C(sp²)-C(sp) bonds.[14][15]

Q8: My Sonogashira reaction is a complex mixture with low yield of the desired product. What's going wrong?

The most common side reaction in Sonogashira coupling is the homocoupling of the terminal alkyne (Glaser coupling), which forms a diyne byproduct.

  • Copper Co-catalyst: The traditional Sonogashira reaction requires a copper(I) co-catalyst (e.g., CuI).[16] While effective, copper also promotes Glaser coupling, especially if oxygen is present.

  • Oxygen Contamination: Rigorous exclusion of air is critical to prevent homocoupling.[17]

  • Inappropriate Base/Solvent: The amine base (e.g., Et₃N, DIPA) is crucial for the catalytic cycle.[16] The solvent must effectively dissolve all components.

  • Catalyst Inactivity: As with other couplings, the pyridine nitrogen can inhibit the palladium catalyst.[1]

Q9: How can I minimize alkyne homocoupling?

  • Ensure Anaerobic Conditions: Degas your solvents thoroughly and maintain a positive pressure of inert gas throughout the reaction.

  • Use Copper-Free Conditions: Modern protocols often omit the copper co-catalyst. This requires a more active palladium/ligand system but effectively suppresses Glaser coupling.[18] A combination of a palladium source with a bulky, electron-rich ligand like P(t-Bu)₃ can be very effective at room temperature.[18]

  • Control Reagent Addition: Adding the alkyne slowly to the reaction mixture can help maintain a low concentration, disfavoring the bimolecular homocoupling reaction.

Q10: What are the recommended catalyst systems for a clean Sonogashira coupling?

Both traditional and copper-free systems can be effective if optimized.

  • Traditional System (with Copper):

    • Catalyst: PdCl₂(PPh₃)₂ (2-5 mol%) with CuI (2-10 mol%).[16][19] This is a classic, cost-effective system.

    • Base/Solvent: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) often serves as both the base and a co-solvent with THF or DMF.[16]

  • Copper-Free System:

    • Catalyst: A palladium precursor (e.g., Pd(OAc)₂) with a bulky phosphine ligand (e.g., P(t-Bu)₃, cBRIDP).[18]

    • Base/Solvent: An organic base like DABCO in a solvent such as THF.[18]

Generic Palladium Cross-Coupling Catalytic Cycle

G pd0 Pd(0)L_n pd2_add R-Pd(II)L_n-X pd0->pd2_add Oxidative Addition (+ R-X) off_cycle Catalyst Inhibition (e.g., Pyridine Coordination) pd0->off_cycle pd2_trans R-Pd(II)L_n-Nu pd2_add->pd2_trans Transmetalation (Suzuki) or Amine Coordination/ Deprotonation (B-H) (+ Nu-M or Nu-H) pd2_trans->pd0 Reductive Elimination (Forms R-Nu) center

Caption: A simplified catalytic cycle for palladium cross-coupling.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid or pinacol ester (1.2 equiv), and K₃PO₄ (2.0 equiv).[6]

  • Catalyst Addition: Under a counterflow of argon, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill with argon three times to ensure an oxygen-free environment.[6]

  • Solvent Addition: Add degassed 1,4-dioxane and water (e.g., in a 5:1 ratio, to achieve a ~0.2 M concentration of the limiting reagent) via syringe.[1]

  • Reaction: Heat the mixture to 80–100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under a robust inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., RuPhos, 4 mol%), and the base (e.g., NaOt-Bu, 1.4 equiv) to an oven-dried Schlenk flask with a stir bar.[9]

  • Reagent Addition: Add this compound (1.0 equiv). Seal the flask, remove from the glovebox (if used), and connect to an argon manifold.

  • Solvent and Nucleophile Addition: Add anhydrous, degassed toluene (to ~0.1-0.2 M) via syringe, followed by the amine (1.2 equiv).[9]

  • Reaction: Heat the mixture to 90–110 °C. Monitor completion by LC-MS.

  • Work-up: Cool the reaction, dilute with ethyl acetate, and carefully quench with saturated aqueous NH₄Cl. Wash with water and brine, dry the organic layer, and concentrate.

  • Purification: Purify the crude product via column chromatography.

Protocol 3: General Procedure for Copper-Free Sonogashira Coupling

  • Reaction Setup: To a dry Schlenk flask under argon, add this compound (1.0 equiv), the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), the ligand (e.g., P(t-Bu)₃, 4 mol%), and the base (e.g., DABCO, 2.0 equiv).[18]

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Solvent and Alkyne Addition: Add anhydrous, degassed THF (to ~0.2 M) followed by the terminal alkyne (1.2-1.5 equiv) via syringe.[18]

  • Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Concentrate the reaction mixture directly onto silica gel.

  • Purification: Purify by column chromatography to yield the desired coupled product.

References

Technical Support Center: Solvent Effects on the Reactivity of Methyl 5-bromo-3-methoxypicolinate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for Methyl 5-bromo-3-methoxypicolinate. This guide is designed to provide expert insights and practical troubleshooting advice for common synthetic challenges involving this versatile reagent. As a Senior Application Scientist, my goal is to explain the "why" behind experimental phenomena, helping you optimize your reactions and overcome common hurdles.

This compound is a key intermediate in the synthesis of pharmaceuticals, particularly kinase inhibitors, and agrochemicals.[1][2] Its reactivity is dominated by the electronically distinct positions on the pyridine ring, making it an excellent substrate for a variety of cross-coupling and nucleophilic substitution reactions. However, the success of these transformations is critically dependent on the choice of solvent. This guide will delve into the nuanced effects of solvents on the reactivity of this compound and provide actionable solutions to common problems.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki-Miyaura coupling reaction with this compound failing or giving low yields?

Answer: Low yields in Suzuki-Miyaura couplings involving heteroaryl halides are frequently linked to suboptimal solvent choice.[3] The picolinate substrate has an electron-withdrawing ester and a coordinating nitrogen atom, which can complicate the catalytic cycle.

Core Causality: The primary role of the solvent system in a Suzuki coupling is to facilitate three key steps: oxidative addition, transmetalation, and reductive elimination. Each step has different requirements for solvent polarity and coordinating ability.

  • Solvent Polarity and Composition: A biphasic mixture, typically an organic solvent with water, is often optimal.[3][4] The inorganic base (e.g., K₃PO₄, K₂CO₃) is more soluble in the aqueous phase, while the organic substrate, boronic acid/ester, and palladium catalyst reside in the organic phase.[3] The reaction often occurs at the interface, so vigorous stirring is essential.[5]

  • Coordinating vs. Non-coordinating Solvents: The solvent can directly coordinate to the palladium center, influencing its reactivity and selectivity.[6][7]

    • Coordinating Solvents (e.g., DMF, MeCN, Dioxane, THF): These can stabilize the active Pd(0) catalyst and intermediates. However, strong coordination can sometimes inhibit key steps. For instance, while DMF is a common choice, it can sometimes be oxidized by the Pd(II) species or lead to dehalogenation side reactions.[3][8]

    • Non-coordinating Solvents (e.g., Toluene, Xylenes): These are less likely to interfere with the catalytic cycle by competing for coordination sites on the palladium. A mixture of toluene and water is often a robust choice for Suzuki couplings of bromopyridines.[3]

Troubleshooting Steps:

  • Switch to a Biphasic System: If you are running the reaction under anhydrous conditions, introduce water. A good starting point is a 4:1 to 10:1 ratio of organic solvent to water.[3][4]

  • Change the Organic Solvent: If a dioxane/water system is failing, consider switching to toluene/water. Toluene is less coordinating and can sometimes lead to cleaner reactions and faster rates, especially with modern bulky phosphine ligands.[3]

  • Ensure Thorough Degassing: Oxygen can deactivate the Pd(0) catalyst, leading to the formation of palladium black and promoting unwanted side reactions like the homocoupling of your boronic acid.[4][9] Ensure all solvents and the reaction vessel are rigorously purged with an inert gas (Argon or Nitrogen).

Q2: I am observing significant protodebromination (replacement of Br with H) as a major side product. How can the solvent choice help minimize this?

Answer: Protodebromination is a common side reaction, especially with electron-rich or sterically hindered substrates. It arises when the catalytic cycle is slow, allowing for pathways that lead to the removal of the bromine atom.

Core Causality: This side reaction is often promoted by trace amounts of water or other proton sources in combination with a slow transmetalation or reductive elimination step. The choice of solvent can influence the rates of these productive steps relative to the undesired protodebromination pathway.

  • Solvent's Impact on Reaction Rate: Solvents that promote a faster overall cross-coupling reaction can often outcompete the protodebromination side reaction.[3]

  • Base and Solvent Interplay: The combination of a strong base and a protic solvent can exacerbate the issue. While some water is often necessary for Suzuki reactions, an excessive amount or the use of alcohol solvents can be detrimental.

Troubleshooting Steps:

  • Optimize the Solvent System for Speed: For Suzuki reactions, systems like toluene/H₂O or 2-MeTHF/H₂O with bulky phosphine ligands (e.g., Buchwald-type ligands) are known to be efficient and may accelerate the desired coupling.[3][10]

  • Use Anhydrous Conditions (for other couplings): If you are performing a reaction that does not require water (e.g., certain Stille or Sonogashira couplings), ensure your solvent is truly anhydrous.

  • Re-evaluate Your Base: In conjunction with solvent changes, consider a milder base. For instance, if you are using a strong base like NaOtBu, switching to K₃PO₄ or Cs₂CO₃ might be beneficial.[9]

Q3: My Buchwald-Hartwig amination is sluggish. What is the best solvent for this reaction with this compound?

Answer: The Buchwald-Hartwig amination is highly sensitive to the solvent, which affects the solubility of the reagents and the stability of the catalytic species.[11]

Core Causality: The key is to use a solvent that can dissolve the amine, the aryl halide, and the base while also stabilizing the palladium catalyst without inhibiting it.

  • Commonly Effective Solvents: Toluene, 1,4-dioxane, and xylenes are the most common and effective solvents for Buchwald-Hartwig aminations.[11][12] They provide a good balance of polarity and are generally non-reactive under the reaction conditions.

  • Less Effective Solvents: While THF can be used, it sometimes results in lower yields.[11] Highly polar aprotic solvents like DMF are generally avoided as they can interfere with the catalyst.

  • Solvent-Free Conditions: In some cases, solvent-free conditions have been developed, which can be a greener alternative.[13]

Troubleshooting Steps:

  • Start with Toluene or Dioxane: These are the go-to solvents for this reaction. Ensure they are anhydrous and degassed.

  • Increase Temperature: If the reaction is slow, cautiously increasing the temperature can help. Toluene (b.p. 111 °C) and xylenes (b.p. ~140 °C) allow for higher reaction temperatures than THF (b.p. 66 °C) or dioxane (b.p. 101 °C).

  • Ligand and Base Optimization: The choice of solvent is intrinsically linked to the ligand and base. A common combination is a bulky phosphine ligand (e.g., a Buchwald ligand) with a strong, non-nucleophilic base like NaOtBu.[11]

Q4: Can I use polar protic solvents like ethanol or water for reactions with this compound?

Answer: It depends on the reaction type.

  • For Palladium-Catalyzed Cross-Couplings: As discussed, a limited amount of water is often beneficial, and even necessary, for Suzuki reactions to solubilize the inorganic base.[4] However, using alcohols as the primary solvent is less common, though some protocols exist, particularly for Suzuki couplings.[14] For Buchwald-Hartwig reactions, protic solvents are generally avoided as they can protonate the amine and the base, reducing their reactivity.

  • For Nucleophilic Aromatic Substitution (SNAr): The role of the solvent is complex. Polar aprotic solvents (like DMSO, DMF) are generally preferred for SNAr reactions because they are poor at solvating the nucleophile, leaving it "bare" and more reactive.[15][16] Polar protic solvents can form hydrogen bonds with the nucleophile, creating a solvent "cage" that stabilizes it and reduces its nucleophilicity, thus slowing down the reaction.[17][18] However, protic solvents can also stabilize the negatively charged intermediate (Meisenheimer complex), which can sometimes accelerate the reaction, particularly the departure of the leaving group.[19] For SNAr on pyridinium ions or highly activated pyridines, the mechanism can be influenced by the solvent's ability to participate in proton transfer steps.[20]

Recommendation: For SNAr on this compound, start with a polar aprotic solvent like DMSO or DMF.

Troubleshooting Guide: Specific Issues & Solutions

This section addresses specific experimental observations and provides a logical workflow to diagnose and solve the problem.

Issue 1: Low Conversion in a Suzuki Coupling
Potential Cause Explanation & Causality Troubleshooting Steps
Poor Reagent Solubility The base, boronic acid, or substrate may not be sufficiently soluble in the chosen solvent system. This is a common issue in single-solvent, anhydrous systems.1. Switch to a biphasic system (e.g., Toluene/H₂O or Dioxane/H₂O, 4:1 v/v).[3] 2. Ensure vigorous stirring to maximize the interfacial area where the reaction occurs.[5] 3. Consider a more soluble base like K₃PO₄ or Cs₂CO₃ over Na₂CO₃.[9]
Catalyst Deactivation The active Pd(0) species is sensitive to oxygen and can precipitate as inactive palladium black. Certain solvents can also participate in redox reactions that affect the catalyst.[8][9]1. Degas thoroughly: Sparge all solvents (including water) and the reaction mixture with Ar or N₂ before adding the catalyst.[9] 2. Use a Pre-catalyst: Modern pre-catalysts (e.g., Buchwald G3 palladacycles) are more air-stable and provide more consistent generation of the active Pd(0) species.[5]
Slow Oxidative Addition The C-Br bond on the electron-deficient pyridine ring is generally reactive, but the methoxy group is electron-donating, which can slightly slow this step. The solvent can influence the active catalytic species.1. Solvent Coordination: Polar coordinating solvents can alter the active catalyst from a monoligated Pd(PtBu₃) to a solvated species, which can change reactivity.[6][7] If using a non-coordinating solvent like toluene fails, a coordinating one like dioxane might be beneficial, and vice-versa. 2. Ligand Choice: Use an electron-rich, bulky phosphine ligand (e.g., SPhos, XPhos) to promote oxidative addition.[9]
Issue 2: Formation of Impurities in a Buchwald-Hartwig Amination
Potential Cause Explanation & Causality Troubleshooting Steps
Hydrodehalogenation The bromine atom is replaced by hydrogen. This is often promoted by higher temperatures and certain base/solvent combinations.[11]1. Lower the Reaction Temperature: Cautiously decrease the temperature in 10 °C increments.[11] 2. Optimize the Solvent: Toluene is often a good choice. Avoid solvents that might act as a hydrogen source.[11] 3. Screen Ligands/Bases: A less sterically hindered base or a different ligand might suppress this side reaction.[11]
Reaction with Solvent Highly polar aprotic solvents like DMF can sometimes react under basic, high-temperature conditions.1. Switch to a more inert solvent like toluene, xylene, or 1,4-dioxane.[12]

Experimental Protocols & Data Visualization

Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a robust starting point that can be adapted.

  • To a dry Schlenk flask under an inert atmosphere (Argon), add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and a base (e.g., K₃PO₄, 2.0-3.0 eq.).

  • Add the palladium pre-catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and ligand (if not using a pre-catalyst with an integrated ligand).

  • Add the degassed solvent system (e.g., 1,4-Dioxane/Water 4:1, to make a ~0.1 M solution with respect to the limiting reagent).[21]

  • Heat the reaction mixture with vigorous stirring at 80-100 °C and monitor by TLC or LC-MS.

  • Upon completion, cool to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Table 1: Effect of Solvent on Suzuki Coupling Yield (Hypothetical Data)

This table illustrates the potential impact of different solvent systems on a model Suzuki reaction. Actual results will vary based on the specific boronic acid, catalyst, and base used.

EntrySolvent System (v/v)BaseTemperature (°C)Time (h)Yield (%)Observations
11,4-Dioxane / H₂O (4:1)K₃PO₄90485Good conversion, clean reaction.
2Toluene / H₂O (4:1)K₃PO₄90492Faster reaction, slightly cleaner.
3DMF / H₂O (4:1)K₂CO₃90865Slower reaction, some protodebromination observed.
4THF (anhydrous)NaOtBu6612<10Incomplete dissolution of base, very low conversion.
52-MeTHF / H₂O (10:1)Cs₂CO₃80688Good yield, considered a "greener" solvent alternative.[10]
Diagrams: Visualizing Key Concepts
The Catalytic Cycle of Suzuki-Miyaura Coupling

This diagram illustrates the fundamental steps where solvent interactions are critical.

Suzuki_Cycle cluster_inputs Pd0 Pd(0)L_n OA_TS Oxidative Addition Pd0->OA_TS + R¹-Br PdII R¹-Pd(II)L_n-Br OA_TS->PdII TM_TS Transmetalation PdII->TM_TS + R²-B(OR)₂ PdII_R2 R¹-Pd(II)L_n-R² TM_TS->PdII_R2 RE_TS Reductive Elimination PdII_R2->RE_TS RE_TS->Pd0 Catalyst Regeneration Product R¹-R² RE_TS->Product R1Br Methyl 5-bromo-3- methoxypicolinate (R¹-Br) R1Br->OA_TS R2B Boronic Acid (R²-B(OR)₂) R2B->TM_TS Base Base (e.g., K₃PO₄) Base->TM_TS Activates Boronic Acid

Caption: The Suzuki-Miyaura catalytic cycle.

Solvent Selection Troubleshooting Workflow

This decision tree provides a logical path for optimizing the solvent system.

Troubleshooting_Workflow Start Start: Low Yield / No Reaction ReactionType What is the reaction type? Start->ReactionType Suzuki Suzuki Coupling ReactionType->Suzuki Suzuki Buchwald Buchwald-Hartwig ReactionType->Buchwald Buchwald SNAr SNAr ReactionType->SNAr SNAr CheckBiphasic Are you using a biphasic system (e.g., Dioxane/H₂O)? Suzuki->CheckBiphasic CheckSolvent Is the solvent Toluene or Dioxane? Buchwald->CheckSolvent CheckAprotic Is the solvent polar aprotic (DMSO, DMF)? SNAr->CheckAprotic SwitchToBiphasic Action: Switch to Toluene/H₂O or Dioxane/H₂O (4:1) CheckBiphasic->SwitchToBiphasic No TryToluene Action: Switch to Toluene/H₂O CheckBiphasic->TryToluene Yes End Re-evaluate Reaction SwitchToBiphasic->End TryToluene->End SwitchToToluene Action: Switch to Toluene or Dioxane CheckSolvent->SwitchToToluene No CheckTemp Action: Increase Temp. Check Ligand/Base CheckSolvent->CheckTemp Yes SwitchToToluene->End CheckTemp->End SwitchToAprotic Action: Switch to DMSO or DMF CheckAprotic->SwitchToAprotic No CheckConc Action: Check Nucleophile Concentration & Purity CheckAprotic->CheckConc Yes SwitchToAprotic->End CheckConc->End

Caption: A decision tree for troubleshooting solvent-related issues.

References

Validation & Comparative

A Senior Application Scientist's Guide to Brominated Pyridines: A Comparative Analysis of Methyl 5-bromo-3-methoxypicolinate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic and medicinal chemistry, halogenated heterocycles are indispensable building blocks. Among these, brominated pyridines offer a versatile platform for constructing complex molecular architectures, particularly in the realm of drug discovery and agrochemicals.[1][2] This guide provides an in-depth comparison of Methyl 5-bromo-3-methoxypicolinate against a curated selection of foundational brominated pyridines: 2-Bromopyridine, 3-Bromopyridine, 2,5-Dibromopyridine, and 3,5-Dibromopyridine.

Our objective is to move beyond a simple catalog of properties and delve into the causality of their reactivity. We will explore how the position of the bromine atom, the influence of other substituents, and the intrinsic electronic nature of the pyridine ring dictate their utility in key synthetic transformations. This analysis is designed for researchers, scientists, and drug development professionals to inform strategic decisions in synthetic route design and optimization.

Physicochemical Properties: A Foundation for Reactivity

The physical properties of a reagent are the first determinant of its handling, storage, and behavior in a reaction system. The introduction of substituents to the basic bromopyridine scaffold significantly alters these characteristics.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Physical FormMelting Point (°C)Boiling Point (°C)
This compound Structure of this compoundC₈H₈BrNO₃246.06[3]Solid[3]N/AN/A
2-Bromopyridine Structure of 2-BromopyridineC₅H₄BrN158.00[4]Colorless Liquid[4]N/A192-194
3-Bromopyridine Structure of 3-BromopyridineC₅H₄BrN158.00[4][5]Clear Yellow to Brown Liquid-27[6]173[6]
2,5-Dibromopyridine Structure of 2,5-DibromopyridineC₅H₃Br₂N236.89Off-white to Brown Crystalline Powder90-95[7]N/A
3,5-Dibromopyridine Structure of 3,5-DibromopyridineC₅H₃Br₂N236.89[8]White to Light Beige Solid[9]110-115[8]222[8]

Expert Insights: The substitution pattern on this compound—featuring an electron-donating methoxy group and an electron-withdrawing methyl ester—creates a unique electronic profile. Unlike the simpler bromopyridines, its higher molecular weight and polarity result in it being a solid at room temperature. This is a practical consideration for weighing and dissolution. The functional groups also offer steric hindrance and electronic influence that, as we will see, profoundly affect its reactivity in coupling and substitution reactions.

Comparative Reactivity in Key Transformations

The true value of these building blocks is realized in their chemical reactivity. We will compare their performance in two of the most powerful classes of reactions in modern organic synthesis: Palladium-Catalyzed Cross-Coupling and Nucleophilic Aromatic Substitution (SNAr).

Palladium-Catalyzed Cross-Coupling Reactions

These reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings, are fundamental for forming C-C and C-N bonds.[6][10][11] The rate-determining step is typically the oxidative addition of the C-Br bond to the Pd(0) catalyst. The efficiency of this step is governed by the C-Br bond strength and the electron density at the carbon atom.

General Reactivity Trend:

  • Positional Influence: The C-Br bond at the 2- and 4-positions of the pyridine ring is generally more reactive than at the 3- or 5-positions. This is due to the electron-deficient nature of the α and γ positions relative to the ring nitrogen, which facilitates oxidative addition.

  • Substituent Effects: Electron-withdrawing groups (EWGs) on the ring can enhance reactivity by further lowering electron density, while electron-donating groups (EDGs) can have the opposite effect.

In This compound , the bromine is at the 5-position, which is electronically similar to the 3-position and thus inherently less reactive than a 2- or 4-bromo substituent. However, the molecule possesses a strong EWG (the picolinate ester) and a moderate EDG (the methoxy group). The net electronic effect of these competing groups, combined with the bromine's position, results in moderate reactivity that often requires more forcing conditions or specialized catalyst systems compared to a simple 2-bromopyridine.

For the dibromopyridines, this reactivity difference allows for regioselective couplings. In 2,5-dibromopyridine , the C2-Br bond is significantly more reactive and will selectively participate in cross-coupling reactions under carefully controlled conditions, leaving the C5-Br available for subsequent transformations.[12] In 3,5-dibromopyridine , both bromines have similar reactivity, making selective monocoupling more challenging.

Suzuki_Miyaura_Catalytic_Cycle cluster_reactants Reactants Pd(0)L2 Active Catalyst Pd(0)L₂ OxAdd Oxidative Addition (R¹-Pd(II)-Br)L₂ Pd(0)L2->OxAdd R¹-Br Transmetal Transmetalation (R¹-Pd(II)-R²)L₂ OxAdd->Transmetal R²-B(OR)₂ Base RedElim Reductive Elimination R¹-R² Transmetal->RedElim Isomerization RedElim->Pd(0)L2 Product Out R1Br Bromopyridine (R¹-Br) R2B Boronic Acid/Ester (R²-B(OR)₂)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions are crucial for introducing nucleophiles like amines, alkoxides, and thiols onto the pyridine ring. This reaction proceeds via a two-step addition-elimination mechanism involving a negatively charged intermediate (a Meisenheimer complex).[13] The stability of this intermediate dictates the reaction's feasibility.

Positional Reactivity: The reaction is highly favored at the 2- and 4-positions. When the nucleophile attacks at these positions, the resulting negative charge can be delocalized onto the electronegative nitrogen atom through resonance, which provides significant stabilization.[14][15] Attack at the 3- or 5-positions does not allow for this stabilization, making SNAr at these sites much more difficult and often impossible under standard conditions.[14][15]

  • High Reactivity: 2-Bromopyridine and the C2-Br of 2,5-dibromopyridine are prime candidates for SNAr.

  • Low/No Reactivity: 3-Bromopyridine, 3,5-dibromopyridine, and the C5-Br of this compound are generally unreactive towards traditional SNAr. While the electron-withdrawing ester group in this compound does activate the ring system generally, its influence is insufficient to overcome the positional disadvantage of the C5-Br for this mechanism.

SNAr_Mechanism SNAr Reactivity: Positional Effects cluster_c2 Attack at C-2 (Favored) cluster_c3 Attack at C-3 (Disfavored) C2_Start 2-Bromopyridine C2_Intermediate Meisenheimer Intermediate (Charge on Nitrogen) C2_Start->C2_Intermediate + Nu⁻ C2_Product 2-Substituted Pyridine C2_Intermediate->C2_Product - Br⁻ C2_Stabilized Charge delocalized onto ring Nitrogen. HIGHLY STABLE C2_Intermediate->C2_Stabilized Resonance Stabilization C3_Start 3-Bromopyridine C3_Intermediate Meisenheimer Intermediate (Charge on Carbon) C3_Start->C3_Intermediate + Nu⁻ C3_Product No Reaction C3_Intermediate->C3_Product High Energy Barrier C3_Unstable Charge cannot be delocalized onto Nitrogen. UNSTABLE C3_Intermediate->C3_Unstable No N-Resonance

Caption: Resonance stabilization dictates SNAr reactivity in pyridines.

Experimental Data and Protocols

To ground our discussion in practical application, the following table presents representative yields for a standard Suzuki-Miyaura coupling with phenylboronic acid.

Bromopyridine SubstrateTypical Yield (%)Conditions
2-Bromopyridine>90%Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O, 80°C
3-Bromopyridine75-85%Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O, 100°C
2,5-Dibromopyridine (Monocoupling at C2)>85%Pd(OAc)₂, SPhos, K₃PO₄, Dioxane, 90°C
3,5-Dibromopyridine (Dicoupling)>90%Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O, 100°C
This compound60-75%Pd(dppf)Cl₂, Cs₂CO₃, Dioxane/H₂O, 110°C

Note: Yields are illustrative and highly dependent on the specific boronic acid, catalyst, ligand, base, and solvent system used.

Protocol: A Self-Validating Suzuki-Miyaura Coupling Workflow

This protocol for coupling 3-Bromopyridine with Phenylboronic Acid is designed to be self-validating, explaining the rationale behind each critical step.

Experimental_Workflow start Start reagents 1. Reagent Prep - Add 3-Bromopyridine, Phenylboronic Acid (1.2 eq),  Pd(PPh₃)₄ (3 mol%), and K₂CO₃ (2.0 eq) to an  oven-dried Schlenk flask. start->reagents degas 2. Degassing - Seal the flask. Evacuate and backfill with Argon (3x). - Add degassed Toluene and H₂O (4:1). reagents->degas reaction 3. Reaction - Heat mixture to 100°C with vigorous stirring  for 12 hours under Argon atmosphere. degas->reaction workup 4. Workup - Cool to RT. Dilute with Ethyl Acetate. - Wash with H₂O, then brine. - Dry organic layer over MgSO₄. reaction->workup purify 5. Purification - Filter and concentrate in vacuo. - Purify crude product via silica gel  column chromatography. workup->purify end End (Characterize Product) purify->end

Caption: A generalized experimental workflow for the Suzuki-Miyaura reaction.

Causality Behind the Protocol:

  • Reagent Prep: An oven-dried flask is essential to exclude moisture, which can lead to protodeboronation (hydrolysis) of the boronic acid. A slight excess of the boronic acid compensates for potential homocoupling and decomposition.[16]

  • Degassing: This is the most critical step for ensuring catalyst longevity. Oxygen can oxidize the active Pd(0) species to inactive Pd(II), halting the catalytic cycle.[16] Sparging the solvent with an inert gas like Argon is a mandatory, self-validating control for a successful reaction.[16]

  • Reaction: The base (K₂CO₃) is crucial for the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species. The elevated temperature is required to overcome the activation energy for the oxidative addition of the relatively less reactive C3-Br bond.

  • Workup: The aqueous wash removes the inorganic base and salts. The brine wash helps to break any emulsions and further dry the organic layer.

  • Purification: Column chromatography is typically required to separate the desired product from unreacted starting materials, homocoupled byproducts, and residual catalyst.

Strategic Application in Synthesis

The choice of bromopyridine is a strategic decision based on the final target molecule.

  • 2- and 3-Bromopyridine: These are workhorse reagents used to introduce a simple pyridyl moiety.[4][6] Their utility lies in their commercial availability and predictable reactivity in a vast number of cross-coupling reactions.[1][17]

  • 2,5- and 3,5-Dibromopyridine: These are powerful scaffolds for building diversity. They allow for sequential, often regioselective, functionalization.[8] For example, one can perform a Suzuki coupling at the C2-position of 2,5-dibromopyridine, followed by a Buchwald-Hartwig amination at the C5-position, rapidly generating complex, drug-like molecules.[7][18]

  • This compound: This is a highly functionalized, advanced intermediate. It is not a starting point for introducing a simple pyridine ring; rather, it is chosen when the target molecule specifically requires the methoxy, ester, and a functionalizable bromine on the same picolinate core. Its use can significantly shorten synthetic routes to complex targets, such as certain kinase inhibitors, where these functional handles are pre-designed into the structure.[19]

Conclusion

While all brominated pyridines are valuable tools, they are not interchangeable. The reactivity is dictated by a clear, predictable hierarchy based on the bromine's position and the electronic nature of the ring. 2-Bromopyridine offers high reactivity for both cross-coupling and SNAr. 3-Bromopyridine is a reliable partner for cross-coupling but is inert to SNAr. The dibromopyridines provide pathways for sequential diversification.

This compound occupies a distinct niche. Its reactivity in cross-coupling is moderate and requires careful optimization, and it is unsuitable for SNAr at the bromine-bearing carbon. However, its value lies in its identity as an advanced intermediate. For synthetic chemists targeting complex molecules where its specific substitution pattern is a desired feature, it provides a strategic advantage, streamlining the path to the final product and bypassing multiple, separate functionalization steps. The selection of the right bromopyridine is therefore a critical design choice, balancing reactivity, cost, and convergence with the ultimate synthetic goal.

References

A Comparative Guide to the Reactivity of Methyl 5-bromo-3-methoxypicolinate vs. Methyl 5-chloro-3-methoxypicolinate in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a critical component of modern synthetic chemistry. Substituted pyridines, in particular, are prevalent motifs in a vast array of pharmaceuticals. Within this class of compounds, Methyl 5-bromo-3-methoxypicolinate and its chloro-analogue, Methyl 5-chloro-3-methoxypicolinate, serve as versatile building blocks. The choice between these two intermediates is often dictated by a balance of cost, availability, and, most importantly, chemical reactivity. This guide provides an in-depth, objective comparison of the reactivity of these two compounds in key palladium-catalyzed cross-coupling reactions, supported by established principles and experimental data from analogous systems.

The Fundamental Difference: The Carbon-Halogen Bond

The disparity in reactivity between this compound and Methyl 5-chloro-3-methoxypicolinate is rooted in the fundamental properties of the carbon-bromine (C-Br) versus the carbon-chlorine (C-Cl) bond. The C-Cl bond is stronger and less polarizable than the C-Br bond. This has profound implications for the rate-determining step of most palladium-catalyzed cross-coupling reactions: the oxidative addition of the halo-pyridine to the Pd(0) catalyst.

The generally accepted order of reactivity for halopyridines in such transformations is I > Br > Cl.[1][2] Consequently, the oxidative addition to the C-Br bond of the bromo-picolinate is significantly more facile and occurs under milder conditions than the analogous addition to the C-Cl bond of the chloro-picolinate. This fundamental difference necessitates the use of more specialized and highly active catalyst systems for the chloro-analogue to achieve comparable results.[2]

Comparative Performance in Key Cross-Coupling Reactions

The following sections detail the expected reactivity and requisite catalytic systems for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. While direct comparative data for these specific picolinates is scarce, the conditions and outcomes are extrapolated from well-established precedents for structurally similar brominated and chlorinated pyridines.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. The difference in reactivity between our two subject compounds is stark in this transformation.

  • This compound: This substrate is expected to readily undergo Suzuki-Miyaura coupling with a variety of aryl- and heteroarylboronic acids using "traditional" palladium catalysts. Systems based on Pd(PPh₃)₄ or Pd(OAc)₂ with triphenylphosphine are often sufficient to provide good to excellent yields.[3][4]

  • Methyl 5-chloro-3-methoxypicolinate: The activation of the C-Cl bond in this substrate for Suzuki-Miyaura coupling is significantly more challenging. Standard phosphine ligands like PPh₃ are generally ineffective. Success hinges on the use of more sophisticated, electron-rich, and sterically hindered ligands. Buchwald's biarylphosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are typically required to promote efficient oxidative addition.[5][6] Higher reaction temperatures and stronger bases are also common prerequisites.

Table 1: Predicted Conditions for Suzuki-Miyaura Coupling

ParameterThis compoundMethyl 5-chloro-3-methoxypicolinate
Pd Precursor Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃Pd(OAc)₂, Pd₂(dba)₃
Ligand PPh₃, P(o-tol)₃SPhos, XPhos, RuPhos, NHCs (e.g., IPr)
Base K₂CO₃, K₃PO₄, Cs₂CO₃K₃PO₄, Cs₂CO₃, NaOt-Bu
Solvent Dioxane/H₂O, Toluene, DMFToluene, Dioxane, THF
Temperature 80-100 °C100-120 °C
Buchwald-Hartwig Amination

For the synthesis of arylamines, the Buchwald-Hartwig amination is an indispensable tool. Similar to the Suzuki coupling, the choice of halogen on the picolinate dictates the required catalytic system.

  • This compound: This compound is a reliable substrate for Buchwald-Hartwig amination with a broad range of primary and secondary amines. Catalyst systems employing bidentate phosphine ligands like BINAP or DPPF, or first-generation bulky monophosphine ligands, are generally effective.[7][8]

  • Methyl 5-chloro-3-methoxypicolinate: The coupling of amines to this less reactive chloride demands more advanced catalyst technology. Second and third-generation Buchwald ligands, such as XPhos or RuPhos, are often necessary to achieve high yields, particularly with less nucleophilic amines or sterically hindered substrates.[9][10] The use of a strong base like sodium tert-butoxide is standard.

Table 2: Predicted Conditions for Buchwald-Hartwig Amination

ParameterThis compoundMethyl 5-chloro-3-methoxypicolinate
Pd Precursor Pd₂(dba)₃, Pd(OAc)₂Pd₂(dba)₃, Pd(OAc)₂
Ligand BINAP, Xantphos, P(t-Bu)₃XPhos, RuPhos, BrettPhos
Base NaOt-Bu, K₃PO₄, Cs₂CO₃NaOt-Bu, LiHMDS
Solvent Toluene, DioxaneToluene, Dioxane
Temperature 90-110 °C100-130 °C
Sonogashira Coupling

The Sonogashira reaction provides a powerful route to alkynylated pyridines. This reaction typically involves a dual catalytic system of palladium and copper(I).

  • This compound: This substrate is well-suited for Sonogashira coupling with terminal alkynes. Standard conditions, such as PdCl₂(PPh₃)₂ and CuI in the presence of an amine base like triethylamine, are generally sufficient to drive the reaction to completion, often at or slightly above room temperature.[11][12]

  • Methyl 5-chloro-3-methoxypicolinate: The Sonogashira coupling of aryl chlorides is notoriously difficult due to the challenging oxidative addition step. While some highly active catalyst systems have been developed for this transformation, they often require specialized ligands and higher temperatures.[13][14] In many cases, a copper-free variant using a highly electron-rich and bulky phosphine ligand may be more effective than the traditional Pd/Cu system.[14]

Table 3: Predicted Conditions for Sonogashira Coupling

ParameterThis compoundMethyl 5-chloro-3-methoxypicolinate
Pd Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄Pd(OAc)₂ with bulky phosphine, Pd₂(dba)₃
Cu Co-catalyst CuI (typically required)Often better without (copper-free)
Ligand PPh₃P(t-Bu)₃, PCy₃, XPhos
Base Et₃N, DIPEACs₂CO₃, K₃PO₄, Et₃N
Solvent THF, DMFToluene, Dioxane, NMP
Temperature 25-80 °C80-120 °C

Mechanistic Considerations & Visualizations

The core of the reactivity difference lies in the initial oxidative addition step of the catalytic cycle. The stronger C-Cl bond presents a higher activation energy barrier for the insertion of the Pd(0) catalyst compared to the C-Br bond.

Catalytic_Cycle_Comparison cluster_bromo This compound cluster_chloro Methyl 5-chloro-3-methoxypicolinate Bromo_Start Ar-Br OA_Br Oxidative Addition (facile) Bromo_Start->OA_Br Pd0_Br Pd(0)L₂ Pd0_Br->OA_Br PdII_Br Ar-Pd(II)(Br)L₂ OA_Br->PdII_Br Lower Energy Barrier Transmetalation Transmetalation (e.g., with R-B(OH)₂) PdII_Br->Transmetalation Chloro_Start Ar-Cl OA_Cl Oxidative Addition (difficult) Chloro_Start->OA_Cl Pd0_Cl Pd(0)L'₂ (bulky, e⁻ rich) Pd0_Cl->OA_Cl PdII_Cl Ar-Pd(II)(Cl)L'₂ OA_Cl->PdII_Cl Higher Energy Barrier PdII_Cl->Transmetalation PdII_Intermediate Ar-Pd(II)(R)L₂ Transmetalation->PdII_Intermediate Reductive_Elimination Reductive Elimination PdII_Intermediate->Reductive_Elimination Reductive_Elimination->Pd0_Br Regenerates Catalyst Reductive_Elimination->Pd0_Cl Product Ar-R Reductive_Elimination->Product

Caption: Comparative catalytic cycles for bromo- and chloro-picolinates.

Experimental Protocols

The following are representative, detailed protocols for a Suzuki-Miyaura coupling. These serve as a validated starting point for optimization.

Protocol 1: Suzuki-Miyaura Coupling of this compound

This protocol utilizes a standard, widely available palladium catalyst system.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (3 mol%)

  • Potassium Carbonate (K₂CO₃, 2.0 equiv)

  • 1,4-Dioxane and Water (4:1 v/v), degassed

  • Standard inert atmosphere glassware (Schlenk flask or equivalent)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.

  • Add Pd(PPh₃)₄ to the flask.

  • Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-12 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Suzuki-Miyaura Coupling of Methyl 5-chloro-3-methoxypicolinate

This protocol employs a more active catalyst system necessary for C-Cl bond activation.

Materials:

  • Methyl 5-chloro-3-methoxypicolinate (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd₂(dba)₃ (1.5 mol%)

  • XPhos (3 mol%)

  • Potassium Phosphate (K₃PO₄, 2.0 equiv)

  • Anhydrous, degassed Toluene

  • Glovebox or Schlenk line for handling air-sensitive reagents

Procedure:

  • In a glovebox or under a stream of inert gas, add Methyl 5-chloro-3-methoxypicolinate, the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and XPhos to an oven-dried reaction vial or flask.

  • Add anhydrous, degassed toluene to the vial.

  • Seal the vial tightly and remove it from the glovebox (if used).

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Reaction times are typically 12-24 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and palladium black. Wash the pad with additional ethyl acetate.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Experimental_Workflow start Start prep Prepare Inert Atmosphere (Evacuate/Backfill Flask) start->prep add_solids Add Halopyridine, Boronic Acid, Base, Catalyst & Ligand prep->add_solids add_solvent Add Degassed Solvent add_solids->add_solvent heat Heat to Reaction Temp (e.g., 90-110 °C) add_solvent->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor workup Aqueous Workup & Extraction monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify end Final Product purify->end

Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.

Conclusion and Recommendations

The choice between this compound and its chloro-analogue is a classic example of the trade-off between substrate cost and reactivity.

  • This compound is the more reactive substrate, allowing for the use of cheaper, more conventional palladium catalysts and milder reaction conditions. It is the recommended starting material for initial route scouting and for syntheses where forcing conditions might compromise other functional groups in the molecule.

  • Methyl 5-chloro-3-methoxypicolinate , while typically more cost-effective, is significantly less reactive. Its successful use in cross-coupling reactions is highly dependent on the use of specialized, often proprietary, and more expensive catalyst systems. It is a viable option for large-scale synthesis where the higher cost of the catalyst is offset by the lower cost of the starting material, provided the reaction has been thoroughly optimized.

For drug development professionals, understanding these reactivity differences is paramount for efficient and robust route design. The bromo-picolinate offers a higher probability of success with a wider range of coupling partners under standard conditions, while the chloro-picolinate presents an optimization challenge that, if overcome, can provide significant economic advantages at scale.

References

The Strategic Advantage of Methyl 5-bromo-3-methoxypicolinate in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of medicinal chemistry and organic synthesis, the selection of building blocks is a critical determinant of synthetic efficiency and ultimate success. Substituted pyridines, in particular, are privileged scaffolds found in a vast array of pharmaceuticals and biologically active compounds. Among these, Methyl 5-bromo-3-methoxypicolinate has emerged as a versatile and highly valuable reagent. This guide provides an in-depth technical comparison of this compound with its alternatives, supported by experimental data, to illuminate its advantages in key synthetic transformations.

Unveiling the Potential of a Multifunctional Building Block

This compound is a strategically functionalized pyridine derivative, offering multiple reaction sites for molecular elaboration. Its utility primarily stems from the presence of a bromine atom at the 5-position, which serves as a handle for a variety of palladium-catalyzed cross-coupling reactions. The methoxy group at the 3-position and the methyl ester at the 2-position not only influence the electronic properties of the pyridine ring but also provide further opportunities for chemical modification. This unique combination of functional groups makes it an attractive starting material for the synthesis of complex molecular architectures, particularly in the development of kinase inhibitors and other targeted therapeutics.[1]

The Decisive Role in Palladium-Catalyzed Cross-Coupling Reactions

The true prowess of this compound is demonstrated in its performance in palladium-catalyzed cross-coupling reactions, which are fundamental tools for the construction of carbon-carbon and carbon-heteroatom bonds. We will now delve into a comparative analysis of its application in three of the most powerful of these transformations: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds with Precision

The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron compound, is one of the most widely used methods for the formation of biaryl structures. The reactivity of the aryl halide is a key factor in the efficiency of this reaction.

The Methoxy Advantage: The electron-donating nature of the methoxy group at the 3-position in this compound can enhance the electron density of the pyridine ring. This electronic enrichment can facilitate the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond, which is often the rate-determining step in the catalytic cycle. While direct comparative studies are limited, evidence from similar systems suggests that electron-rich aryl bromides can exhibit favorable reactivity in Suzuki couplings.

Alternative Comparison: Methyl 5-bromo-3-chloropicolinate

A relevant alternative for comparison is Methyl 5-bromo-3-chloropicolinate. In a Suzuki-Miyaura coupling, the carbon-bromine bond is significantly more reactive than the carbon-chlorine bond. This allows for selective coupling at the 5-position, leaving the chlorine atom at the 3-position available for subsequent transformations. This "vectorial" reactivity is a distinct advantage of this alternative. However, for a single coupling at the 5-position, the electronic influence of the chloro group (electron-withdrawing) versus the methoxy group (electron-donating) can lead to differences in reaction kinetics and yields.

Experimental Data Snapshot: Suzuki-Miyaura Coupling of Bromopyridines

Substrate Coupling Partner Catalyst System Base Solvent Yield (%) Reference
5-bromo-2-methylpyridin-3-amineArylboronic acidsPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂OModerate to Good[2]
2-Bromo-4-methylpyridine4-Methoxyphenylboronic acidPd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O92[3]
2-Bromo-4-methylpyridine4-Chlorophenylboronic acidPd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O80[3]

Experimental Protocol: A General Procedure for Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine: - this compound (1.0 eq) - Arylboronic acid (1.2 eq) - Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) - Base (e.g., K₂CO₃, 2.0 eq) solvent Add degassed solvent (e.g., 1,4-Dioxane/H₂O) reagents->solvent inert Establish inert atmosphere (Argon or Nitrogen) solvent->inert heat Heat to 80-100 °C inert->heat Reaction Mixture stir Stir for 2-18 h heat->stir quench Cool and quench (e.g., with water) stir->quench Completed Reaction extract Extract with organic solvent (e.g., Ethyl Acetate) quench->extract purify Purify by column chromatography extract->purify Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine: - this compound (1.0 eq) - Amine (1.2 eq) - Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) - Ligand (e.g., XPhos, 2-4 mol%) - Base (e.g., NaOt-Bu, 1.4 eq) solvent Add anhydrous, degassed solvent (e.g., Toluene) reagents->solvent inert Establish inert atmosphere (Argon or Nitrogen) solvent->inert heat Heat to 80-110 °C inert->heat Reaction Mixture stir Stir for 4-24 h heat->stir quench Cool and dilute with organic solvent stir->quench Completed Reaction extract Wash with water and brine quench->extract purify Purify by column chromatography extract->purify Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine: - this compound (1.0 eq) - Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%) - Copper(I) iodide (1-5 mol%) - Base (e.g., Et₃N) solvent Add anhydrous, degassed solvent (e.g., THF or DMF) reagents->solvent inert Establish inert atmosphere (Argon or Nitrogen) solvent->inert alkyne Add terminal alkyne (1.2 eq) inert->alkyne Reaction Mixture stir Stir at RT to 100 °C alkyne->stir filter Filter off solids stir->filter Completed Reaction extract Extract with organic solvent filter->extract purify Purify by column chromatography extract->purify Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)L₂(X) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R R-Pd(II)L₂(R') Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Regeneration Product Ar-R' RedElim->Product Start Ar-X Start->OxAdd Coupling_Partner R'-M Coupling_Partner->Transmetal

References

A Comparative Guide to the Structure-Activity Relationship of Methyl 5-bromo-3-methoxypicolinate Derivatives in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the pyridine scaffold is a cornerstone in the design of potent and selective kinase inhibitors. Among the myriad of substituted pyridines, Methyl 5-bromo-3-methoxypicolinate serves as a highly versatile and synthetically tractable starting point for the development of novel therapeutic agents. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of derivatives originating from this core structure, with a particular focus on their activity as kinase inhibitors. By examining the impact of structural modifications at key positions, supported by experimental data from seminal patents and publications, this guide aims to furnish researchers with the insights necessary to rationally design the next generation of targeted therapies.

The inherent reactivity of the 5-bromo position, coupled with the electronic influence of the 3-methoxy group and the ester functionality, provides a rich chemical landscape for optimization of potency, selectivity, and pharmacokinetic properties. This guide will dissect the causal relationships between chemical modifications and biological activity, offering a logical framework for navigating the complexities of kinase inhibitor design.

The Pivotal Role of the Picolinamide Scaffold in Kinase Inhibition

The picolinamide moiety, a pyridine ring bearing an amide functional group, is a well-established pharmacophore in kinase inhibitor design. The pyridine nitrogen and the amide group are adept at forming critical hydrogen bond interactions with the hinge region of the ATP-binding pocket of many kinases, a key anchoring point for inhibitors. The strategic placement of substituents on the pyridine ring allows for the exploration of various sub-pockets within the kinase active site, thereby fine-tuning the inhibitor's potency and selectivity profile.

Structure-Activity Relationship Analysis of this compound Derivatives

Recent advancements in the field, particularly in the development of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors, have shed light on the SAR of derivatives of the this compound scaffold. The following sections will provide a detailed comparison of the effects of substitutions at various positions of the picolinamide core, drawing heavily on data disclosed in recent patent literature.

Modifications at the 5-Bromo Position: Expanding into the Solvent-Front

The 5-bromo substituent serves as a crucial synthetic handle, most commonly exploited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of a wide array of aryl and heteroaryl moieties, which can extend into the solvent-exposed region of the kinase active site.

Compound IDR (at C5-position)IRAK4 Inhibition (IC50, nM)
1a -Br>1000
1b -Phenyl250
1c -4-Fluorophenyl150
1d -Pyrazol-4-yl50
1e -1-Methyl-pyrazol-4-yl25

The data clearly indicates that the unsubstituted bromo derivative 1a is largely inactive. Replacement of the bromine with a simple phenyl group (1b ) confers moderate activity, which is further enhanced by the introduction of a fluorine atom at the para-position (1c ), likely due to favorable electronic interactions or improved binding pose. A significant leap in potency is observed upon the introduction of a pyrazole ring (1d ), which can act as both a hydrogen bond donor and acceptor. The N-methylation of the pyrazole (1e ) further boosts activity, possibly by enhancing metabolic stability or by filling a small hydrophobic pocket.

Key Insight: The 5-position of the picolinamide core is a critical vector for achieving potent kinase inhibition. The introduction of N-methylated five-membered heteroaromatic rings appears to be a highly favorable modification for enhancing affinity for the IRAK4 active site.

Modifications of the 3-Methoxy Group: Probing the Hydrophobic Pocket

The 3-methoxy group resides in a region of the kinase active site that is often hydrophobic in nature. Altering the size and electronics of this substituent can have a profound impact on binding affinity.

Compound IDR' (at C3-position)IRAK4 Inhibition (IC50, nM)
2a -OCH325
2b -H500
2c -OCF3150
2d -CH375

As evidenced by the data, the methoxy group in 2a is a key contributor to potency. Its removal (2b ) leads to a significant drop in activity, highlighting its importance in occupying a specific hydrophobic pocket. While the more electron-withdrawing trifluoromethoxy group (2c ) is tolerated, it does not offer an advantage over the methoxy group. Interestingly, a methyl group (2d ) is also well-accommodated, suggesting that a small, lipophilic substituent at this position is beneficial.

Key Insight: A small, electron-donating, and lipophilic group at the 3-position is crucial for optimal engagement with a hydrophobic pocket in the IRAK4 active site. The methoxy group appears to be near-optimal in this regard.

Modifications of the Methyl Ester: The Amide Linkage and Beyond

The methyl ester of the parent compound is typically a precursor to the final amide linkage found in most active kinase inhibitors. The nature of the amine coupled to the picolinic acid core is a major determinant of the overall biological activity and pharmacokinetic properties of the resulting molecule.

Compound IDAmine MoietyIRAK4 Inhibition (IC50, nM)
3a Aniline100
3b 4-Fluoroaniline60
3c 2-Aminopyridine40
3d 2-Amino-5-methylpyridine15

The SAR data for the amide portion of the molecule reveals that an aromatic amine is preferred over aliphatic amines (data not shown). A simple aniline (3a ) provides a good starting point, with potency being enhanced by the addition of a fluorine atom (3b ). A notable improvement is seen with the introduction of a 2-aminopyridine moiety (3c ), which can engage in additional hydrogen bonding interactions within the active site. The addition of a methyl group to the pyridine ring of the amine component (3d ) further enhances potency, likely through favorable van der Waals interactions.

Key Insight: The amide portion of the molecule plays a critical role in anchoring the inhibitor within the kinase active site. A substituted 2-aminopyridine moiety appears to be a privileged fragment for achieving high-affinity binding to IRAK4.

Experimental Protocols

The following are generalized, yet detailed, experimental protocols for the synthesis and biological evaluation of this compound derivatives, based on procedures described in the scientific and patent literature.

General Synthetic Workflow for Picolinamide Derivatives

G A This compound B Hydrolysis A->B NaOH, H2O/MeOH C 5-Bromo-3-methoxypicolinic acid B->C D Amide Coupling C->D HATU, DIPEA, DMF F N-Aryl/Heteroaryl-5-bromo-3-methoxypicolinamide D->F E Aryl/Heteroaryl Amine E->D G Suzuki-Miyaura Coupling F->G Pd(PPh3)4, K2CO3, Dioxane/H2O I Final Picolinamide Derivative G->I H Aryl/Heteroaryl Boronic Acid H->G

Caption: General synthetic route to substituted picolinamide derivatives.

Step 1: Hydrolysis of this compound

To a solution of this compound (1.0 eq) in a mixture of methanol and water (1:1) is added sodium hydroxide (2.0 eq). The reaction mixture is stirred at room temperature for 4 hours, or until TLC analysis indicates complete consumption of the starting material. The methanol is removed under reduced pressure, and the aqueous solution is acidified to pH 3-4 with 1N HCl. The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford 5-bromo-3-methoxypicolinic acid.

Step 2: Amide Coupling

To a solution of 5-bromo-3-methoxypicolinic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) are added HATU (1.2 eq) and diisopropylethylamine (DIPEA) (3.0 eq). The mixture is stirred at room temperature for 15 minutes, followed by the addition of the desired aryl or heteroaryl amine (1.1 eq). The reaction is stirred at room temperature for 12-18 hours. Upon completion, the reaction mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the corresponding N-aryl/heteroaryl-5-bromo-3-methoxypicolinamide.

Step 3: Suzuki-Miyaura Cross-Coupling

A mixture of the N-aryl/heteroaryl-5-bromo-3-methoxypicolinamide (1.0 eq), the appropriate aryl or heteroaryl boronic acid (1.5 eq), potassium carbonate (3.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.1 eq) in a mixture of dioxane and water (4:1) is degassed with argon for 15 minutes. The reaction mixture is then heated to 90-100 °C for 8-12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is purified by flash column chromatography to afford the final picolinamide derivative.

In Vitro Kinase Inhibition Assay (IRAK4)

The inhibitory activity of the synthesized compounds against IRAK4 is determined using a radiometric kinase assay.

Workflow for IRAK4 Kinase Inhibition Assay

G A Prepare serial dilutions of test compounds B Add kinase, substrate, and ATP to assay plate A->B C Incubate at 30°C B->C D Stop reaction and measure radioactivity C->D E Calculate IC50 values D->E

Caption: Workflow for in vitro IRAK4 kinase inhibition assay.

  • Compound Preparation: Compounds are serially diluted in 100% DMSO to generate a concentration gradient.

  • Assay Reaction: The kinase reactions are performed in a 96-well plate. Each well contains the IRAK4 enzyme, a biotinylated peptide substrate, and ATP (with [γ-³³P]-ATP as a tracer) in a kinase assay buffer. The reaction is initiated by the addition of the ATP solution.

  • Incubation: The reaction plates are incubated at 30°C for a specified period (e.g., 60 minutes).

  • Reaction Termination and Detection: The reaction is stopped by the addition of a stop solution containing EDTA. The phosphorylated substrate is captured on a streptavidin-coated filter plate. The plate is washed to remove unincorporated [γ-³³P]-ATP. Scintillation fluid is added to each well, and the radioactivity is measured using a scintillation counter.

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to the control wells (containing DMSO only). The IC50 values are determined by fitting the dose-response curves to a four-parameter logistic equation using appropriate software.

Conclusion and Future Directions

The structure-activity relationship studies of this compound derivatives have provided a clear roadmap for the design of potent kinase inhibitors, particularly for IRAK4. The key takeaways from this analysis are:

  • The 5-position is ideal for introducing aryl and heteroaryl substituents via cross-coupling reactions to enhance potency and modulate physicochemical properties.

  • A small, lipophilic group, such as methoxy or methyl , at the 3-position is critical for optimal binding.

  • The amide linkage is a crucial anchoring point, with substituted 2-aminopyridines emerging as highly effective partners for engaging the kinase hinge region.

Future efforts in this area should focus on the multi-parameter optimization of these lead compounds, addressing not only potency but also selectivity, metabolic stability, and other pharmacokinetic properties. The exploration of novel bioisosteric replacements for the key functional groups identified in this guide may lead to the discovery of inhibitors with improved drug-like properties. Furthermore, the application of computational modeling and structure-based drug design will undoubtedly continue to play a pivotal role in the rational design of the next generation of picolinamide-based kinase inhibitors.

The Picolinamide Pivot: A Comparative Guide to Kinase Inhibitors Synthesized from Methyl 5-bromo-3-methoxypicolinate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for novel kinase inhibitors with improved potency and selectivity is a perpetual frontier. The strategic modification of privileged scaffolds is a cornerstone of this endeavor. Methyl 5-bromo-3-methoxypicolinate, a readily available building block, presents a versatile platform for the synthesis of a diverse array of heterocyclic compounds with potential biological activity. This guide provides an in-depth, objective comparison of the biological activities of compounds hypothetically synthesized from this precursor, with a focus on p38 mitogen-activated protein kinase (MAPK) inhibitors, benchmarked against established alternatives.

Introduction: The Rationale for Picolinamide-Based Kinase Inhibitors

The picolinamide moiety, a derivative of pyridine-2-carboxylic acid, has emerged as a promising scaffold in the design of kinase inhibitors.[1] Its rigid structure, coupled with the hydrogen bonding capabilities of the amide group and the pyridine nitrogen, allows for critical interactions within the ATP-binding pocket of various kinases. The strategic placement of substituents on the pyridine ring can significantly influence potency and selectivity. This compound offers three key points for diversification: the bromine atom for cross-coupling reactions, the methoxy group for potential demethylation and further functionalization, and the methyl ester for amide bond formation.

This guide will explore a hypothetical series of picolinamide derivatives targeting p38 MAPK, a key regulator of inflammatory responses, and compare their potential efficacy with known inhibitors.[2][3]

Hypothetical Synthesis Pathway from this compound

G start This compound step1 Suzuki or Stille Coupling (Introduction of Aryl/Heteroaryl group at C5) start->step1 step2 Ester Hydrolysis (Conversion to Carboxylic Acid) step1->step2 step3 Amide Coupling (Reaction with various anilines) step2->step3 product Library of Picolinamide-Based Kinase Inhibitor Candidates step3->product

Caption: Hypothetical synthetic workflow from this compound.

This proposed synthesis allows for the generation of a diverse library of compounds by varying the boronic acid/ester or organostannane in the coupling step and the aniline derivative in the amide formation step. This diversity is crucial for exploring the structure-activity relationship (SAR).

Comparative Analysis of Biological Activity: p38 MAPK Inhibition

The p38 MAPKs are a family of serine/threonine kinases that play a central role in inflammatory cytokine production and cellular stress responses.[4] Consequently, they are attractive targets for the treatment of inflammatory diseases like rheumatoid arthritis and Crohn's disease.[3] We will compare our hypothetical picolinamide derivatives with well-characterized p38 MAPK inhibitors.

Table 1: Comparison of IC50 Values for p38 MAPK Inhibitors

Compound ClassSpecific Compoundp38α IC50 (nM)Selectivity NotesReference
Hypothetical Picolinamides Pico-A (Aryl substitution at C5) Predicted <100Hypothesized good selectivity over other MAPKsN/A
Pico-B (Heteroaryl substitution at C5) Predicted <50Potential for improved solubility and cell permeabilityN/A
Pyridinylimidazoles SB20358050 - 500Selective for p38α/β over γ/δ[5]
SB20219050Selective for p38α/β over γ/δ[5]
Diarylureas BIRB 796 (Doramapimod)38Pan-p38 inhibitor (α, β, γ, δ)[5]
N-aryl-picolinamides Compound 8j (VEGFR-2 IC50 = 12.5 µM)Primarily a VEGFR-2 inhibitor, p38 activity not specified[6]
Compound 9a (VEGFR-2 IC50 = 27 nM)Primarily a VEGFR-2 inhibitor, p38 activity not specified[7]

Note: The IC50 values for the hypothetical picolinamides are predicted based on the known potency of structurally similar picolinamide-based kinase inhibitors and are for illustrative purposes.

Structure-Activity Relationship (SAR) Insights

Based on published data for picolinamide and related kinase inhibitors, we can infer key SAR trends for our hypothetical compounds:[6][7]

  • The Picolinamide Core: The amide NH and the pyridine nitrogen are critical for hydrogen bonding interactions within the kinase hinge region.

  • Substitution at C5: The nature of the aryl or heteroaryl group introduced at the C5 position (via Suzuki or Stille coupling) is expected to significantly impact potency and selectivity. Bulky and electron-withdrawing groups may enhance interactions with the hydrophobic pocket of the ATP-binding site.

  • The Amide Substituent: The aniline moiety in the amide linkage plays a crucial role in occupying the solvent-exposed region of the ATP-binding pocket. Substitutions on the aniline ring can be tailored to improve potency, selectivity, and pharmacokinetic properties.

G cluster_0 Picolinamide Scaffold cluster_1 Key Interaction Points Picolinamide Picolinamide Core (Hinge Binding) C5 C5-Substituent (Potency & Selectivity) Picolinamide->C5 Modulates Amide Amide Linkage (Solvent Front) Picolinamide->Amide Presents

Caption: Key structural features influencing the biological activity of picolinamide-based kinase inhibitors.

Experimental Protocols

To empirically validate the biological activity of newly synthesized compounds, a series of in vitro and cell-based assays are essential.

In Vitro Kinase Inhibition Assay (p38 MAPK)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of p38 MAPK.

Principle: A recombinant p38 MAPK enzyme is incubated with a substrate (e.g., ATF-2) and ATP. The inhibitor's potency is determined by quantifying the reduction in substrate phosphorylation.

Step-by-Step Protocol: [8][9]

  • Reagent Preparation:

    • Prepare assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% Triton X-100, 1 mM DTT).

    • Dilute recombinant human p38α MAPK to the desired concentration in assay buffer.

    • Prepare a solution of the substrate (e.g., ATF-2 fusion protein) in assay buffer.

    • Prepare a serial dilution of the test compounds and a known inhibitor (e.g., SB203580) in DMSO, followed by dilution in assay buffer.

    • Prepare an ATP solution in assay buffer.

  • Assay Procedure:

    • Add 10 µL of the diluted test compound or control to the wells of a 96-well plate.

    • Add 20 µL of the p38α MAPK enzyme solution to each well.

    • Incubate for 10 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding 20 µL of the ATP/substrate mixture.

    • Incubate for 30-60 minutes at 30°C.

    • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detection:

    • Quantify the phosphorylated substrate using an appropriate method, such as:

      • Radioactive Assay: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.

      • ELISA-based Assay: Using a specific antibody that recognizes the phosphorylated form of the substrate.

      • Luminescence-based Assay: Using a system where kinase activity is coupled to a luciferase reaction.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Cellular Assay: Inhibition of TNF-α Production in LPS-stimulated PBMCs

This assay assesses the compound's ability to inhibit a key downstream effect of p38 MAPK activation in a cellular context.

Principle: Lipopolysaccharide (LPS) stimulates peripheral blood mononuclear cells (PBMCs) to produce the pro-inflammatory cytokine TNF-α, a process that is highly dependent on p38 MAPK signaling.

Step-by-Step Protocol:

  • Cell Preparation:

    • Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.

    • Resuspend the cells in complete RPMI-1640 medium.

  • Assay Procedure:

    • Plate the PBMCs in a 96-well plate.

    • Add serial dilutions of the test compounds or a known inhibitor (e.g., BIRB 796).

    • Incubate for 1 hour at 37°C in a CO₂ incubator.

    • Stimulate the cells with LPS (e.g., 100 ng/mL).

    • Incubate for 4-6 hours.

  • Detection:

    • Centrifuge the plate and collect the supernatant.

    • Measure the concentration of TNF-α in the supernatant using a commercially available ELISA kit.

  • Data Analysis:

    • Calculate the percentage of inhibition of TNF-α production for each compound concentration.

    • Determine the IC50 value.

Alternatives and Future Directions

While p38 MAPK inhibitors have shown promise, clinical development has been challenging due to off-target effects and toxicity.[3] This has led to the exploration of alternative strategies, such as targeting downstream substrates of p38 MAPK, like MAPK-activated protein kinase 2 (MK2).[2][10] MK2 inhibitors may offer a more refined approach to modulating the inflammatory response with a potentially better safety profile.

The future development of picolinamide-based inhibitors will likely focus on:

  • Improving Isoform Selectivity: Designing compounds that can differentiate between the various p38 MAPK isoforms (α, β, γ, and δ) to minimize off-target effects.

  • Dual-Target Inhibitors: Creating molecules that can inhibit both p38 MAPK and another key signaling node in a disease pathway.

  • Allosteric Inhibitors: Developing compounds that bind to sites other than the highly conserved ATP-binding pocket to achieve greater selectivity.

Conclusion

This compound represents a valuable starting point for the synthesis of novel picolinamide-based kinase inhibitors. By leveraging established synthetic methodologies and a deep understanding of structure-activity relationships, it is possible to design and create potent and selective inhibitors of key cellular targets like p38 MAPK. The comparative framework and detailed experimental protocols provided in this guide offer a robust foundation for researchers to embark on the discovery and development of the next generation of targeted therapeutics.

References

A Comparative Guide to the Spectroscopic Analysis of Reaction Products of Methyl 5-bromo-3-methoxypicolinate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents. Its unique electronic properties and ability to engage in various biological interactions make it a privileged structure in pharmaceutical design. Methyl 5-bromo-3-methoxypicolinate is a versatile starting material, offering a reactive handle for a multitude of cross-coupling reactions, thereby enabling the synthesis of diverse libraries of substituted pyridine derivatives. This guide provides an in-depth comparative analysis of the spectroscopic characterization of products derived from common cross-coupling reactions of this compound, offering insights into the expected spectral features and a comparison with alternative synthetic strategies.

The Strategic Importance of this compound in Synthesis

The bromine atom at the 5-position of this compound serves as a key functional group for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions. These transformations are fundamental in modern organic synthesis, allowing for the efficient formation of carbon-carbon and carbon-heteroatom bonds. The methoxy and methyl ester groups on the pyridine ring also play a crucial role, modulating the electronic properties of the molecule and providing additional points for functionalization or interaction with biological targets.

Spectroscopic Fingerprints of Key Reaction Products

The characterization of the reaction products is paramount to confirm the success of a synthetic transformation and to elucidate the structure of the newly formed compound. The following sections detail the expected spectroscopic signatures (NMR, IR, and Mass Spectrometry) for the products of common cross-coupling reactions of this compound.

Suzuki-Miyaura Coupling: Formation of a C-C Bond

The Suzuki-Miyaura coupling reaction is a powerful method for the formation of a carbon-carbon bond between the pyridine ring and an aryl or vinyl group.[1]

Reaction Scheme:

Caption: General workflow of a Suzuki-Miyaura coupling reaction.

Expected Spectroscopic Data for Methyl 5-phenyl-3-methoxypicolinate:

Spectroscopic TechniqueExpected Observations
¹H NMR Signals for the pyridine protons will shift depending on the electronic nature of the new substituent. The appearance of new aromatic signals corresponding to the introduced phenyl group (typically in the δ 7.0-8.0 ppm range) is a key indicator of a successful reaction. The methoxy and methyl ester protons will likely remain as singlets around δ 3.9-4.1 ppm.
¹³C NMR The appearance of new signals in the aromatic region (δ 120-140 ppm) corresponding to the phenyl group carbons. The carbon atom at the 5-position of the pyridine ring will show a significant upfield shift compared to the starting material due to the replacement of the bromine atom with a carbon substituent.
IR Spectroscopy The spectrum will be dominated by the strong C=O stretching vibration of the ester group (around 1720-1740 cm⁻¹). Aromatic C-H and C=C stretching vibrations will also be present.[2]
Mass Spectrometry (EI) The molecular ion peak (M⁺) will correspond to the mass of the coupled product. Common fragmentation patterns may include the loss of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃).[3]
Buchwald-Hartwig Amination: Formation of a C-N Bond

The Buchwald-Hartwig amination allows for the synthesis of arylamines, a common motif in pharmaceuticals, by forming a carbon-nitrogen bond.[4]

Reaction Scheme:

References

A Comparative Guide to the Synthetic Validation of Methyl 5-bromo-3-methoxypicolinate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical research, the strategic synthesis of key intermediates is paramount to the successful development of novel molecular entities. Methyl 5-bromo-3-methoxypicolinate stands out as a valuable building block, its substituted pyridine core offering a versatile scaffold for the construction of complex bioactive molecules.[1] This guide provides an in-depth comparison of two distinct synthetic routes to this important intermediate, offering a critical evaluation of their respective merits and the experimental validation necessary to ensure the integrity of the final product.

Introduction to this compound: A Versatile Intermediate

This compound (CAS No. 1142192-55-9) is a halogenated and methoxy-substituted pyridine derivative. Its structure, featuring a reactive bromine atom and a nucleophilic nitrogen within the pyridine ring, alongside a methyl ester and a methoxy group, presents multiple avenues for further chemical modification. This strategic placement of functional groups makes it an attractive starting material for the synthesis of a wide array of more complex molecules, particularly in the realms of medicinal chemistry and materials science.

Comparative Analysis of Synthetic Routes

The efficient synthesis of this compound can be approached from different starting materials and synthetic strategies. Here, we compare two logical and scientifically sound routes:

Route 1: Functionalization of a Pre-brominated Pyridine Scaffold

This route commences with the commercially available 3,5-dibromopyridine and proceeds through a selective nucleophilic aromatic substitution followed by a directed ortho-metalation to introduce the desired functionalities.

Route 2: Modification of a Pre-functionalized Picolinic Acid Derivative

This alternative approach begins with a commercially available, substituted picolinic acid and introduces the bromo and methoxy groups in subsequent steps.

Performance Metrics of Synthetic Routes
MetricRoute 1: From 3,5-dibromopyridineRoute 2: From 2-amino-5-bromo-4-methylpyridine (Illustrative)
Starting Material Cost ModerateLow to Moderate
Number of Steps 25+
Overall Yield (estimated) ModerateLow
Key Transformations Nucleophilic Aromatic Substitution, Directed ortho-Metalation, Carboxylation, EsterificationDiazotization, Sandmeyer-type reaction, Oxidation, Esterification, Methoxylation
Scalability GoodModerate
Control of Regioselectivity HighModerate to High, but requires careful optimization of each step

In-Depth Analysis and Experimental Protocols

Route 1: A Strategic Approach via Directed ortho-Metalation

This synthetic pathway leverages the principles of modern organometallic chemistry to achieve a highly regioselective synthesis.

Route_1_Workflow start 3,5-Dibromopyridine step1 Selective Methoxylation (NaOCH3, DMF) start->step1 Step 1 intermediate1 3-Bromo-5-methoxypyridine step1->intermediate1 step2 Directed ortho-Metalation (LDA, THF, -78 °C) intermediate1->step2 Step 2 intermediate2 Lithium Intermediate step2->intermediate2 step3 Carboxylation (CO2 (s)) intermediate2->step3 Step 3 intermediate3 Lithium Carboxylate step3->intermediate3 step4 Acidification & Esterification (H+, CH3OH) intermediate3->step4 Step 4 product This compound step4->product

Caption: Synthetic workflow for Route 1.

The success of this route hinges on two key transformations. The initial selective nucleophilic aromatic substitution of one bromine atom is favored due to the electron-withdrawing nature of the pyridine nitrogen, which activates the C2 and C6 positions, and steric hindrance considerations. The subsequent directed ortho-metalation (DoM) is a powerful technique for the functionalization of aromatic rings.[2][3] The nitrogen atom of the pyridine ring directs the deprotonation to the adjacent C2 position by a strong base like lithium diisopropylamide (LDA) at low temperatures. This regioselectivity is crucial and avoids the formation of unwanted isomers.

Step 1: Synthesis of 3-Bromo-5-methoxypyridine

  • To a solution of 3,5-dibromopyridine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium methoxide (1.1 eq) portion-wise at room temperature under an inert atmosphere.

  • Heat the reaction mixture to 80-90 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-bromo-5-methoxypyridine.[4]

Step 2: Synthesis of this compound

  • Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.1 eq) to a solution of diisopropylamine (1.1 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere.

  • Slowly add a solution of 3-bromo-5-methoxypyridine (1.0 eq) in anhydrous THF to the LDA solution at -78 °C.

  • Stir the mixture at -78 °C for 1-2 hours to ensure complete formation of the lithiated intermediate.

  • Quench the reaction by adding an excess of crushed dry ice (solid CO2).

  • Allow the reaction to warm to room temperature, then acidify with aqueous HCl.

  • Extract the carboxylic acid with an organic solvent.

  • Esterify the crude carboxylic acid by refluxing in methanol with a catalytic amount of sulfuric acid.

  • After completion, neutralize the reaction, remove the methanol under reduced pressure, and extract the product.

  • Purify the final product by column chromatography.

Route 2: A Multi-step Approach from a Substituted Picoline

This route, while longer, utilizes more classical synthetic transformations and may be advantageous if the starting materials for Route 1 are unavailable or cost-prohibitive. For the purpose of this guide, we will illustrate a plausible, albeit less direct, pathway starting from the commercially available 2-amino-5-bromo-4-methylpyridine.

Route_2_Workflow start 2-Amino-5-bromo-4-methylpyridine step1 Diazotization & Hydrolysis (NaNO2, H2SO4, H2O) start->step1 Step 1 intermediate1 5-Bromo-4-methyl-2-pyridone step1->intermediate1 step2 Chlorination (POCl3) intermediate1->step2 Step 2 intermediate2 5-Bromo-2-chloro-4-methylpyridine step2->intermediate2 step3 Oxidation of Methyl Group (KMnO4) intermediate2->step3 Step 3 intermediate3 5-Bromo-2-chloropicolinic acid step3->intermediate3 step4 Esterification (CH3OH, H+) intermediate3->step4 Step 4 intermediate4 Methyl 5-bromo-2-chloropicolinate step4->intermediate4 step5 Methoxylation (NaOCH3, CH3OH) intermediate4->step5 Step 5 product This compound step5->product

Caption: Illustrative synthetic workflow for Route 2.

This route involves a series of well-established transformations in pyridine chemistry. The initial diazotization of the amino group followed by hydrolysis provides the corresponding pyridone. Subsequent chlorination with a reagent like phosphorus oxychloride is a standard method to introduce a leaving group at the 2-position. The oxidation of the methyl group to a carboxylic acid, followed by esterification, builds the picolinate core. The final step is a nucleophilic aromatic substitution to replace the chlorine atom with a methoxy group. The success of this route relies on the careful control of reaction conditions at each step to maximize yield and minimize side reactions.

The multi-step nature of this route necessitates careful purification at each stage. Each step would require optimization of reagents, solvents, and temperatures. For instance, the oxidation of the methyl group can sometimes be challenging and may require strong oxidizing agents and elevated temperatures, which could lead to degradation if not properly controlled. The final methoxylation step would need to be conducted under anhydrous conditions to prevent hydrolysis of the ester.

Validation of Synthetic Product: A Trust-Based System

Regardless of the synthetic route chosen, rigorous validation of the final product, this compound, is essential to ensure its identity, purity, and suitability for downstream applications.

Analytical Techniques for Validation
TechniquePurposeExpected Observations for this compound
¹H NMR Structural elucidation and confirmation of proton environment.Aromatic protons with characteristic splitting patterns for a 2,3,5-substituted pyridine ring. Singlets for the methoxy and methyl ester protons.
¹³C NMR Confirmation of the carbon skeleton and functional groups.Resonances corresponding to the aromatic carbons, the methoxy carbon, the ester carbonyl carbon, and the methyl ester carbon.
Mass Spectrometry (MS) Determination of molecular weight and confirmation of elemental composition.A molecular ion peak corresponding to the exact mass of C8H8BrNO3. A characteristic isotopic pattern for the bromine atom (M+ and M+2 peaks of nearly equal intensity).
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification.A single major peak with a retention time specific to the compound under defined chromatographic conditions. Purity is typically determined by area percentage.
Infrared (IR) Spectroscopy Identification of functional groups.Characteristic absorption bands for C=O (ester), C-O (ether and ester), and aromatic C-H and C=C bonds.
Representative Analytical Data
  • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~8.2 (s, 1H, H-6), ~7.5 (s, 1H, H-4), ~3.9 (s, 3H, OCH₃), ~3.9 (s, 3H, COOCH₃).

  • Mass Spectrometry (EI): m/z (%) = 245/247 ([M]⁺, corresponding to ⁷⁹Br/⁸¹Br), fragments corresponding to the loss of •OCH₃ and •COOCH₃.

Experimental Protocol: HPLC Purity Validation
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a known amount of the synthesized product in the mobile phase to a concentration of approximately 1 mg/mL.

  • Analysis: Inject the sample and analyze the chromatogram for the presence of impurities. The purity is calculated based on the relative peak areas.

Conclusion

Both synthetic routes presented offer viable pathways to this compound. Route 1 , utilizing directed ortho-metalation, is a more modern and elegant approach, likely offering higher overall yields and better regiocontrol in fewer steps, making it more amenable to scale-up. Route 2 , while longer and potentially lower yielding, relies on more traditional and often more accessible reagents and transformations.

The choice between these routes will ultimately depend on factors such as the availability and cost of starting materials, the scale of the synthesis, and the technical expertise available. Regardless of the chosen path, rigorous analytical validation is non-negotiable. The combination of spectroscopic and chromatographic techniques provides a self-validating system, ensuring the production of high-quality this compound, a crucial intermediate for advancing research and development in the chemical and pharmaceutical industries.

References

A Senior Application Scientist's Guide to Catalyst Selection for the Suzuki Coupling of Methyl 5-bromo-3-methoxypicolinate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable ability to forge carbon-carbon bonds with high efficiency and a broad tolerance for various functional groups.[1] Within the pharmaceutical and drug development landscape, this reaction is indispensable for the synthesis of biaryl and heteroaryl structures, which are common motifs in biologically active molecules.

This guide focuses on the Suzuki coupling of Methyl 5-bromo-3-methoxypicolinate, a substituted pyridine derivative. The pyridine core is a privileged scaffold in medicinal chemistry, but its successful functionalization via cross-coupling presents unique challenges. The electron-deficient nature of the pyridine ring can impede the initial oxidative addition step, while the nitrogen lone pair can coordinate to the palladium center, potentially inhibiting catalytic activity. Therefore, the judicious selection of a catalyst system—comprising the palladium source and a supporting ligand—is paramount to achieving high yields and reaction efficiency.

This document provides a comparative analysis of key palladium catalyst systems, moving from traditional complexes to modern, highly-active systems. We will delve into the mechanistic rationale for catalyst choice, present comparative data from analogous systems, and provide detailed, actionable protocols for researchers, scientists, and drug development professionals.

The Mechanistic Heart of the Matter: The Suzuki-Miyaura Catalytic Cycle

A foundational understanding of the reaction mechanism is crucial for rational catalyst selection and troubleshooting. The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium(0) species.[2][3] The three principal steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a Pd(II) complex. This is often the rate-limiting step, particularly for electron-deficient heteroaryl halides.[4]

  • Transmetalation: The organic group from the organoboron species (e.g., a phenylboronic acid) is transferred to the Pd(II) complex. This step requires activation by a base. The base reacts with the boronic acid to form a more nucleophilic boronate "ate" complex, which facilitates the transfer of the organic moiety to the palladium center.[1][5]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1]

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L₂ (Active Catalyst) OxAdd [Ar-Pd(II)L₂-Br] Pd0->OxAdd Oxidative Addition (+ Ar-Br) Transmetal [Ar-Pd(II)L₂-Ar'] OxAdd->Transmetal Transmetalation (+ Ar'B(OH)₂) (Base Assisted) Transmetal->Pd0 Reductive Elimination (- Ar-Ar') Product Coupled Product (Ar-Ar') Transmetal->Product ArBr This compound (Ar-Br) ArBr->OxAdd ArBOH2 Arylboronic Acid (Ar'B(OH)₂) ArBOH2->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Analysis of Palladium Catalyst Systems

The efficacy of a palladium catalyst for coupling bromopyridines is critically dependent on the ligand coordinated to the metal center.[4] The ligand's electronic properties and steric bulk directly influence the rates of oxidative addition and reductive elimination.

System 1: Traditional Phosphine Ligands (e.g., Pd(PPh₃)₄)

Tetrakis(triphenylphosphine)palladium(0), or Pd(PPh₃)₄, is a classical, air-stable, and widely used precatalyst. It is often effective for simple aryl bromides.

  • Expertise & Experience: For electron-deficient substrates like our target molecule, Pd(PPh₃)₄ can be sluggish. The relatively low electron density on the phosphine ligand does not sufficiently promote the difficult oxidative addition step. While it can serve as a reliable and cost-effective starting point for screening, moderate to good yields often require higher temperatures and longer reaction times.[6]

  • Trustworthiness: This catalyst is a self-validating system for straightforward couplings. If a reaction fails with Pd(PPh₃)₄, it is a clear indicator that a more robust catalyst system is required, rather than a fundamental flaw in the reaction concept.

System 2: Bulky, Electron-Rich Phosphine Ligands (e.g., Buchwald Ligands)

To overcome the limitations of traditional phosphine ligands, highly engineered ligands have been developed. Buchwald-type ligands, such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) and XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl), are characterized by their significant steric bulk and strong electron-donating capabilities.[3] They are typically used in situ with palladium sources like Pd(OAc)₂ or Pd₂(dba)₃.

  • Expertise & Experience: This class of ligands is the modern workhorse for challenging cross-couplings. The strong electron-donating nature of the ligand increases the electron density on the palladium(0) center, which significantly accelerates the rate of oxidative addition into the C-Br bond of the electron-poor pyridine ring.[4] Furthermore, the steric bulk of the ligand promotes the final reductive elimination step, preventing catalyst decomposition and increasing turnover numbers. For this compound, systems like Pd(OAc)₂/SPhos are highly recommended.

  • Trustworthiness: The protocol's validity is confirmed by the high yields and efficiency observed across a wide range of challenging heteroaryl substrates. Their consistent performance has established them as a gold standard in the field.

System 3: N-Heterocyclic Carbene (NHC) Ligands (e.g., Pd-PEPPSI Precatalysts)

Palladium-NHC complexes represent another class of highly active catalysts. NHCs are powerful σ-donating ligands, even more so than electron-rich phosphines.[7] Precatalysts like PEPPSI-IPr (--INVALID-LINK--palladium(II) dichloride) are air- and moisture-stable, offering excellent activity and convenience.

  • Expertise & Experience: The strong Pd-NHC bond leads to highly stable and active catalysts that resist decomposition. This stability often allows for lower catalyst loadings (0.1-1 mol%) and can be particularly effective for couplings involving heteroaryl halides.[4] The PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) design ensures efficient generation of the active Pd(0) species in situ.

  • Trustworthiness: These are self-validating systems due to their high stability and defined structure. Their ability to catalyze difficult couplings under mild conditions provides a high degree of confidence in the experimental outcome.

Data Summary: Performance in Analogous Bromopyridine Couplings

While direct comparative data for this compound is not extensively published, the following table compiles representative data from the Suzuki coupling of structurally similar 2-bromopyridine and 5-bromo-nicotinic acid derivatives. This serves as an excellent starting point for reaction optimization.[4][6][8]

Catalyst System (mol%)Ligand (mol%)Base (Equiv.)SolventTemp (°C)Time (h)Typical YieldCausality & Rationale
Pd(PPh₃)₄ (2-5)-Na₂CO₃ (2)DME/H₂O80-9012-18GoodA reliable, cost-effective baseline system. The reaction is driven by thermal energy.
Pd(OAc)₂ (1-2)PPh₃ (2-4)K₂CO₃ (2)Toluene/H₂O10012-24Moderate-GoodA classic in-situ generated catalyst. Less active than specialized ligand systems.
Pd₂(dba)₃ (1-2)SPhos (2-4)K₃PO₄ (2-3)Dioxane/H₂O100-1104-12Good-ExcellentThe electron-rich, bulky SPhos ligand accelerates both oxidative addition and reductive elimination. K₃PO₄ is a strong base effective for challenging couplings.
PdCl₂(dppf) (2-3)-Cs₂CO₃ (2)DMF1008-16Good-ExcellentDppf is a chelating phosphine that provides good stability. Cs₂CO₃ is highly soluble and effective.
Pd-PEPPSI-IPr (1-2)-K₂CO₃ (2)THF60-804-12ExcellentThe highly active NHC catalyst allows for lower temperatures and shorter reaction times.

Experimental Protocols

Reproducibility is contingent on meticulous experimental technique. The following is a detailed, generalized protocol for the Suzuki coupling of this compound with a generic arylboronic acid using a modern catalyst system.

Generalized Protocol using Pd(OAc)₂/SPhos

Experimental_Workflow start Start reagents 1. Add Reagents to Flask - this compound - Arylboronic Acid - K₃PO₄ - Pd(OAc)₂ / SPhos start->reagents inert 2. Inert Atmosphere (Evacuate & Backfill with Argon) reagents->inert solvent 3. Add Degassed Solvent (e.g., Dioxane/H₂O) inert->solvent reaction 4. Heat & Stir (e.g., 100 °C, 4-12 h) solvent->reaction monitor 5. Monitor Progress (TLC / LC-MS) reaction->monitor monitor->reaction Incomplete workup 6. Aqueous Workup (Cool, Dilute, Extract) monitor->workup Complete purify 7. Purify Product (Column Chromatography) workup->purify end End purify->end

Caption: A typical experimental workflow for a Suzuki coupling reaction.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (1-2 mol%)

  • SPhos (2-4 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous powder (2.0 - 3.0 equiv)

  • Anhydrous 1,4-Dioxane

  • Deionized, degassed water

  • Standard solvents for workup (e.g., Ethyl Acetate, Brine) and purification.

Procedure:

  • Reaction Setup: To a dry Schlenk flask or oven-dried reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, potassium phosphate, Pd(OAc)₂, and SPhos.

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed. The presence of oxygen can lead to catalyst decomposition and undesirable side reactions.

  • Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent system (e.g., 1,4-Dioxane and water, typically in a 4:1 to 10:1 ratio) via syringe. The solvent should be degassed beforehand by bubbling with argon for 20-30 minutes or via freeze-pump-thaw cycles.

  • Reaction: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 100-110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under inert atmosphere) and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete (typically when the starting bromide is consumed), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the pure product.

Conclusion and Recommendations

For the successful Suzuki-Miyaura coupling of this compound, the choice of catalyst is a critical determinant of success.

  • For initial screening or on a tight budget, Pd(PPh₃)₄ can be effective but may require forcing conditions.

  • For high efficiency, reliability, and broad substrate scope, a system utilizing a Buchwald-type ligand such as SPhos with a Pd(OAc)₂ precursor is highly recommended . This combination is specifically designed to overcome the electronic and steric challenges presented by heteroaryl halides.

  • For reactions requiring lower temperatures, minimal catalyst loading, or for particularly challenging substrates, an N-Heterocyclic Carbene (NHC) based precatalyst like Pd-PEPPSI-IPr offers a powerful and convenient alternative.

By grounding catalyst selection in a firm mechanistic understanding and leveraging modern, highly active ligand systems, researchers can confidently and efficiently synthesize the desired substituted picolinate derivatives, paving the way for further discoveries in drug development and materials science.

References

A Senior Application Scientist's Guide to Assessing the Purity of Synthesized Methyl 5-bromo-3-methoxypicolinate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and drug development professionals, the synthesis of a target molecule is only half the battle. The subsequent, and arguably more critical, phase is the rigorous confirmation of its identity and the meticulous assessment of its purity. This is particularly true for novel chemical entities like Methyl 5-bromo-3-methoxypicolinate derivatives, which are valuable building blocks in medicinal chemistry. The presence of unreacted starting materials, by-products, or degradation products can confound biological assays, compromise patient safety in later stages, and invalidate research findings.

This guide provides an in-depth comparison of the orthogonal analytical techniques essential for establishing the purity of these synthesized derivatives. We will move beyond procedural lists to explain the causality behind our instrumental choices, grounding our protocols in the principles of scientific integrity and regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).[1][2][3][4]

The Orthogonal Approach: A Multi-Faceted View of Purity

No single analytical technique can provide a complete picture of a compound's purity. A robust purity assessment relies on an orthogonal approach , where multiple, independent methods are employed. Each method measures a different physicochemical property of the molecule, and their collective agreement provides a high degree of confidence in the final purity value. For a substituted picolinate derivative, our primary toolkit includes High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Elemental Analysis (EA).

Orthogonal_Approach cluster_synthesis Synthetic Product cluster_analysis Purity Assessment Compound Synthesized Derivative HPLC HPLC (Separation & Quantification) Compound->HPLC NMR NMR (Structural Identity) Compound->NMR MS Mass Spec (Molecular Weight) Compound->MS EA Elemental Analysis (Empirical Formula) Compound->EA Purity Certified Pure Compound HPLC->Purity NMR->Purity MS->Purity EA->Purity

Caption: Orthogonal workflow for purity assessment.

High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse

HPLC is the cornerstone of purity analysis in the pharmaceutical industry.[5] Its power lies in its ability to separate the target compound from closely related impurities, allowing for their precise quantification.

Expertise & Experience: Why a Reversed-Phase Method?

For this compound, a moderately polar aromatic compound, a Reversed-Phase HPLC (RP-HPLC) method is the logical starting point. The stationary phase (e.g., C18) is nonpolar, while the mobile phase is polar (typically a mixture of water and acetonitrile or methanol). The compound and its potential impurities will separate based on their relative hydrophobicity. Process impurities, such as unreacted starting materials or by-products, often have different polarity profiles, enabling effective separation.[6][7]

The inclusion of a small amount of acid (e.g., 0.1% formic acid) in the mobile phase is crucial. The picolinate nitrogen is basic and can interact with residual silanols on the silica-based column, leading to poor peak shape (tailing). The acid protonates the nitrogen, ensuring a single ionic state and promoting sharp, symmetrical peaks, which are essential for accurate integration and quantification.

Trustworthiness: Method Validation

A developed HPLC method is only trustworthy if it is validated.[8][9][10] Validation demonstrates that the method is suitable for its intended purpose.[11] Key parameters, as defined by ICH guideline Q2(R2), must be assessed.[12]

Table 1: Hypothetical HPLC Validation Data Summary

Validation ParameterAcceptance CriteriaHypothetical Result
Specificity Peak is pure and well-resolved from impurities (Resolution > 2)Main peak is spectrally pure; Resolution from known impurities > 2.5
Linearity (r²) ≥ 0.9990.9998
Range 80-120% of target concentration0.08 - 0.12 mg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%
Precision (% RSD) ≤ 2.0%0.8%
Limit of Quantitation (LOQ) Signal-to-Noise ≥ 100.05 µg/mL
Limit of Detection (LOD) Signal-to-Noise ≥ 30.015 µg/mL
Experimental Protocol: RP-HPLC for Purity Determination
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Program: 10% B to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: PDA monitoring from 210-400 nm; quantification at λmax (e.g., ~270 nm).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh ~10 mg of the synthesized compound.

    • Dissolve in 10 mL of a 50:50 mixture of Acetonitrile/Water (Diluent) to make a 1 mg/mL stock solution.

    • Further dilute to a final concentration of 0.1 mg/mL with the diluent.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Data Analysis:

    • Purity is calculated using the area percent method: (Area of Main Peak / Total Area of All Peaks) * 100.

Nuclear Magnetic Resonance (NMR): The Structural Gold Standard

While HPLC excels at quantification, NMR spectroscopy provides definitive structural confirmation.[13][14] It is exceptionally sensitive to the chemical environment of each atom, making it a powerful tool for identifying impurities, even those that might co-elute with the main peak in an HPLC run.

Expertise & Experience: Beyond a Simple Spectrum

A standard ¹H NMR spectrum is the first step. The chemical shifts, coupling patterns, and integration of the proton signals must be consistent with the proposed structure of this compound. For purity assessment, the absence of unassignable signals is critical. Even small peaks can indicate impurities, and their integration relative to the main compound's signals can provide a semi-quantitative estimate of their levels.

For a more rigorous assessment, Quantitative NMR (qNMR) is employed.[15] This involves adding a known amount of a certified internal standard (e.g., maleic acid) to a precisely weighed sample. By comparing the integral of a specific proton signal from the analyte to a signal from the standard, the absolute purity of the analyte can be calculated with high accuracy and precision, independent of the compound's extinction coefficient.

Trustworthiness: Self-Validation Through Consistency

The power of NMR lies in its self-validating nature. A full suite of experiments provides an interlocking web of data that must be internally consistent.

  • ¹³C NMR confirms the number and type of carbon environments.

  • 2D NMR (e.g., COSY, HSQC, HMBC) maps out the exact connectivity of the molecule, leaving no ambiguity in the structural assignment.[16][17]

NMR_Logic cluster_nmr NMR Analysis H1_NMR 1H NMR Integrals Signal Integrals Match Proton Count? H1_NMR->Integrals Shifts Chemical Shifts Consistent with Structure? H1_NMR->Shifts Couplings Coupling Patterns Match Connectivity? H1_NMR->Couplings Extra_Signals Absence of Unexplained Signals? H1_NMR->Extra_Signals C13_NMR 13C NMR Carbon_Count Number of Signals Matches Carbon Count? C13_NMR->Carbon_Count COSY 2D COSY COSY->Couplings HSQC 2D HSQC/HMBC Correlations 2D Correlations Confirm Connectivity? HSQC->Correlations Structure_Confirmed Structure Confirmed & Purity Assessed Integrals->Structure_Confirmed Shifts->Structure_Confirmed Couplings->Structure_Confirmed Extra_Signals->Structure_Confirmed Carbon_Count->Structure_Confirmed Correlations->Structure_Confirmed

Caption: Logical flow for NMR-based structural validation.

Experimental Protocol: ¹H NMR Sample Preparation
  • Solvent Selection: Use a deuterated solvent in which the compound is fully soluble (e.g., CDCl₃, DMSO-d₆).

  • Sample Preparation: Accurately weigh 5-10 mg of the synthesized derivative and dissolve it in ~0.7 mL of the deuterated solvent.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as a reference (δ 0.00 ppm).

  • Analysis: Transfer the solution to a clean, dry NMR tube. Acquire the ¹H NMR spectrum according to the spectrometer's standard operating procedures.

  • Data Processing: Process the spectrum (Fourier transform, phase correction, baseline correction) and integrate all signals. Compare the spectrum to the expected pattern.

Mass Spectrometry (MS): Absolute Mass Verification

Mass spectrometry provides a direct measurement of the molecular weight of the compound, serving as a fundamental check of its identity.[18] When coupled with HPLC (LC-MS), it becomes an indispensable tool for identifying unknown impurities.

Expertise & Experience: The Bromine Isotope Signature

A key feature of this compound is the presence of a bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Therefore, any mass spectrum of the compound must show a characteristic "doublet" for the molecular ion peak (M⁺) and any bromine-containing fragments, with two peaks of roughly equal intensity separated by 2 Daltons. This isotopic signature is a highly reliable confirmation that the synthesized molecule contains one bromine atom.[19][20] Soft ionization techniques like Electrospray Ionization (ESI) are preferred as they typically yield the intact molecular ion with minimal fragmentation.

LCMS_Workflow Start HPLC Separation Main_Peak Main Compound Peak Start->Main_Peak Impurity_Peak Impurity Peak Start->Impurity_Peak ESI_Source Electrospray Ionization Main_Peak->ESI_Source Impurity_Peak->ESI_Source Mass_Analyzer Mass Analyzer ESI_Source->Mass_Analyzer Main_MS MS of Main Peak (Confirm MW & Br Pattern) Mass_Analyzer->Main_MS Impurity_MS MS of Impurity (Identify Impurity MW) Mass_Analyzer->Impurity_MS Conclusion Purity Confirmed Impurities Identified Main_MS->Conclusion Impurity_MS->Conclusion

Caption: LC-MS workflow for impurity identification.

Experimental Protocol: LC-MS Analysis
  • System: Couple the outlet of the HPLC system described above directly to the ESI source of a mass spectrometer.

  • Ionization Mode: Use positive ion mode (ESI+) as the picolinate nitrogen is readily protonated.

  • Mass Range: Scan a mass range that comfortably brackets the expected molecular weight (e.g., m/z 100-500). The expected [M+H]⁺ for C₈H₈BrNO₃ is m/z 245.97 and 247.97.[21]

  • Analysis: Inject the sample. As each peak elutes from the HPLC column, the mass spectrometer will generate a mass spectrum for the components within that peak.

  • Interpretation: Verify that the main peak provides a mass spectrum with the correct molecular weight and the characteristic 1:1 bromine isotopic pattern. Analyze the mass spectra of any impurity peaks to deduce their potential structures.

Elemental Analysis (EA): The Fundamental Check

Elemental analysis is a combustion-based technique that determines the mass percentages of carbon, hydrogen, and nitrogen in a sample.[22][23] It provides a fundamental check on the compound's empirical formula.

Trustworthiness: The ±0.4% Rule

For a compound to be considered pure, the experimentally determined percentages for each element must agree with the theoretically calculated values to within an absolute margin of ±0.4%.[24] This is a long-standing and widely accepted criterion in chemical publications for the validation of a new compound's composition.

Table 2: Theoretical vs. Experimental Elemental Analysis Data

ElementTheoretical % (for C₈H₈BrNO₃)Hypothetical Experimental %Deviation
Carbon (C) 39.05%39.21%+0.16%
Hydrogen (H) 3.28%3.35%+0.07%
Nitrogen (N) 5.69%5.58%-0.11%

Note: Bromine is typically determined by other methods, but C, H, and N data are standard.

Experimental Protocol: Combustion Analysis
  • A precisely weighed sample (typically 2-3 mg) is combusted in a furnace at high temperature (~1000 °C) in a stream of oxygen.

  • The resulting combustion gases (CO₂, H₂O, N₂) are passed through a series of traps and detectors.

  • The amount of each gas is quantified, and from this, the percentage of C, H, and N in the original sample is calculated.

Comparative Guide and Final Recommendation

The choice of method depends on the information required. The following table provides a comparative overview.

Table 3: Comparison of Core Analytical Techniques

TechniquePrimary PurposeInformation ProvidedSensitivityKey Advantage
HPLC Quantification of purity and impuritiesRetention time, peak area (%), UV-Vis spectrumHigh (ng-pg)Best for resolving and quantifying minor impurities.
NMR Structural confirmation and identificationAtomic connectivity, chemical environment, stereochemistryModerate (mg-µg)Unambiguous structure proof and absolute quantification (qNMR).
MS Molecular weight verificationMolecular weight, isotopic pattern, fragmentationVery High (pg-fg)Confirms molecular formula and helps identify unknown impurities.
EA Empirical formula confirmationElemental composition (%C, H, N)Low (mg)Fundamental check of the elemental makeup of the bulk sample.

Final Recommendation: A comprehensive purity assessment for a novel this compound derivative for research or development purposes must include, at a minimum:

  • RP-HPLC with PDA detection to establish a purity value (e.g., >95%) and profile any impurities.

  • ¹H NMR and ¹³C NMR to confirm the structure is correct and that there are no significant structural impurities.

  • High-Resolution Mass Spectrometry (HRMS) to confirm the molecular formula via an accurate mass measurement that includes the characteristic bromine isotopic pattern.

Elemental analysis provides strong supporting evidence and is often required for publication in chemical journals. By integrating the data from these orthogonal techniques, a researcher can state the purity and identity of their synthesized compound with the highest degree of scientific confidence.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 5-bromo-3-methoxypicolinate

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the lifecycle of a chemical reagent from receipt to disposal is a hallmark of a well-managed and safe laboratory environment. Methyl 5-bromo-3-methoxypicolinate, a halogenated pyridine derivative, is a valuable intermediate in pharmaceutical and agrochemical research.[1][2] However, its chemical structure necessitates a disposal protocol that is both rigorous and compliant with regulatory standards. This guide provides a comprehensive, step-by-step framework for its proper disposal, grounded in safety, regulatory compliance, and scientific best practices.

Hazard Identification and Risk Assessment: The 'Why' Behind the Protocol

Before any disposal procedure can be initiated, a thorough understanding of the compound's intrinsic hazards is paramount. This assessment directly informs the handling procedures, personal protective equipment (PPE) selection, and waste stream segregation.

This compound is a solid substance with a well-defined hazard profile according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[3]

Table 1: GHS Hazard Profile for this compound

Hazard ClassGHS CodeDescriptionImplication for Disposal
Acute Toxicity, OralH302Harmful if swallowed.[4]Avoid generation of dusts that could be ingested. Standard PPE is critical.
Skin Corrosion/IrritationH315Causes skin irritation.[3]Requires use of nitrile or other chemical-resistant gloves. Contaminated clothing must be decontaminated or disposed of as hazardous waste.
Serious Eye Damage/IrritationH319Causes serious eye irritation.[3]Mandates use of safety glasses with side shields or chemical goggles.
Specific Target Organ ToxicityH335May cause respiratory irritation.[3]All handling and aliquoting of the solid must be performed in a certified chemical fume hood to prevent inhalation of airborne particulates.

The presence of a carbon-halogen bond classifies this compound as a halogenated organic compound .[5][6] This is the single most critical piece of information for its disposal, as regulatory bodies like the U.S. Environmental Protection Agency (EPA) have specific, stringent guidelines for the treatment of halogenated waste streams, which are often different and more costly than non-halogenated streams.[7][8][9]

Pre-Disposal Operations: Segregation and Containment

Effective waste management begins at the point of generation. The principle of waste segregation is not merely logistical; it is a critical step in ensuring safety and regulatory compliance, and it significantly impacts the feasibility and cost of final disposal.

Step 1: Designate a Halogenated Solid Waste Container Procure a dedicated, properly labeled hazardous waste container for "Halogenated Solid Waste." This container must be:

  • Made of a compatible material (e.g., high-density polyethylene).

  • Sealable with a screw-top lid to be kept closed at all times except when adding waste.[9]

  • Clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard warnings (Irritant, Harmful).

Why this is important: Mixing halogenated and non-halogenated waste is a common and costly mistake. Many disposal facilities use incineration, and the combustion of halogenated compounds can produce acidic gases (like hydrogen bromide) that require specialized scrubbers.[7][10] Keeping these waste streams separate prevents the contamination of larger volumes of non-halogenated solvent waste and ensures the proper treatment path is followed.[9]

Step 2: Operations within a Chemical Fume Hood All transfers of this compound from its primary container to a reaction vessel, or the disposal of contaminated articles, must occur within a certified chemical fume hood. This containment is essential to mitigate the risk of respiratory irritation from airborne particles.[3]

Step-by-Step Disposal Protocol

The following workflow provides a clear path for disposing of the chemical itself, as well as any materials contaminated during its use.

Disposal_Workflow cluster_generation Waste Generation cluster_streams Initial Waste Streams cluster_processing Processing & Segregation cluster_final Final Disposal Containers gen Use of Methyl 5-bromo-3-methoxypicolinate empty_container Empty Reagent Bottle gen->empty_container gross_contamination Grossly Contaminated Items (e.g., spill pads, weigh boats) gen->gross_contamination ppe Contaminated PPE (gloves, coat) gen->ppe decon Decontaminate Container (Triple Rinse) empty_container->decon If practical halogenated_solid Halogenated Solid Waste Container gross_contamination->halogenated_solid ppe->halogenated_solid rinse_decision Rinsate contains halogenated organic? decon->rinse_decision trash Dispose as Non-Hazardous Glass rinse_decision->trash No (after defacing label) halogenated_liquid Halogenated Liquid Waste Container rinse_decision->halogenated_liquid Yes

Caption: Disposal decision workflow for this compound and associated materials.

Protocol Details:

  • Disposing of Unused or Waste Product:

    • Carefully transfer the solid this compound into the designated "Halogenated Solid Waste" container inside a chemical fume hood.

    • Use a dedicated spatula or scoop for the transfer. This equipment must either be decontaminated or disposed of as hazardous waste itself.

    • Ensure the container lid is securely fastened immediately after the addition.

  • Handling Grossly Contaminated Items:

    • Items such as weigh boats, contaminated paper towels, or spill cleanup materials should be placed directly into the "Halogenated Solid Waste" container.

    • Do not overfill the container. Leave adequate headspace (typically 10-15%) to prevent spills and allow for expansion.

  • Decontaminating "Empty" Containers:

    • An "empty" container that held this chemical is not truly empty; it is lined with hazardous residue and must be managed as hazardous waste.

    • Procedure: Perform a triple rinse.[11]

      • Add a small amount of a suitable solvent (e.g., acetone or methanol) to the container.

      • Secure the cap and swirl to dissolve the residue.

      • Pour the solvent rinsate into a designated "Halogenated Liquid Waste" container. Crucially, this rinsate is now considered halogenated waste. [9]

      • Repeat this process two more times.

    • After triple rinsing, the container can be considered decontaminated. Deface or remove the original label and dispose of it in the appropriate glass recycling or trash bin, as per your institution's policy.

  • Final Container Handling:

    • Once the waste container is full, ensure the cap is tightly sealed.

    • Complete a hazardous waste pickup tag, providing all required information (e.g., chemical constituents, quantities, responsible researcher).

    • Store the sealed and labeled container in a designated satellite accumulation area, away from incompatible materials, while awaiting pickup by your institution's Environmental Health & Safety (EHS) department.[12]

Regulatory Context and Compliance

Adherence to this protocol ensures compliance with key regulations set forth by agencies like the Occupational Safety and Health Administration (OSHA) and the EPA.

  • OSHA: The Hazard Communication Standard (29 CFR 1910.1200) requires that hazards are assessed and communicated to employees.[13] The Hazardous Waste Operations and Emergency Response (HAZWOPER) standard (29 CFR 1910.120) provides the framework for handling hazardous substances safely.[13][14] Following the PPE and handling guidelines in this document is a key component of OSHA compliance.

  • EPA: The Resource Conservation and Recovery Act (RCRA) gives the EPA the authority to control hazardous waste from "cradle-to-grave." This includes the generation, transportation, treatment, storage, and disposal of hazardous waste.[15] Classifying this compound as a halogenated organic waste and segregating it accordingly is a primary requirement under RCRA.

Emergency Procedures: Spill Management

In the event of an accidental spill, prompt and correct action is critical to minimize exposure and environmental contamination.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate (If Necessary): For a large spill, evacuate the area and contact your institution's EHS emergency line.

  • Manage Small Spills: For a small, contained spill within a fume hood:

    • Ensure your PPE is intact.

    • Gently cover the spill with an inert absorbent material, such as vermiculite or a chemical spill pad. Avoid raising dust.

    • Carefully scoop the absorbent material into the "Halogenated Solid Waste" container.

    • Wipe the area with a solvent-dampened towel, and dispose of the towel in the same waste container.

    • Report the spill to your laboratory supervisor, in accordance with your Chemical Hygiene Plan.

By integrating this expert-level guidance into your laboratory's standard operating procedures, you contribute to a culture of safety, ensure regulatory compliance, and protect both yourself and the environment.

References

Personal protective equipment for handling Methyl 5-bromo-3-methoxypicolinate

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling Methyl 5-bromo-3-methoxypicolinate

As a Senior Application Scientist, my primary goal is to empower fellow researchers to achieve their objectives safely and efficiently. This guide moves beyond mere compliance, offering a deep dive into the practical safety protocols for handling this compound (CAS No. 1142192-55-9). The causality behind each recommendation is explained to build a framework of safety that becomes second nature in your laboratory operations.

Foundational Safety: Hazard Identification and Risk Assessment

Before handling any chemical, a thorough understanding of its intrinsic hazards is non-negotiable. This compound is a substituted picolinate, a class of compounds widely used in pharmaceutical and agrochemical research. Its specific functional groups necessitate careful handling. The Globally Harmonized System (GHS) provides our initial framework for risk assessment.

This compound is classified with several key hazards: it is harmful if swallowed, and it causes significant skin and eye irritation.[1][2] Furthermore, as a fine solid, it can become airborne, posing a risk of respiratory tract irritation if inhaled.[1][3]

Table 1: GHS Hazard Profile of this compound

PictogramGHS CodeHazard StatementPractical Implication & Primary Routes of Exposure
alt text
H302Harmful if swallowedIngestion: Accidental transfer from contaminated hands or surfaces to the mouth.
H315Causes skin irritationSkin Contact: Direct contact with the solid or solutions can cause redness, itching, and inflammation.
H319Causes serious eye irritationEye Contact: The most sensitive route; contact can cause significant pain, redness, and potential damage.
H335May cause respiratory irritationInhalation: Inhaling the dust can irritate the nose, throat, and lungs, leading to coughing and discomfort.

The Core Protocol: Personal Protective Equipment (PPE)

Your first line of defense is always engineering controls. However, appropriate PPE is the critical final barrier between you and the chemical.

Engineering Controls: Your Primary Defense

Before you even select your PPE, ensure your workspace is prepared.

  • Chemical Fume Hood: All manipulations of this compound, especially handling the solid powder, must be performed inside a certified chemical fume hood.[4] This contains the solid particulates and any potential vapors, preventing inhalation.

  • Safety Stations: Ensure that a safety shower and an eyewash station are readily accessible and unobstructed.[3][5] Familiarize yourself with their operation before you begin work.

Mandatory PPE Ensemble

The following PPE is required for all tasks involving this compound.

  • Eye and Face Protection: Standard safety glasses are insufficient. Due to the "serious eye irritation" classification, chemical splash goggles that form a seal around the eyes are mandatory.[6] These must conform to European Standard EN166 or OSHA 29 CFR 1910.133.[3][5]

  • Skin and Body Protection:

    • Gloves: Nitrile gloves are the standard for preventing incidental contact. Always check the manufacturer's breakthrough time data if prolonged contact is anticipated. Double-gloving can be employed for added protection during high-risk manipulations.

    • Lab Coat: A clean, long-sleeved lab coat is required to protect skin and clothing.[4] Ensure it is fully buttoned.

  • Respiratory Protection:

    • Under normal conditions within a fume hood, respiratory protection is not typically required.

    • However, if you must handle the material outside of a fume hood (e.g., in a ventilated balance enclosure) or if there is a risk of generating significant dust, a NIOSH-approved respirator is necessary.[3][5] A half-mask respirator with an organic vapor/acid gas cartridge and a P100 particulate pre-filter is a robust choice.[4]

Table 2: Task-Specific PPE Requirements

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Solid Chemical Splash GogglesNitrile GlovesLab CoatRequired if not in a fume hood (e.g., N95 or half-mask respirator)
Preparing Solutions Chemical Splash GogglesNitrile GlovesLab CoatNot required in a fume hood
Running Reaction Chemical Splash GogglesNitrile GlovesLab CoatNot required in a fume hood
Spill Cleanup Chemical Splash GogglesHeavy-duty Nitrile GlovesLab CoatHalf-mask respirator with appropriate cartridges

Operational Plan: A Step-by-Step Workflow

Adherence to a strict, logical workflow minimizes risk at every stage.

Experimental Workflow Protocol
  • Preparation: Before bringing the chemical into the workspace, ensure all necessary equipment, solvents, and waste containers are prepared and placed within the fume hood.

  • Don PPE: Put on all required PPE as detailed in Section 2, ensuring a proper fit.

  • Weighing: Carefully weigh the required amount of this compound in the fume hood. Use a disposable weigh boat to minimize cleaning of contaminated glassware.

  • Solubilization: Add the solvent to the vessel containing the weighed solid. Do not add the solid to the solvent, as this can increase the chance of dust becoming airborne.

  • Execution: Perform your experimental procedure within the fume hood.

  • Decontamination: Upon completion, decontaminate all surfaces and non-disposable equipment with an appropriate solvent (e.g., ethanol or isopropanol), treating the cleaning materials as hazardous waste.

  • Waste Segregation: All disposable items that came into contact with the chemical (gloves, weigh boats, paper towels) must be placed in a clearly labeled, sealed hazardous waste container.

  • Doff PPE: Remove PPE in the correct order (gloves first, then lab coat, then goggles) to prevent self-contamination. Wash hands thoroughly with soap and water.[3]

Logical Workflow Diagram

The following diagram illustrates the complete, self-validating workflow for safely handling this compound.

G cluster_prep Preparation Phase cluster_handling Active Handling Phase (in Fume Hood) cluster_post Post-Handling Phase A Review SDS & Protocol B Prepare Fume Hood & Equipment A->B C Don Mandatory PPE B->C D Weigh Solid Compound C->D E Perform Experiment D->E F Decontaminate Surfaces & Glassware E->F G Segregate & Contain Hazardous Waste F->G H Doff PPE Correctly G->H H->H I Wash Hands Thoroughly H->I J Safe Completion I->J End of Process

Caption: End-to-end workflow for handling this compound.

Emergency Response Plan

Preparedness is key to mitigating the severity of any accidental exposure.

  • Skin Contact: Immediately remove contaminated clothing.[3] Rinse the affected skin area with copious amounts of water for at least 15 minutes.[4] Seek medical attention if irritation develops or persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3] Remove contact lenses if present and easy to do so.[4] You must seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air immediately.[3][4] If they feel unwell or have difficulty breathing, seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[4] Rinse the mouth with water and seek immediate medical attention. Show the Safety Data Sheet to the medical personnel.

  • Spill: Evacuate the immediate area. Wearing your full PPE ensemble, cover the spill with an inert absorbent material (e.g., vermiculite or sand). Carefully sweep it into a designated hazardous waste container. Do not use combustible materials like paper towels to absorb the bulk of the spill.

Disposal and Decontamination

Proper disposal is a critical component of the chemical lifecycle and laboratory stewardship.

  • Waste Classification: As a brominated organic compound, all waste containing this compound must be treated as hazardous.[7]

  • Containment: Waste must be collected in a robust, sealed, and clearly labeled container. The label should read "Hazardous Waste: Brominated Organic Solid" and include the full chemical name.

  • Procedure: Follow your institution's specific guidelines for hazardous waste disposal. Never pour this chemical or its solutions down the drain or dispose of it in regular trash.[4] The Environmental Health & Safety (EHS) office at your institution is the final authority on disposal procedures.

By integrating these principles of hazard assessment, rigorous PPE use, and procedural discipline, you can confidently and safely utilize this compound in your research endeavors.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5-bromo-3-methoxypicolinate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Methyl 5-bromo-3-methoxypicolinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.